molecular formula C7H3Cl3O B1312254 2,4,6-Trichlorobenzaldehyde CAS No. 24473-00-5

2,4,6-Trichlorobenzaldehyde

Cat. No.: B1312254
CAS No.: 24473-00-5
M. Wt: 209.5 g/mol
InChI Key: TWFSYIOOAAYYAL-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl3O and its molecular weight is 209.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFSYIOOAAYYAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415657
Record name 2,4,6-trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24473-00-5
Record name 2,4,6-trichlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzaldehyde, identified by the CAS number 24473-00-5 , is a chlorinated aromatic aldehyde of significant interest in synthetic chemistry.[1][2][3][4][5] Its trifunctionalized benzene ring makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and its role in drug development, with a particular focus on its potential as a Cytochrome P450 1A2 (CYP1A2) inhibitor.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in synthetic protocols.

PropertyValueReference
CAS Number 24473-00-5[1][2][3][4][5]
Molecular Formula C₇H₃Cl₃O[1][2]
Molecular Weight 209.46 g/mol [1][2]
Appearance Pale yellow solid[1]
Melting Point 58.5-59.5 °C[3]
Boiling Point 180-195 °C (at 12 Torr)[3]
Density 1.529 ± 0.06 g/cm³ (Predicted)[3]
Water Solubility 0.014 g/L at 25°C (Calculated)[6]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Flash Point 113.4 ± 26.5°C[1]
LogP 3.63[6]
Solubility Slightly soluble in Chloroform and Methanol[3]

Synthesis and Reactivity

Synthesis of this compound

A common synthetic route to this compound involves the formylation of 1,3,5-trichlorobenzene. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 1,3,5-trichlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The flask is equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.05 equivalents) in hexanes is added dropwise to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The reaction is stirred at -78 °C for 1 hour.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) is added dropwise to the reaction mixture, again maintaining a temperature below -70 °C. The reaction is then allowed to warm slowly to room temperature and stirred for an additional 12 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Chemical Reactivity

This compound exhibits reactivity typical of aromatic aldehydes. Key reactions include:

  • Oxidation: The aldehyde functional group can be oxidized to a carboxylic acid (2,4,6-trichlorobenzoic acid) using strong oxidizing agents like potassium permanganate or chromium trioxide.[1]

  • Reduction: The aldehyde can be reduced to the corresponding alcohol (2,4,6-trichlorobenzyl alcohol) with reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, a key step in reactions like the Henry reaction for carbon-carbon bond formation.

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring can be substituted by strong nucleophiles under specific reaction conditions.[1]

Applications in Drug Development

Intermediate in the Synthesis of Pydiflumetofen

This compound is a crucial starting material for the synthesis of the fungicide pydiflumetofen.[1] The synthetic pathway involves a multi-step process.

Experimental Protocol: Synthesis of Pydiflumetofen from this compound

The synthesis of pydiflumetofen from this compound proceeds through the formation of a key amine intermediate.[1]

  • Henry Reaction: this compound is reacted with nitroethane in the presence of a base to form a nitrostyrene derivative.[1]

  • Reduction to Ketone: The nitrostyrene is then reduced to form 1-(2,4,6-trichlorophenyl)acetone.[1]

  • Oxime Formation: The resulting ketone is reacted with methoxyamine to form an O-methyloxime.[1][7]

  • Reduction to Amine: The O-methyloxime is subsequently reduced, for instance with sodium cyanoborohydride, to yield the corresponding amine.[1]

  • Amide Coupling: Finally, the amine is coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (or its acid chloride) to produce pydiflumetofen.[1]

G A This compound B Nitrostyrene Derivative A->B Henry Reaction (Nitroethane, Base) C 1-(2,4,6-trichlorophenyl)acetone B->C Reduction D O-Methyloxime C->D Methoxyamine E Amine Intermediate D->E Reduction (e.g., NaBH3CN) F Pydiflumetofen E->F Amide Coupling G 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid chloride G->F

Caption: Synthetic workflow for Pydiflumetofen.

Potential as a CYP1A2 Inhibitor

CYP1A2 Inhibition Signaling Pathway

The expression of CYP1A2 is regulated by the Aromatic Hydrocarbon Receptor (AhR) signaling pathway. Ligands, including certain xenobiotics, can activate this pathway, leading to increased expression of CYP1A2. An inhibitor of CYP1A2 would act directly on the enzyme to block its metabolic activity.

G cluster_0 Cytoplasm cluster_1 Nucleus A Xenobiotic Ligand B AhR A->B D Hsp90 B->D E XRE B->E Translocation & Dimerization with ARNT C ARNT C->E F CYP1A2 Gene E->F binds to G CYP1A2 mRNA F->G Transcription H CYP1A2 Protein G->H Translation I Metabolism of Substrates H->I J This compound (Inhibitor) J->H Inhibition

Caption: AhR-mediated induction of CYP1A2 and its inhibition.

Experimental Protocol: In Vitro CYP1A2 Inhibition Assay (IC₅₀ Determination)

The following is a general protocol for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against CYP1A2.

  • Materials: Recombinant human CYP1A2 enzyme, a fluorescent probe substrate (e.g., 7-ethoxyresorufin), NADPH regenerating system, potassium phosphate buffer, and the test compound (this compound).

  • Assay Setup: The assay is typically performed in a 96-well plate format. A reaction mixture containing the CYP1A2 enzyme, buffer, and varying concentrations of this compound is pre-incubated.

  • Reaction Initiation: The reaction is initiated by the addition of the probe substrate and the NADPH regenerating system.

  • Measurement: The formation of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Analytical Methods

The quantification of this compound is essential for quality control and reaction monitoring. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for this purpose.

Experimental Protocol: GC-MS Analysis of this compound

  • Sample Preparation: A known amount of the sample containing this compound is dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard may be added for improved quantification.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with an appropriate temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient program is used to ensure good separation, for example, starting at 60 °C and ramping to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to identify the compound based on its mass spectrum, or selected ion monitoring (SIM) for higher sensitivity and quantitative analysis, monitoring characteristic ions of this compound.

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.

G A Sample containing this compound B Dissolution in Solvent & Addition of Internal Standard A->B C GC-MS Injection B->C D Separation on GC Column C->D E Ionization (EI) D->E F Mass Analysis (MS) E->F G Data Acquisition (Full Scan or SIM) F->G H Quantification using Calibration Curve G->H

Caption: Workflow for GC-MS analysis.

Safety and Handling

As a chlorinated aromatic compound, this compound should be handled with appropriate safety precautions. It may cause skin and respiratory irritation.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of agrochemicals and potential utility in pharmaceutical research. Its role as a precursor to pydiflumetofen highlights its industrial importance. Furthermore, its potential as a CYP1A2 inhibitor suggests that it and its derivatives could be investigated for their effects on drug metabolism. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Molecular Structure of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic data of 2,4,6-Trichlorobenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Chemical Properties

This compound is an aromatic aldehyde with the chemical formula C₇H₃Cl₃O.[1] Its structure consists of a benzene ring substituted with a formyl group (-CHO) and three chlorine atoms at positions 2, 4, and 6. The presence of these electron-withdrawing chlorine atoms significantly influences the chemical reactivity of both the aromatic ring and the aldehyde functional group.

The systematic IUPAC name for this compound is this compound. It is also known by its CAS Registry Number 24473-00-5.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
CAS Number 24473-00-5
Appearance White to pale yellow solid
Melting Point 58.5-59.5 °C
Boiling Point 180-195 °C at 12 Torr
Solubility Soluble in organic solvents, limited solubility in water.

Synthesis of this compound

This compound can be synthesized from 1,3,5-trichlorobenzene. The overall reaction involves the ortho-lithiation of 1,3,5-trichlorobenzene followed by formylation with N,N-dimethylformamide (DMF).

The diagram below illustrates the synthetic pathway.

synthesis_pathway reactant 1,3,5-Trichlorobenzene intermediate 2,4,6-Trichlorophenyllithium reactant->intermediate n-BuLi, THF, -78 °C product This compound intermediate->product DMF, -78 °C to RT

Caption: Synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of a trichlorobenzaldehyde, adapted from a procedure for a related isomer.[2] This protocol should be performed by qualified chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 1,3,5-Trichlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer

Procedure:

  • A solution of 1,3,5-trichlorobenzene in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of 1,3,5-trichlorobenzene, maintaining the temperature below -60 °C. The formation of the lithiated intermediate is monitored (e.g., by TLC if a suitable method is developed).

  • After the addition is complete, the reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Anhydrous DMF is then added dropwise to the reaction mixture, again maintaining the temperature below -60 °C.

  • After the addition of DMF, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched by the careful addition of water.

  • The mixture is then poured into a saturated aqueous sodium chloride solution and stirred.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by a suitable method such as recrystallization or column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are consistent with its substituted benzene ring structure.

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Assignment
10.43 (s, 1H)Aldehyde proton (-CHO)
7.42 (s, 2H)Aromatic protons
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.

Technique [M+H]⁺ calculated [M+H]⁺ measured
ESI-HRMS208.92208.9
Infrared (IR) Spectroscopy
  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹ for the carbonyl group of the aldehyde.

  • Aldehyde C-H Stretch: Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond in an aldehyde.

  • Aromatic C=C Stretches: Medium intensity bands are expected in the 1450-1600 cm⁻¹ region due to the vibrations of the benzene ring.

  • Aromatic C-H Stretches: Weak absorptions are expected above 3000 cm⁻¹.

  • C-Cl Stretches: Strong absorptions are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponding to the carbon-chlorine bonds.

Applications

This compound is a valuable intermediate in organic synthesis. A notable application is its use in the synthesis of the fungicide Pydiflumetofen.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-trichlorobenzaldehyde, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1] The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and three chlorine atoms at the 2, 4, and 6 positions. The presence of these electron-withdrawing chlorine atoms significantly influences the reactivity of both the aromatic ring and the aldehyde functional group, making it a versatile building block in organic synthesis.[1] This guide explores the most pertinent and scientifically vetted methods for its preparation.

Synthesis Pathways

Two principal synthetic routes have been identified and are detailed below: the oxidation of 2,4,6-trichlorotoluene and the direct formylation of 1,3,5-trichlorobenzene. A third potential pathway involving the reduction of 2,4,6-trichlorobenzoic acid is also discussed.

Pathway 1: Oxidation of 2,4,6-Trichlorotoluene via the Sommelet Reaction

This pathway involves a two-step process starting from 2,4,6-trichlorotoluene: side-chain chlorination to form 2,4,6-trichlorobenzyl chloride, followed by the Sommelet reaction to yield the desired aldehyde.

Step 1: Synthesis of 2,4,6-Trichlorobenzyl Chloride

The selective monochlorination of the methyl group of 2,4,6-trichlorotoluene is a critical first step. This can be achieved through free-radical chlorination under controlled conditions.

Experimental Protocol: Side-Chain Chlorination of 2,4,6-Trichlorotoluene

  • Materials: 2,4,6-trichlorotoluene, N-chlorosuccinimide (NCS), benzoyl peroxide (BPO), carbon tetrachloride (CCl4).

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 2,4,6-trichlorotoluene in CCl4 is prepared. To this solution, NCS and a catalytic amount of BPO are added. The reaction mixture is heated to reflux and irradiated with a UV lamp to initiate the radical chain reaction. The progress of the reaction is monitored by gas chromatography (GC) to ensure the formation of the monochlorinated product and minimize the formation of dichlorinated byproducts. Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is then removed under reduced pressure, and the crude 2,4,6-trichlorobenzyl chloride is purified by vacuum distillation.

ParameterValue
Reactant Ratio (Toluene:NCS)1:1.05
Catalyst Loading (BPO)1-2 mol%
SolventCarbon Tetrachloride
TemperatureReflux (approx. 77°C)
Reaction Time4-6 hours
Typical Yield75-85%

Table 1: Quantitative data for the synthesis of 2,4,6-trichlorobenzyl chloride.

Step 2: Sommelet Reaction of 2,4,6-Trichlorobenzyl Chloride

The Sommelet reaction provides a classic method for converting benzyl halides to aldehydes using hexamine (hexamethylenetetramine).[2][3]

Experimental Protocol: Sommelet Reaction

  • Materials: 2,4,6-trichlorobenzyl chloride, hexamine, 50% aqueous acetic acid.

  • Procedure: 2,4,6-trichlorobenzyl chloride is dissolved in a suitable solvent, such as aqueous acetic acid. An equimolar amount of hexamine is added, and the mixture is heated to reflux. The reaction involves the formation of a quaternary ammonium salt, which then hydrolyzes to the aldehyde.[3] After several hours of reflux, the reaction mixture is cooled and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and a saturated sodium bicarbonate solution to remove acidic impurities. The solvent is evaporated, and the resulting crude this compound is purified by recrystallization or column chromatography.

ParameterValue
Reactant Ratio (Benzyl Chloride:Hexamine)1:1.1
Solvent50% Aqueous Acetic Acid
TemperatureReflux
Reaction Time6-12 hours
Typical Yield60-70%

Table 2: Quantitative data for the Sommelet reaction.

Synthesis_Pathway_1 2,4,6-Trichlorotoluene 2,4,6-Trichlorotoluene 2,4,6-Trichlorobenzyl_Chloride 2,4,6-Trichlorobenzyl_Chloride 2,4,6-Trichlorotoluene->2,4,6-Trichlorobenzyl_Chloride NCS, BPO, CCl4, hv This compound This compound 2,4,6-Trichlorobenzyl_Chloride->this compound 1. Hexamine 2. H2O, heat

Caption: Oxidation of 2,4,6-trichlorotoluene to this compound.

Pathway 2: Direct Formylation of 1,3,5-Trichlorobenzene (Rieche Formylation)

The direct introduction of a formyl group onto the 1,3,5-trichlorobenzene ring can be challenging due to the deactivating effect of the three chlorine atoms. However, the Rieche formylation, which employs a dichloromethyl alkyl ether and a strong Lewis acid, can be effective for such electron-deficient aromatic compounds.

Experimental Protocol: Rieche Formylation

  • Materials: 1,3,5-trichlorobenzene, dichloromethyl methyl ether, titanium tetrachloride (TiCl4), dichloromethane (DCM).

  • Procedure: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), 1,3,5-trichlorobenzene is dissolved in anhydrous DCM. The solution is cooled to 0°C in an ice bath. A solution of TiCl4 in DCM is added dropwise, followed by the slow addition of dichloromethyl methyl ether. The reaction mixture is stirred at low temperature and the progress is monitored by thin-layer chromatography (TLC) or GC. Upon completion, the reaction is carefully quenched by pouring it onto crushed ice. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel.

ParameterValue
Reactant Ratio (Trichlorobenzene:Dichloromethyl methyl ether:TiCl4)1:1.2:1.5
SolventDichloromethane (anhydrous)
Temperature0°C to room temperature
Reaction Time2-4 hours
Typical Yield40-50%

Table 3: Quantitative data for the Rieche formylation of 1,3,5-trichlorobenzene.

Synthesis_Pathway_2 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Intermediate_Complex [Ar-CHO-TiCl4] 1,3,5-Trichlorobenzene->Intermediate_Complex Cl2CHOCH3, TiCl4, DCM This compound This compound Intermediate_Complex->this compound H2O workup

Caption: Rieche formylation of 1,3,5-trichlorobenzene.

Pathway 3: Reduction of 2,4,6-Trichlorobenzoic Acid

This pathway first requires the synthesis of 2,4,6-trichlorobenzoic acid, which can be achieved from 1,3,5-trichlorobenzene. The subsequent selective reduction of the carboxylic acid to the aldehyde presents a viable route to the target molecule.

Step 1: Synthesis of 2,4,6-Trichlorobenzoic Acid

A method for the synthesis of 2,4,6-trichlorobenzoic acid involves the reaction of 1,3,5-trichlorobenzene with carbon tetrachloride in the presence of a Lewis acid catalyst to form 2,4,6-trichlorobenzotrichloride, followed by hydrolysis.[4]

Step 2: Selective Reduction of 2,4,6-Trichlorobenzoic Acid

The reduction of the carboxylic acid to an aldehyde requires a mild reducing agent to avoid over-reduction to the corresponding alcohol. One common method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride or a Weinreb amide, followed by reduction.

Experimental Protocol: Reduction of a Carboxylic Acid to an Aldehyde

  • Materials: 2,4,6-trichlorobenzoic acid, thionyl chloride (SOCl2) or oxalyl chloride, a suitable reducing agent (e.g., lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)3H) or diisobutylaluminium hydride (DIBAL-H)), anhydrous solvent (e.g., THF or toluene).

  • Procedure:

    • Activation of the Carboxylic Acid: 2,4,6-trichlorobenzoic acid is converted to its acid chloride by refluxing with thionyl chloride or reacting with oxalyl chloride in the presence of a catalytic amount of DMF. The excess reagent is removed by distillation.

    • Reduction: The resulting 2,4,6-trichlorobenzoyl chloride is dissolved in an anhydrous solvent and cooled to a low temperature (typically -78°C). A stoichiometric amount of a mild reducing agent, such as LiAl(O-t-Bu)3H or DIBAL-H, is added dropwise. The reaction is carefully monitored by TLC.

    • Workup: The reaction is quenched by the addition of a suitable reagent (e.g., Rochelle's salt solution or dilute acid). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde, which is then purified.

ParameterValue
Reducing AgentLiAl(O-t-Bu)3H or DIBAL-H
SolventAnhydrous THF or Toluene
Temperature-78°C
Reaction Time1-3 hours
Typical Yield70-80%

Table 4: Quantitative data for the reduction of 2,4,6-trichlorobenzoyl chloride.

Synthesis_Pathway_3 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 2,4,6-Trichlorobenzoic_Acid 2,4,6-Trichlorobenzoic_Acid 1,3,5-Trichlorobenzene->2,4,6-Trichlorobenzoic_Acid 1. CCl4, AlCl3 2. H2O 2,4,6-Trichlorobenzoyl_Chloride 2,4,6-Trichlorobenzoyl_Chloride 2,4,6-Trichlorobenzoic_Acid->2,4,6-Trichlorobenzoyl_Chloride SOCl2 or (COCl)2 This compound This compound 2,4,6-Trichlorobenzoyl_Chloride->this compound LiAl(O-t-Bu)3H or DIBAL-H

Caption: Synthesis via reduction of 2,4,6-trichlorobenzoic acid.

Conclusion

This technical guide has outlined three distinct and viable synthesis pathways for this compound. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

A Technical Guide to 2,4,6-Trichlorobenzaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2,4,6-Trichlorobenzaldehyde, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the compound's chemical identity, physical properties, synthesis protocols, key reactions, applications, spectral data, and safety information.

Chemical Identity and Properties

This compound is an aromatic compound distinguished by a benzene ring substituted with three chlorine atoms at the 2, 4, and 6 positions and an aldehyde functional group.[1][2] This specific substitution pattern significantly influences its chemical reactivity and physical properties, making it a valuable precursor in various synthetic applications.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][3]
Synonym Benzaldehyde, 2,4,6-trichloro-[2]
CAS Number 24473-00-5[1][3][4]
Molecular Formula C₇H₃Cl₃O[1][3][4]
Molecular Weight 209.46 g/mol [3][4]
Canonical SMILES C1=C(C=C(C(=C1Cl)C=O)Cl)Cl[1]
InChI Key TWFSYIOOAAYYAL-UHFFFAOYSA-N[1]

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions. The compound is characterized by low volatility and limited water solubility, which is typical for chlorinated aromatic compounds.[1][2]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Appearance Pale yellow or white needle-like solid[1][4]
Melting Point 58.5-59.5 °C[1][4]
Boiling Point 180-195 °C (at 12 Torr)[4]
Density 1.529 ± 0.06 g/cm³ (Predicted)[4]
Vapor Pressure 0.0 ± 0.6 mmHg at 25°C[1]
Flash Point 113.4 ± 26.5 °C[1]
Water Solubility 0.014 g/L at 25°C (Calculated)[1]
LogP 3.63[1]
Stability Stable under recommended storage conditions (4°C, inert atmosphere)[1]

Synthesis and Manufacturing

The primary route for synthesizing this compound involves the formylation of 1,3,5-trichlorobenzene. This is typically achieved through ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 1_3_5_Trichlorobenzene 1,3,5-Trichlorobenzene ReactionVessel Reaction at -78 °C 1_3_5_Trichlorobenzene->ReactionVessel nBuLi n-Butyllithium (n-BuLi) in Hexane nBuLi->ReactionVessel THF Anhydrous THF THF->ReactionVessel LithiatedIntermediate Lithiated Intermediate ReactionVessel->LithiatedIntermediate Lithiation Quench Quench with 3N HCl LithiatedIntermediate->Quench Formylation DMF Anhydrous DMF (Formylating Agent) DMF->LithiatedIntermediate Extraction Ethyl Acetate Extraction Quench->Extraction Purification Concentration Extraction->Purification FinalProduct This compound (White Solid) Purification->FinalProduct

Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene[4]

This protocol details the synthesis of this compound from 1,3,5-trichlorobenzene, yielding a high-purity product.

Materials:

  • 1,3,5-Trichlorobenzene (1.81 g, 10 mmol)

  • Anhydrous Tetrahydrofuran (THF) (36 mL)

  • n-Butyllithium (1.6 M solution in hexane, 6.3 mL, 10 mmol)

  • Anhydrous N,N-dimethylformamide (DMF) (1.32 mL, 17 mmol)

  • 3N Hydrochloric Acid (HCl) (36 mL)

  • Ethyl Acetate

  • Saturated aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1,3,5-trichlorobenzene (10 mmol) in anhydrous THF (36 mL) in a dry reaction vessel under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (10 mmol) dropwise over 30 minutes, maintaining the temperature at -78 °C. The solution will gradually turn light yellow.

  • Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.

  • Slowly add anhydrous DMF (17 mmol) dropwise to the reaction mixture. Continue stirring and maintain the temperature at or below -78 °C for 1.5 hours.

  • Quench the reaction by adding 3N HCl solution (36 mL) while keeping the vessel at -78 °C. Allow the mixture to gradually warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product as a white, needle-like solid (Expected yield: ~96%).

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by both the aldehyde group and the electron-deficient chlorinated aromatic ring. The aldehyde group can undergo typical reactions such as oxidation and reduction, while the chlorine atoms can be susceptible to nucleophilic substitution under certain conditions.[1]

Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_substitution Nucleophilic Substitution main This compound reagent_ox [O] (e.g., KMnO₄) main->reagent_ox reagent_red [H] (e.g., NaBH₄) main->reagent_red reagent_sub Nucleophile (Nu⁻) main->reagent_sub product_ox 2,4,6-Trichlorobenzoic Acid reagent_ox->product_ox product_red 2,4,6-Trichlorobenzyl Alcohol reagent_red->product_red product_sub Substituted Product reagent_sub->product_sub

Caption: Key chemical reactions of this compound.
  • Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. Treatment with strong oxidizing agents like potassium permanganate or chromium trioxide yields 2,4,6-trichlorobenzoic acid.[1]

  • Reduction: The compound can be reduced to the corresponding primary alcohol, 2,4,6-trichlorobenzyl alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.[1]

  • Nucleophilic Aromatic Substitution: The chlorine atoms on the aromatic ring, activated by the electron-withdrawing aldehyde group, can be displaced by strong nucleophiles, leading to a variety of substituted derivatives.[1]

Applications in Research and Drug Development

This compound is a versatile building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries.[2]

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_research Research & Materials center_node This compound pharma_inter Key Intermediate in API Synthesis center_node->pharma_inter building block pydiflumetofen Precursor for Pydiflumetofen center_node->pydiflumetofen starting material mri_studies Biochemical Studies (Magnetic Resonance) center_node->mri_studies used in specialty_chem Specialty Chemicals & Materials center_node->specialty_chem used in cyp_inhibitor Potential CYP1A2 Inhibitor pharma_inter->cyp_inhibitor leads to study of

Caption: Applications of this compound.
  • Agrochemical Synthesis: It is a crucial starting material in the synthesis of the fungicide Pydiflumetofen.[4][5] The synthesis involves a Henry reaction between the aldehyde and nitroethane to form a nitrostyrene, which is a key step in building the final molecule.[5]

  • Pharmaceutical Research: The compound has been investigated for its biological activities. It shows potential as a CYP1A2 inhibitor, suggesting it could influence the metabolism of various drugs in the liver.[1]

  • Biochemical and Materials Research: Its interaction with paramagnetic ions makes it a candidate for use in biochemical studies involving magnetic resonance techniques.[1] Furthermore, its reactive nature allows for its incorporation into specialty chemicals and materials.

Spectral Data Analysis

Structural confirmation of this compound is typically achieved through spectroscopic methods. The following data was reported for a synthesized sample.[4]

Table 3: Spectroscopic Data for this compound

TechniqueParametersResults
¹H NMR 500 MHz, CDCl₃δ 10.43 (s, 1H, -CHO), 7.42 (s, 2H, Ar-H)
¹³C NMR 125 MHz, CDCl₃δ 187.7, 139.4, 137.8, 130.0, 128.8
HRMS ESIm/z: [M+H]⁺ Calculated: 208.92, Found: 208.9

Safety and Handling

Due to its chemical nature as a chlorinated aromatic aldehyde, this compound must be handled with appropriate care.[1] Standard laboratory safety protocols should be strictly followed.

Table 4: Safety and Handling Guidelines

AspectRecommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, eye, and face protection.[6]
Handling Use only in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[6][7]
Storage Store in a cool, dry, and well-ventilated place.[7] Keep container tightly closed under an inert atmosphere (e.g., nitrogen).[4] Recommended storage temperature: 4°C.[1]
Incompatibilities Strong oxidizing agents, strong bases.[6]
First Aid (Exposure) Skin: Wash off with plenty of soap and water.[6] Eyes: Rinse cautiously with water for several minutes.[6] Inhalation: Move person to fresh air.[6] Ingestion: Rinse mouth and call a poison center or doctor if unwell.[6]
Hazards May cause skin and respiratory irritation.[1][8]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis. Its well-defined physical properties, predictable reactivity, and established synthetic protocols make it an essential building block for creating complex molecules in the pharmaceutical, agrochemical, and material science sectors. Proper understanding of its characteristics and adherence to safety guidelines are paramount for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 2,4,6-Trichlorobenzaldehyde, a key intermediate in various synthetic processes. The information is presented to support research, development, and safety protocols.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a ready reference for laboratory and industrial applications.

PropertyValue
Molecular Formula C₇H₃Cl₃O
Molecular Weight 209.46 g/mol
Appearance Pale yellow solid
Melting Point 58.5-59.5 °C
Boiling Point 273.3 ± 35.0 °C at 760 mmHg 180-195 °C at 12 Torr
Density 1.529 ± 0.06 g/cm³ (Predicted)
Vapor Pressure 0.0 ± 0.6 mmHg at 25 °C
Water Solubility 0.014 g/L at 25 °C (Calculated)
Solubility in Organic Solvents Moderately to well soluble in toluene and other aromatic solvents.[1] Compatible with ether-based solvents like diethyl ether and tetrahydrofuran.[1] Expected to have excellent solubility in chlorinated solvents such as chloroform and dichloromethane.[1] Slightly soluble in methanol and chloroform.[2]
Octanol-Water Partition Coefficient (LogP) 3.63

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for determining the key physical properties of solid organic compounds like this compound.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small sample of this compound is finely ground using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3][4]

2.2. Boiling Point Determination (at reduced pressure)

Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure to prevent decomposition at high temperatures.

  • Apparatus: Distillation apparatus with a vacuum connection, heating mantle, thermometer, round-bottom flask, condenser, and receiving flask.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask.

    • The distillation apparatus is assembled, ensuring all joints are properly sealed.

    • A vacuum is applied to the system, and the pressure is allowed to stabilize at the desired value (e.g., 12 Torr).

    • The sample is heated gently with the heating mantle.

    • The temperature at which the liquid boils and the vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.[2][5][6]

2.3. Density Determination

The density of a solid can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

  • Apparatus: Analytical balance, graduated cylinder, a liquid in which this compound is insoluble (e.g., water, given its very low solubility).

  • Procedure:

    • A known mass of this compound is measured using an analytical balance.

    • A specific volume of the liquid is measured in a graduated cylinder.

    • The solid sample is carefully added to the graduated cylinder, ensuring it is fully submerged.

    • The new volume of the liquid is recorded.

    • The volume of the solid is the difference between the final and initial liquid volumes.

    • The density is calculated by dividing the mass of the solid by its volume.

2.4. Solubility Determination

Solubility is determined by observing the amount of a substance that dissolves in a given volume of a solvent at a specific temperature.

  • Apparatus: Test tubes, vortex mixer or shaker, analytical balance, volumetric flasks, and various solvents.

  • Procedure:

    • A small, accurately weighed amount of this compound is placed in a test tube.

    • A known volume of the solvent (e.g., water, toluene, methanol) is added.

    • The mixture is agitated vigorously using a vortex mixer or shaker for a set period.

    • The mixture is allowed to stand, and the presence of any undissolved solid is observed.

    • If the solid dissolves completely, more solute is added in known increments until saturation is reached.

    • Solubility is expressed as the mass of solute per volume of solvent (e.g., g/L).[7][8]

Synthetic Pathway Visualization

This compound is a crucial starting material in the synthesis of the fungicide Pydiflumetofen. The following diagram illustrates the key steps in this synthetic pathway.

G cluster_start Starting Material cluster_intermediate1 Step 1: Henry Reaction cluster_intermediate2 Step 2: Reduction cluster_intermediate3 Step 3: Oximation cluster_intermediate4 Step 4: Reduction cluster_final Final Product This compound This compound Nitrostyrene derivative Nitrostyrene derivative This compound->Nitrostyrene derivative Nitroethane Ketone derivative Ketone derivative Nitrostyrene derivative->Ketone derivative Ketoxime derivative Ketoxime derivative Ketone derivative->Ketoxime derivative Methoxyamine Amine derivative Amine derivative Ketoxime derivative->Amine derivative Sodium cyanoborohydride Pydiflumetofen Pydiflumetofen Amine derivative->Pydiflumetofen 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid chloride

Caption: Synthesis of Pydiflumetofen from this compound.

References

A Comprehensive Technical Guide on the Solubility of 2,4,6-Trichlorobenzaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,4,6-trichlorobenzaldehyde, a significant intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document outlines the known qualitative solubility of this compound, presents detailed experimental protocols for its quantitative determination, and offers a logical workflow for these procedures.

Core Concepts in Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For an organic compound like this compound, its solubility is primarily governed by the principle of "like dissolves like." This indicates that the compound will exhibit higher solubility in solvents with similar polarity. The molecular structure of this compound, featuring a polar aldehyde group and a largely nonpolar chlorinated benzene ring, results in a nuanced solubility profile across a range of organic solvents.

Solubility Profile of this compound

Solvent FamilySpecific SolventQualitative SolubilityRationale
Alcohols MethanolSlightly Soluble[1]The polar aldehyde group can form hydrogen bonds with the hydroxyl group of methanol.
EthanolGood Solubility[2]Similar to methanol, hydrogen bonding potential contributes to solubility.
Chlorinated Solvents ChloroformSlightly Soluble[1]The principle of "like dissolves like" applies due to the chlorinated nature of both solute and solvent.
DichloromethaneExcellent Solubility[2]Strong intermolecular interactions between the chlorinated solute and solvent lead to high dissolution.
Aromatic Hydrocarbons TolueneModerate to Good Solubility[2]π-π stacking interactions between the aromatic rings of both the solute and solvent promote dissolution.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Compatible[2]Ethers can act as hydrogen bond acceptors for the aldehyde proton, facilitating dissolution.
Water Limited Solubility[3]The hydrophobic nature of the chlorinated benzene ring limits its solubility in water. A calculated water solubility is 0.014 g/L at 25°C.[2]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for many chemical processes. The following are detailed methodologies for key experiments to quantitatively assess the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass.

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

  • Separation of the Saturated Solution:

    • Allow the solution to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a suitable filter to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas. For high-boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

    • Once the solvent has completely evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound to remove any residual solvent.

    • Cool the dish in a desiccator and weigh it.

    • Repeat the drying and weighing steps until a constant mass is obtained.

Calculation:

  • Mass of dissolved solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

  • Volume of solvent (V_solvent): The initial volume of the aliquot of saturated solution taken.

  • Solubility: m_solute / V_solvent (commonly expressed in g/L or mg/mL)

UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a distinct UV/Vis absorbance peak in the chosen solvent. A calibration curve is first established to relate absorbance to concentration.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • This compound

  • Selected organic solvent

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of this compound of known concentration in the selected solvent.

    • Perform a series of dilutions to prepare several standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. The pure solvent should be used as a blank.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and adhere to the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound as described in the gravimetric method.

    • Filter the saturated solution to remove any undissolved solid.

    • Carefully dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.

Materials:

  • HPLC system with a suitable detector (e.g., UV detector)

  • Appropriate HPLC column

  • This compound

  • Selected organic solvent

  • Mobile phase solvents

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters

Procedure:

  • Method Development and Calibration:

    • Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

    • Prepare a stock solution and a series of standard solutions of this compound in a suitable solvent (which may be the mobile phase itself).

    • Inject the standard solutions into the HPLC system and record the peak areas.

    • Construct a calibration curve by plotting peak area versus concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution in the solvent of interest as described in the gravimetric method.

    • Filter the saturated solution through a syringe filter compatible with the solvent and HPLC system.

    • Dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area for this compound.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Solubility_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate check_solid Verify presence of undissolved solid equilibrate->check_solid settle Allow solution to settle check_solid->settle Equilibrium reached filter Filter an aliquot of the supernatant settle->filter analysis_choice Select Analysis Method filter->analysis_choice gravimetric Gravimetric Analysis: Evaporate solvent and weigh residue analysis_choice->gravimetric Gravimetric spectroscopy UV/Vis Spectroscopy: Dilute and measure absorbance analysis_choice->spectroscopy Spectroscopic hplc HPLC Analysis: Dilute and inject analysis_choice->hplc Chromatographic calculate Calculate Solubility (e.g., g/L, mol/L) gravimetric->calculate spectroscopy->calculate hplc->calculate end End calculate->end

Caption: General workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safety Data for 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2,4,6-Trichlorobenzaldehyde, a chlorinated aromatic aldehyde utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the compound's properties and associated hazards. All quantitative data is presented in structured tables for ease of reference and comparison. Methodologies for key experimental protocols are detailed to provide context to the presented data.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in a laboratory setting. The compound is a solid at room temperature and exhibits limited solubility in water.[1][2]

PropertyValueSource
Molecular Formula C₇H₃Cl₃O[2]
Molecular Weight 209.46 g/mol [2]
Appearance Pale yellow solid[2]
Melting Point 58.5-59.5 °C[2]
Boiling Point 180-195 °C (at 12 Torr)
Density 1.529 g/cm³ (Predicted)
Water Solubility 0.014 g/L at 25°C (Calculated)[2]
log Pow (Octanol/Water Partition Coefficient) 3.63[2]
Vapor Pressure 0.0±0.6 mmHg at 25°C
Flash Point 113.4±26.5 °C

Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity, skin and eye irritation, and skin sensitization, as well as long-term adverse effects on aquatic life.[3]

GHS Classification
Hazard ClassCategorySignal WordPictogram
Acute Toxicity, Oral4Warning
Skin Irritation2Warning
Eye Irritation2AWarning
Skin Sensitization1Warning
Hazardous to the Aquatic Environment, Long-term Hazard2None
Hazard and Precautionary Statements

The GHS classification corresponds to specific hazard (H) and precautionary (P) statements that provide standardized safety information.

CodeStatement
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H317 May cause an allergic skin reaction.[3]
H319 Causes serious eye irritation.[3]
H411 Toxic to aquatic life with long lasting effects.[3]
P261 Avoid breathing dust.[3]
P264 Wash skin thoroughly after handling.[3]
P270 Do not eat, drink or smoke when using this product.[3]
P272 Contaminated work clothing must not be allowed out of the workplace.[3]
P273 Avoid release to the environment.[3]
P280 Wear protective gloves/ eye protection/ face protection.[3]
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352 IF ON SKIN: Wash with plenty of water.
P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P333 + P313 If skin irritation or rash occurs: Get medical advice/attention.
P337 + P313 If eye irritation persists: Get medical advice/attention.
P362 + P364 Take off contaminated clothing and wash it before reuse.
P391 Collect spillage.
P501 Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological endpoints are often proprietary and not fully disclosed in standard safety data sheets. However, standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed.

Partition Coefficient (n-octanol/water) - OECD Test Guideline 117

The octanol-water partition coefficient (log Pₒw) is a key parameter for assessing the environmental fate and bioaccumulation potential of a chemical. The High-Performance Liquid Chromatography (HPLC) method, as described in OECD Guideline 117, is a common technique for its determination.[4][5][6][7][8]

Principle: This method is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its log Pₒw. The stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is a polar solvent mixture (e.g., methanol-water). Lipophilic (high Pₒw) substances have a stronger affinity for the stationary phase and thus elute later than hydrophilic (low Pₒw) substances.[5][6]

Methodology:

  • Calibration: A series of reference compounds with known log Pₒw values are injected into the HPLC system to create a calibration curve of retention time versus log Pₒw.

  • Sample Analysis: A solution of this compound is injected into the HPLC system under the same isocratic conditions as the reference compounds.

  • Determination of log Pₒw: The retention time of the test substance is measured, and its log Pₒw is determined by interpolation from the calibration curve.[5]

GHS_Hazard_Flowchart cluster_hazards GHS Hazard Statements cluster_prevention Prevention cluster_response Response cluster_disposal Disposal H302 H302: Harmful if swallowed P264 P264: Wash skin thoroughly after handling H302->P264 P270 P270: Do not eat, drink or smoke H302->P270 P301_P312 P301+P312: If swallowed, call a POISON CENTER H302->P301_P312 H315 H315: Causes skin irritation H315->P264 P280 P280: Wear protective gloves/eye protection H315->P280 P302_P352 P302+P352: If on skin, wash with plenty of water H315->P302_P352 P333_P313 P333+P313: If skin irritation/rash occurs, get medical advice H315->P333_P313 H317 H317: May cause an allergic skin reaction P261 P261: Avoid breathing dust H317->P261 P272 P272: Contaminated work clothing should not be allowed out H317->P272 H317->P280 H317->P302_P352 H317->P333_P313 H319 H319: Causes serious eye irritation H319->P264 H319->P280 P305_P351_P338 P305+P351+P338: If in eyes, rinse cautiously with water H319->P305_P351_P338 P337_P313 P337+P313: If eye irritation persists, get medical advice H319->P337_P313 H411 H411: Toxic to aquatic life with long lasting effects P273 P273: Avoid release to the environment H411->P273 P391 P391: Collect spillage H411->P391 P501 P501: Dispose of contents/container to an approved waste disposal plant P391->P501

Caption: Logical relationship between GHS hazards and precautionary measures for this compound.

Acute Oral Toxicity

While a specific LD₅₀ (the dose that is lethal to 50% of the test population) is not provided in the available documentation, the classification as Category 4 indicates a moderate acute oral toxicity. Standard protocols, such as OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), are typically employed. This involves a stepwise procedure with the use of a minimal number of animals.

Skin and Eye Irritation

The classification as a skin irritant (Category 2) and a serious eye irritant (Category 2A) is based on in vivo or in vitro testing.[3] OECD Guidelines for skin (e.g., OECD 404) and eye (e.g., OECD 405) irritation/corrosion testing involve applying the substance to the skin or eye of experimental animals and observing for effects such as erythema, edema, and corneal opacity over a specified period.

Skin Sensitization

The potential to cause an allergic skin reaction (Skin Sensitization, Category 1) is determined through studies such as the Local Lymph Node Assay (LLNA, OECD 429).[3] This method assesses the proliferation of lymphocytes in the lymph nodes draining the site of application of the test substance as an indicator of a sensitization response.

Fire and Explosion Data

This compound is a combustible solid, but it does not pose a significant fire risk under normal conditions.

ParameterValue
Flash Point 113.4±26.5 °C
Combustibility Combustible
Suitable Extinguishing Media Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Development of hazardous combustion gases or vapors (e.g., carbon oxides, hydrogen chloride gas) is possible in the event of a fire.

Ecological Information

The primary ecological concern for this compound is its toxicity to aquatic life with long-lasting effects.

ParameterClassification
Acute Aquatic Hazard Category 2
Chronic Aquatic Hazard Category 2
log Pow 3.63
Bioaccumulation Potential Based on the log Pow, bioaccumulation is not expected to be significant.

The high log Pₒw value suggests a tendency for the substance to partition from water into organic matter, indicating potential for adsorption to sediment and soil.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition. It is recommended to store under an inert gas as the substance may be air-sensitive.[3] The recommended storage temperature is typically indicated on the product label.[3]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

This guide is intended to provide key safety information for this compound. It is essential to consult the most current and complete Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

Commercial Availability and Synthetic Utility of 2,4,6-Trichlorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and synthetic applications of 2,4,6-trichlorobenzaldehyde. This chlorinated aromatic aldehyde serves as a valuable building block in the synthesis of a range of fine chemicals, agrochemicals, and pharmaceuticals. Detailed experimental protocols for its synthesis and key transformations are provided, alongside illustrative diagrams to clarify reaction pathways and workflows.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. It is typically offered in research and bulk quantities with purities ranging from 95% to 97%. Researchers can procure this compound from vendors such as CymitQuimica, AChemBlock, Fisher Scientific, Sunway Pharm Ltd, and ChemicalBook.[1][2][3][4] The availability from multiple sources ensures a stable supply chain for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 24473-00-5[1][2]
Molecular Formula C₇H₃Cl₃O[1][2]
Molecular Weight 209.46 g/mol [2]
Appearance Colorless to pale yellow solid[1][5]
Melting Point 58.5-59.5 °C[5]
Boiling Point 180-195 °C at 12 Torr
Solubility Moderately soluble in organic solvents such as chloroform and methanol. Limited solubility in water.[1][6][1][5][6]
¹H NMR (500 MHz, CDCl₃) δ 10.43 (s, 1H), 7.42 (s, 2H)[6]
¹³C NMR (125 MHz, CDCl₃) δ 187.7, 139.4, 137.8, 130.0, 128.8[6]
High-Resolution Mass Spectrometry (HRMS-ESI) m/z: [M+H]⁺ Calculated: 208.92, Found: 208.9[6]

Synthesis of this compound

This compound can be synthesized from 1,3,5-trichlorobenzene via a formylation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene

Materials:

  • 1,3,5-Trichlorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3N Hydrochloric acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,3,5-trichlorobenzene (10 mmol) in anhydrous THF (36 mL) in a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.6 M in hexane, 10 mmol) dropwise to the solution over 30 minutes, maintaining the temperature at -78 °C. The solution will gradually turn a light yellow color.

  • Continue stirring at -78 °C for an additional 30 minutes after the addition is complete.

  • Slowly add anhydrous N,N-dimethylformamide (17 mmol) dropwise to the reaction mixture. Continue stirring at -80 °C to obtain a light yellow solution.

  • Allow the reaction to proceed at -78 °C for 1.5 hours.

  • Quench the reaction by the slow addition of 3N hydrochloric acid (36 mL) while maintaining the temperature at -78 °C.

  • Gradually warm the mixture to room temperature, resulting in a colorless solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization to afford this compound as a white, needle-like solid.[6]

Diagram 1: Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 1_3_5_Trichlorobenzene 1,3,5-Trichlorobenzene Reagents 1. n-BuLi, THF, -78 °C 2. DMF, -80 °C 3. 3N HCl (quench) 2_4_6_Trichlorobenzaldehyde This compound Reagents->2_4_6_Trichlorobenzaldehyde Formylation

Caption: Synthetic pathway for this compound.

Applications in Organic Synthesis

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its utility is demonstrated in the synthesis of the fungicide Pydiflumetofen and in fundamental organic reactions such as the Knoevenagel condensation and the Wittig reaction.

Synthesis of Pydiflumetofen

Pydiflumetofen is a broad-spectrum fungicide that utilizes this compound as a key starting material.[7] The synthesis involves a multi-step sequence, beginning with a Henry reaction.[7]

Diagram 2: Synthetic Pathway to Pydiflumetofen

G TCB This compound Henry Henry Reaction TCB->Henry Nitroethane Nitroethane Nitroethane->Henry Nitrostyrene 1-(2,4,6-Trichlorophenyl)- 2-nitroprop-1-ene Henry->Nitrostyrene Reduction1 Reduction Nitrostyrene->Reduction1 Ketone 1-(2,4,6-Trichlorophenyl)propan-2-one Reduction1->Ketone Oximation Oximation Ketone->Oximation Methoxyamine Methoxyamine Hydrochloride Methoxyamine->Oximation Oxime 1-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oxime Oximation->Oxime Reduction2 Reduction (e.g., NaBH3CN) Oxime->Reduction2 Amine N-methoxy-1-(2,4,6-trichlorophenyl) propan-2-amine Reduction2->Amine AmideCoupling Amide Coupling Amine->AmideCoupling AcidChloride 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride AcidChloride->AmideCoupling Pydiflumetofen Pydiflumetofen AmideCoupling->Pydiflumetofen

Caption: Multi-step synthesis of Pydiflumetofen.

Experimental Protocol: Synthesis of Pydiflumetofen Intermediates

  • Step 1: Henry Reaction to form 1-(2,4,6-Trichlorophenyl)-2-nitroprop-1-ene

    • This reaction is a nitroaldol condensation between this compound and nitroethane, typically catalyzed by a base.[7]

  • Step 2: Reduction to 1-(2,4,6-Trichlorophenyl)propan-2-one

    • The nitrostyrene intermediate is reduced to the corresponding ketone. This can be achieved using various reducing agents, such as iron in the presence of an acid.

  • Step 3: Oximation to 1-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oxime

    • Suspend 1-(2,4,6-trichlorophenyl)propan-2-one (1.118 mol) in methanol.

    • Heat the suspension to 50 °C with stirring.

    • Add a 30% aqueous solution of O-methylhydroxylamine hydrochloride (1.286 mol) over 30-60 minutes, maintaining the temperature between 50-52 °C.

    • After the addition, continue stirring and then proceed with workup, which typically involves extraction with an organic solvent.[6]

  • Step 4: Reduction to N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

    • To a stirred solution of 1-(2,4,6-trichlorophenyl)propan-2-one O-methyl oxime (0.046 mol) in acetic acid (120 mL), add sodium cyanoborohydride (0.097 mol) portionwise at 12-15 °C.

    • Stir the reaction mixture at ambient temperature for 18 hours.

    • After completion, evaporate the solvent under reduced pressure.

    • Work up the residue by adding 1 N sodium hydroxide solution and extracting with a suitable organic solvent like dichloromethane.[6]

  • Step 5: Amide Coupling to form Pydiflumetofen

    • The final step involves the coupling of the synthesized amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the presence of a base to form the final pydiflumetofen product.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl group. This compound readily undergoes this reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Water

  • Glycerol

Procedure:

  • In a round-bottomed flask, prepare a mixture of this compound (3 mmol) and malononitrile (3.5 mmol) in 5 mL of a 1:1 mixture of water and glycerol.

  • Stir the solution magnetically at room temperature for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the precipitate and wash it with 50 mL of ice-cold water to obtain the benzylidenemalononitrile product.[8]

Diagram 3: Knoevenagel Condensation Workflow

G Start Mix this compound, Malononitrile, Water, and Glycerol Stir Stir at Room Temperature for 24 hours Start->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter Precipitate Monitor->Filter Reaction Complete Wash Wash with Cold Water Filter->Wash Product Obtain 2-(2,4,6-Trichlorobenzylidene)malononitrile Wash->Product

Caption: Experimental workflow for Knoevenagel condensation.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide

General Procedure:

  • Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

  • Add a solution of this compound in the same solvent to the ylide solution at an appropriate temperature (often low temperatures are used).

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and purify the resulting alkene, typically by column chromatography.[9]

Diagram 4: General Scheme of the Wittig Reaction

G Aldehyde This compound Reaction Wittig Reaction Aldehyde->Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Reaction Alkene Substituted Alkene Reaction->Alkene Byproduct Triphenylphosphine Oxide Reaction->Byproduct

Caption: The Wittig reaction of this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] As with many chlorinated aromatic compounds, it may cause skin and respiratory irritation.[5] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a commercially accessible and synthetically valuable building block for researchers in organic chemistry, drug discovery, and agrochemical development. Its rich chemistry, demonstrated by its use in the synthesis of the fungicide Pydiflumetofen and its participation in fundamental organic transformations, highlights its importance. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

An In-depth Technical Guide to the Historical Synthesis of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthetic routes to 2,4,6-trichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. The document details the core synthetic methodologies, including direct formylation of 1,3,5-trichlorobenzene and the oxidation of 2,4,6-trichlorotoluene, presenting detailed experimental protocols and quantitative data to facilitate comparison and replication.

Synthesis via Formylation of 1,3,5-Trichlorobenzene

The direct introduction of a formyl group onto the 1,3,5-trichlorobenzene ring represents a primary historical approach to this compound. The Gattermann and Vilsmeier-Haack reactions are the most notable methods for this transformation.

Gattermann Reaction

The Gattermann reaction is a classic method for the formylation of aromatic compounds.[1][2] It typically involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] A significant modification of this reaction, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂) as a solid substitute that generates HCN in situ.[1]

Reaction Pathway:

The reaction proceeds through the formation of an electrophilic iminium species from HCN and HCl, facilitated by the Lewis acid. This electrophile then attacks the electron-rich (relative to the formylating agent) aromatic ring of 1,3,5-trichlorobenzene. The resulting aldimine intermediate is subsequently hydrolyzed to yield the desired aldehyde.

Experimental Protocol (Adapted from the general Gattermann-Adams method using Zinc Cyanide):

A mixture of anhydrous 1,3,5-trichlorobenzene (1.0 eq), zinc cyanide (1.5 eq), and anhydrous aluminum chloride (1.2 eq) in a suitable anhydrous solvent (e.g., o-dichlorobenzene) is prepared in a reaction vessel equipped with a stirrer and a gas inlet. The mixture is cooled to 0-5 °C, and a stream of dry hydrogen chloride gas is passed through the suspension with vigorous stirring. The reaction is allowed to proceed at a low temperature for several hours, followed by gradual warming to room temperature. Upon completion, the reaction mixture is carefully poured onto crushed ice and hydrolyzed. The product, this compound, is then isolated by extraction with an organic solvent, followed by washing, drying, and purification, typically by distillation or recrystallization.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction offers an alternative formylation method using a Vilsmeier reagent, which is typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This method is generally effective for electron-rich aromatic substrates.[5]

Reaction Pathway:

The reaction begins with the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. This reagent then undergoes an electrophilic aromatic substitution reaction with 1,3,5-trichlorobenzene. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to afford this compound.

Experimental Protocol (General Procedure):

To a cooled (0 °C) solution of 1,3,5-trichlorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or excess DMF), phosphorus oxychloride (1.2 eq) is added dropwise. N,N-dimethylformamide (3.0 eq) is then added slowly, maintaining the low temperature. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then carefully poured into ice-water and stirred to hydrolyze the intermediate. The product is extracted with an organic solvent, and the organic layer is washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Synthesis from 2,4,6-Trichlorotoluene

An alternative and historically significant route to this compound involves the modification of the methyl group of 2,4,6-trichlorotoluene. This can be achieved through side-chain chlorination followed by hydrolysis, or by direct oxidation of the methyl group.

Side-Chain Chlorination and Hydrolysis

This two-step process first involves the free-radical chlorination of the methyl group of 2,4,6-trichlorotoluene to form 2,4,6-trichlorobenzylidene chloride. This intermediate is then hydrolyzed to the corresponding aldehyde.

Reaction Pathway:

The first step is a free-radical substitution reaction, typically initiated by UV light or a radical initiator, where the hydrogen atoms of the methyl group are replaced by chlorine atoms. The resulting geminal dihalide is then hydrolyzed, often in the presence of a catalyst, to yield the aldehyde.

Experimental Protocol:

Step 1: Side-Chain Chlorination of 2,4,6-Trichlorotoluene 2,4,6-Trichlorotoluene is dissolved in a suitable inert solvent (e.g., carbon tetrachloride) in a reaction vessel equipped with a reflux condenser and a gas inlet. The solution is heated to reflux, and chlorine gas is bubbled through the solution while being irradiated with a UV lamp. The reaction is monitored by GC until the desired degree of chlorination is achieved. The solvent is then removed under reduced pressure to yield crude 2,4,6-trichlorobenzylidene chloride.

Step 2: Hydrolysis of 2,4,6-Trichlorobenzylidene Chloride The crude 2,4,6-trichlorobenzylidene chloride is mixed with water and a hydrolysis catalyst, such as iron(III) chloride or zinc chloride.[5] The mixture is heated under reflux with vigorous stirring for several hours. After cooling, the organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried. The crude this compound is purified by vacuum distillation or recrystallization.

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsCatalystTypical Yield (%)
Gattermann Reaction 1,3,5-TrichlorobenzeneZn(CN)₂, HClAlCl₃Moderate
Vilsmeier-Haack Reaction 1,3,5-TrichlorobenzeneDMF, POCl₃-Good
Side-Chain Chlorination & Hydrolysis 2,4,6-TrichlorotolueneCl₂, H₂OUV light, FeCl₃/ZnCl₂Good to Excellent

Note: Yields are general estimates and can vary significantly based on specific reaction conditions and scale.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic methods described, the following diagrams have been generated using the DOT language.

Gattermann_Reaction cluster_reactants Reactants cluster_workup Workup 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Reaction_Vessel Reaction (0-5 °C to RT) 1,3,5-Trichlorobenzene->Reaction_Vessel Zn(CN)2 Zn(CN)2 Zn(CN)2->Reaction_Vessel HCl HCl HCl->Reaction_Vessel AlCl3 AlCl3 AlCl3->Reaction_Vessel Hydrolysis Hydrolysis Reaction_Vessel->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Gattermann Reaction Workflow

Vilsmeier_Haack_Reaction cluster_reactants Reactants cluster_workup Workup 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Reaction_Vessel Reaction (0 °C to RT) 1,3,5-Trichlorobenzene->Reaction_Vessel DMF DMF DMF->Reaction_Vessel POCl3 POCl3 POCl3->Reaction_Vessel Hydrolysis Hydrolysis Reaction_Vessel->Hydrolysis Extraction Extraction Hydrolysis->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Vilsmeier-Haack Reaction Workflow

Side_Chain_Chlorination_Hydrolysis 2,4,6-Trichlorotoluene 2,4,6-Trichlorotoluene Chlorination Side-Chain Chlorination 2,4,6-Trichlorotoluene->Chlorination Cl2, UV light 2,4,6-Trichlorobenzylidene_Chloride 2,4,6-Trichlorobenzylidene Chloride Chlorination->2,4,6-Trichlorobenzylidene_Chloride Hydrolysis Hydrolysis 2,4,6-Trichlorobenzylidene_Chloride->Hydrolysis H2O, Catalyst This compound This compound Hydrolysis->this compound

Caption: Side-Chain Chlorination and Hydrolysis Workflow

References

Methodological & Application

Application Notes and Protocols: 2,4,6-Trichlorobenzaldehyde as a Key Intermediate in the Synthesis of the Fungicide Pydiflumetofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2,4,6-trichlorobenzaldehyde as a pivotal intermediate in the synthesis of the broad-spectrum fungicide, pydiflumetofen. Pydiflumetofen is a succinate dehydrogenase inhibitor (SDHI) that effectively controls a wide range of fungal pathogens in various crops.[1] The synthetic pathway involves a multi-step process commencing with a Henry reaction, followed by reduction, ketoxime formation, a second reduction, and final amide coupling. This document outlines the synthetic strategy, provides detailed experimental procedures for key steps, and presents quantitative data in a structured format. Additionally, it includes diagrams of the synthetic workflow and the biological mechanism of action to facilitate a comprehensive understanding.

Introduction

This compound is an aromatic aldehyde whose substituted benzene ring makes it a valuable building block in the synthesis of complex organic molecules, particularly in the agrochemical industry.[2] Its application as a starting material in the synthesis of pydiflumetofen, a modern SDHI fungicide, highlights its industrial significance.[1] The synthesis of pydiflumetofen from this compound proceeds through a series of key transformations to construct the N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine moiety, which is subsequently coupled with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.[1][2]

Synthetic Pathway Overview

The synthesis of pydiflumetofen from this compound can be summarized in the following key steps:

  • Henry Reaction: Reaction of this compound with nitroethane to form 1-(2,4,6-trichlorophenyl)-2-nitroprop-1-ene.

  • Reduction of Nitrostyrene: Reduction of the nitroalkene intermediate to yield 1-(2,4,6-trichlorophenyl)propan-2-one.

  • Ketoxime Formation: Reaction of the resulting ketone with O-methylhydroxylamine hydrochloride to form 1-(2,4,6-trichlorophenyl)propan-2-one O-methyl oxime.

  • Reduction of Ketoxime: Reduction of the oxime to the corresponding amine, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

  • Amide Coupling: Acylation of the amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride to yield the final product, pydiflumetofen.

Data Presentation

Table 1: Summary of Intermediates and Key Quantitative Data in Pydiflumetofen Synthesis

StepIntermediate NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference
11-(2,4,6-Trichlorophenyl)-2-nitroprop-1-eneC₉H₆Cl₃NO₂266.51Not specifiedGeneral Henry Reaction
21-(2,4,6-Trichlorophenyl)propan-2-oneC₉H₇Cl₃O237.5190%[3]
31-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oximeC₁₀H₁₀Cl₃NO266.5592% (crude)[2]
4N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amineC₁₀H₁₂Cl₃NO268.57Not specified[2]
5PydiflumetofenC₁₆H₁₆Cl₃F₂N₃O₂426.68Not specified[2]

Experimental Protocols

Step 1: Henry Reaction - Synthesis of 1-(2,4,6-Trichlorophenyl)-2-nitroprop-1-ene

This protocol is a general procedure for the Henry reaction and may require optimization for this specific substrate.

Materials:

  • This compound

  • Nitroethane

  • A basic catalyst (e.g., methylamine)

  • Ethanol

Procedure:

  • Dissolve 1 mole of this compound in ethanol in a round-bottom flask.

  • Add 1.2 moles of nitroethane to the solution.

  • Add a catalytic amount of aqueous methylamine.

  • Stir the reaction mixture at a slightly elevated temperature for approximately 4 hours.[4]

  • Cool the reaction mixture in a refrigerator (4°C) to induce crystallization of the product.

  • Isolate the product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction of Nitrostyrene - Synthesis of 1-(2,4,6-Trichlorophenyl)propan-2-one

This protocol describes a general method for the reduction of a similar nitrostyrene and is adapted for this synthesis.

Materials:

  • 1-(2,4,6-Trichlorophenyl)-2-nitroprop-1-ene

  • Iron powder

  • Aqueous solution

Procedure:

  • In a reaction vessel, create an aqueous solution and add finely divided iron powder. The amount of iron should be at least 1.5 moles per mole of the nitroalkene.[5]

  • Add the 1-(2,4,6-trichlorophenyl)-2-nitroprop-1-ene to the stirred suspension.

  • The reaction can be carried out without the addition of acid, which predominantly yields the oxime that can be hydrolyzed to the ketone, or with a low concentration of acid.[5]

  • After the reaction is complete, as monitored by TLC, the product is worked up by separating the organic layer.

  • The crude product is purified, for instance by recrystallization from methanol, to yield a brownish-yellow solid with a reported yield of 90%.[3]

Step 3: Ketoxime Formation - Synthesis of 1-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oxime

Materials:

  • 1-(2,4,6-Trichlorophenyl)propan-2-one

  • Methanol

  • O-methyl-hydroxylamine hydrochloride (30% solution in water)

Procedure:

  • Suspend 1.118 mol of 1-(2,4,6-trichlorophenyl)-propan-2-one in methanol at ambient temperature.[2]

  • Heat the suspension under stirring to 50°C.

  • Add 1.286 mol of a 30% aqueous solution of O-methyl-hydroxylamine hydrochloride over 30-60 minutes, maintaining the temperature between 50-52°C.[2]

  • The reaction mixture will form a two-phase system. After completion, the crude 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime is obtained with a reported crude yield of 92% and can be used in the next step without further purification.[2]

Step 4: Reduction of Ketoxime - Synthesis of N-methoxy-1-(2,4,6-Trichlorophenyl)propan-2-amine

Materials:

  • Crude 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime

  • Acetic acid

  • Sodium cyanoborohydride

Procedure:

  • To a stirred solution of 0.046 mol of crude 1-(2,4,6-trichloro-phenyl)-propan-2-one O-methyl-oxime in 120 ml of acetic acid, add 0.097 mol of sodium cyanoborohydride portionwise at a temperature between 12 to 15°C.[2]

  • Stir the reaction mixture at ambient temperature for 18 hours.

  • Monitor the reaction for completion using TLC.

  • Evaporate the solvent under reduced pressure.

  • Pour the resulting residue into a 1 N sodium hydroxide solution and extract with dichloromethane.[2]

  • Combine the organic phases, wash with brine, dry over sodium sulfate, filter, and evaporate under reduced pressure to yield the crude product.

Step 5: Amide Coupling - Synthesis of Pydiflumetofen

This is a general procedure for amide bond formation and should be adapted for the specific substrates.

Materials:

  • N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

  • 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

  • A non-nucleophilic base (e.g., triethylamine or pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane or THF)

Procedure:

  • Dissolve the N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine in the anhydrous aprotic solvent under an inert atmosphere.

  • Add at least one equivalent of the non-nucleophilic base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pydiflumetofen.

Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 2_4_6_Trichlorobenzaldehyde This compound Henry_Reaction Henry Reaction + Nitroethane 2_4_6_Trichlorobenzaldehyde->Henry_Reaction Nitrostyrene 1-(2,4,6-Trichlorophenyl)- 2-nitroprop-1-ene Henry_Reaction->Nitrostyrene Nitrostyrene_Reduction Nitrostyrene Reduction Ketone 1-(2,4,6-Trichlorophenyl)propan-2-one Nitrostyrene_Reduction->Ketone Ketoxime_Formation Ketoxime Formation + O-Methylhydroxylamine Oxime 1-(2,4,6-Trichlorophenyl)propan-2-one O-methyl oxime Ketoxime_Formation->Oxime Ketoxime_Reduction Ketoxime Reduction Amine N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine Ketoxime_Reduction->Amine Amide_Coupling Amide Coupling + Pyrazole Acid Chloride Pydiflumetofen Pydiflumetofen Amide_Coupling->Pydiflumetofen Nitrostyrene->Nitrostyrene_Reduction Ketone->Ketoxime_Formation Oxime->Ketoxime_Reduction Amine->Amide_Coupling

Caption: Synthetic pathway of pydiflumetofen from this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pydiflumetofen functions by inhibiting the succinate dehydrogenase (SDH) enzyme, which is Complex II of the mitochondrial electron transport chain.[6] This enzyme plays a crucial role in both the Krebs cycle and cellular respiration by oxidizing succinate to fumarate and transferring electrons to the ubiquinone pool.[6][7] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death.[6]

G cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII e- transfer Pydiflumetofen Pydiflumetofen Pydiflumetofen->ComplexII Inhibition

Caption: Inhibition of Succinate Dehydrogenase (Complex II) by Pydiflumetofen.

References

Application of 2,4,6-Trichlorobenzaldehyde in the Synthesis of a Key Agrochemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4,6-Trichlorobenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly as an intermediate in the production of agrochemicals.[1] Its unique substitution pattern, featuring three chlorine atoms on the benzene ring, imparts specific reactivity and properties to the molecules synthesized from it. This document details the application of this compound in the synthesis of a key amine intermediate used in the production of the fungicide, pydiflumetofen.

Pydiflumetofen is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.[2] The synthesis of its complex amine side chain begins with this compound, highlighting the industrial importance of this starting material.

Synthetic Pathway Overview

The synthesis of the key amine intermediate, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine, from this compound proceeds through a four-step sequence:

  • Henry Reaction: A nitroaldol reaction between this compound and nitroethane to form 1-(2,4,6-trichlorophenyl)-2-nitropropan-1-ol.

  • Nef Reaction: Conversion of the nitroalkane to a ketone, yielding 1-(2,4,6-trichlorophenyl)propan-2-one.

  • Ketoxime Formation: Reaction of the ketone with methoxyamine hydrochloride to produce 1-(2,4,6-trichlorophenyl)propan-2-one O-methyloxime.

  • Reduction of Ketoxime: Reduction of the O-methyloxime to the final amine product, N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine.

This amine is then coupled with a pyrazole carboxylic acid derivative to complete the synthesis of pydiflumetofen.[2]

G A This compound B 1-(2,4,6-trichlorophenyl)-2-nitropropan-1-ol A->B Henry Reaction (Nitroethane, Base) C 1-(2,4,6-trichlorophenyl)propan-2-one B->C Nef Reaction (Acid or Oxidizing Agent) D 1-(2,4,6-trichlorophenyl)propan-2-one O-methyloxime C->D Ketoxime Formation (Methoxyamine HCl) E N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine D->E Reduction (e.g., Sodium Cyanoborohydride) F Pydiflumetofen E->F Amide Coupling (Pyrazole Carboxylic Acid Derivative)

Synthetic pathway to a key pydiflumetofen intermediate.

Experimental Protocols

The following protocols are representative methods for the synthesis of the key amine intermediate starting from this compound.

Step 1: Henry Reaction to form 1-(2,4,6-trichlorophenyl)-2-nitropropan-1-ol

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[3]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound209.4620.95 g0.1
Nitroethane75.078.26 g0.11
Triethylamine101.191.01 g0.01
Isopropanol60.10100 mL-

Procedure:

  • To a stirred solution of this compound (20.95 g, 0.1 mol) in isopropanol (100 mL) is added nitroethane (8.26 g, 0.11 mol).

  • Triethylamine (1.01 g, 0.01 mol) is added dropwise to the mixture at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography.

Step 2: Nef Reaction to form 1-(2,4,6-trichlorophenyl)propan-2-one

The Nef reaction converts a primary or secondary nitroalkane into a carbonyl compound.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(2,4,6-trichlorophenyl)-2-nitropropan-1-ol284.5128.45 g0.1
Sodium Methoxide54.025.94 g0.11
Methanol32.04150 mL-
Sulfuric Acid (conc.)98.08As needed-

Procedure:

  • The crude 1-(2,4,6-trichlorophenyl)-2-nitropropan-1-ol (28.45 g, 0.1 mol) is dissolved in methanol (150 mL).

  • A solution of sodium methoxide (5.94 g, 0.11 mol) in methanol is added dropwise at 0 °C.

  • The mixture is stirred for 1 hour at 0 °C to form the nitronate salt.

  • This solution is then slowly added to a vigorously stirred, cold (0 °C) aqueous solution of sulfuric acid (e.g., 3 M).

  • The reaction is stirred for an additional hour at 0 °C.

  • The mixture is extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the ketone. A yield of 90% has been reported for a similar chlorination process to obtain this ketone.[5]

Step 3: Ketoxime Formation to yield 1-(2,4,6-trichlorophenyl)propan-2-one O-methyloxime

The ketone is converted to its O-methyloxime by reaction with methoxyamine hydrochloride.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(2,4,6-trichlorophenyl)propan-2-one237.4923.75 g0.1
Methoxyamine hydrochloride83.529.19 g0.11
Pyridine79.108.70 g0.11
Ethanol46.07100 mL-

Procedure:

  • 1-(2,4,6-trichlorophenyl)propan-2-one (23.75 g, 0.1 mol) is dissolved in ethanol (100 mL).

  • Methoxyamine hydrochloride (9.19 g, 0.11 mol) and pyridine (8.70 g, 0.11 mol) are added to the solution.

  • The mixture is stirred at room temperature for 18 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to give the O-methyloxime.

Step 4: Reduction to form N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine

The final step is the reduction of the ketoxime to the corresponding amine. Sodium cyanoborohydride is a suitable reagent for this transformation.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
1-(2,4,6-trichlorophenyl)propan-2-one O-methyloxime266.5426.65 g0.1
Sodium Cyanoborohydride62.846.91 g0.11
Acetic Acid60.05100 mL-

Procedure:

  • To a stirred solution of 1-(2,4,6-trichlorophenyl)propan-2-one O-methyloxime (26.65 g, 0.1 mol) in acetic acid (100 mL) at 12-15 °C, sodium cyanoborohydride (6.91 g, 0.11 mol) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 18 hours.

  • The solvent is evaporated under reduced pressure.

  • The residue is taken up in water and the pH is adjusted to >10 with 1 M sodium hydroxide solution.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-methoxy-1-(2,4,6-trichlorophenyl)propan-2-amine. The product can be further purified by column chromatography.

Other Potential Pharmaceutical Applications

While the synthesis of the pydiflumetofen intermediate is a well-documented application of this compound, its use in the direct synthesis of active pharmaceutical ingredients is less reported in publicly available literature. However, based on the reactivity of the aldehyde functional group, several potential applications in medicinal chemistry can be envisaged:

  • Synthesis of Chalcones: this compound can be used in Claisen-Schmidt condensation reactions with various acetophenones to produce chalcones. Chalcones are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7]

  • Reductive Amination: The aldehyde can undergo reductive amination with various primary and secondary amines to introduce the 2,4,6-trichlorobenzyl moiety into a molecule. This could be a strategy to modulate the pharmacokinetic or pharmacodynamic properties of a drug candidate.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions would allow for the formation of carbon-carbon double bonds, providing access to a variety of substituted styrenes and related compounds that could serve as intermediates for more complex pharmaceutical targets.

Further research and exploration are needed to fully realize the potential of this compound as a versatile building block in pharmaceutical synthesis.

G cluster_synthesis Synthesis Workflow cluster_analysis Analysis and Purification Start Start: this compound Step1 Henry Reaction Start->Step1 Step2 Nef Reaction Step1->Step2 Analysis1 TLC/LC-MS Monitoring Step1->Analysis1 Step3 Ketoxime Formation Step2->Step3 Purification1 Column Chromatography Step2->Purification1 Step4 Reduction Step3->Step4 End End Product: Amine Intermediate Step4->End Analysis1->Step2 Analysis2 NMR/IR/MS Characterization Purification1->Analysis2 Analysis2->Step3

Experimental workflow for the synthesis and analysis.

References

Application Note: Formylation of 1,3,5-Trichlorobenzene to Synthesize 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the formylation of 1,3,5-trichlorobenzene, a critical process for the synthesis of 2,4,6-trichlorobenzaldehyde. This compound is a valuable intermediate in the production of various pharmaceuticals and agrochemicals.[1] Due to the electron-deficient nature of the 1,3,5-trichlorobenzene ring, standard formylation methods such as the Vilsmeier-Haack or Gattermann-Koch reactions are often inefficient. The Rieche formylation, which employs a more potent electrophile generated from dichloromethyl methyl ether and a strong Lewis acid like titanium tetrachloride, offers a viable pathway for this transformation.[2][3] This protocol outlines the necessary reagents, equipment, and procedural steps for this synthesis, along with safety precautions and methods for purification and analysis.

Introduction

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis.[4] While electron-rich aromatic compounds are readily formylated, substrates bearing multiple electron-withdrawing groups, such as 1,3,5-trichlorobenzene, present a significant challenge. The Rieche formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid, typically titanium tetrachloride, to generate a highly reactive electrophilic species capable of reacting with deactivated aromatic rings.[2][3][5] This method provides a direct route to this compound, a key building block in medicinal and agricultural chemistry.

Data Presentation

ParameterValue
Substrate1,3,5-Trichlorobenzene
Reagent 1Dichloromethyl methyl ether
Reagent 2Titanium tetrachloride (TiCl₄)
SolventDichloromethane (DCM)
Reaction Temperature0 °C to room temperature
Reaction Time3 - 17 hours
Work-upAqueous quench
PurificationSilica gel flash chromatography
Expected YieldModerate to good (requires optimization)

Experimental Protocol: Rieche Formylation of 1,3,5-Trichlorobenzene

This protocol is based on the general procedure for the Rieche formylation and may require optimization for the specific substrate.[6]

Materials:

  • 1,3,5-Trichlorobenzene

  • Dichloromethyl methyl ether

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Distilled water

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1,3,5-trichlorobenzene (1.0 eq.) in anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Slowly add titanium tetrachloride (1.8 - 2.2 eq.) to the stirred solution. The addition should be performed dropwise to control the exotherm.

  • Addition of Formylating Agent: After stirring for 5-10 minutes at 0 °C, add dichloromethyl methyl ether (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 3 hours, then warm to room temperature and continue stirring for an additional 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel flash column chromatography using a hexane/ethyl acetate gradient to afford this compound.

Safety Precautions:

  • Titanium tetrachloride is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

  • Dichloromethyl methyl ether is a suspected carcinogen and should be handled with extreme care in a fume hood.

  • Dichloromethane is a volatile and potentially harmful solvent.

  • The reaction should be carried out under an inert atmosphere to prevent moisture from reacting with the Lewis acid.

Experimental Workflow

Formylation_Protocol Workflow for the Formylation of 1,3,5-Trichlorobenzene cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,3,5-Trichlorobenzene in anhydrous DCM B Cool to 0 °C A->B 1. C Add TiCl4 dropwise B->C 2. D Add Dichloromethyl methyl ether dropwise C->D 3. E Stir at 0 °C then RT D->E 4. F Quench with ice/water E->F 5. G Extract with DCM F->G 6. H Wash with NaHCO3, water, and brine G->H 7. I Dry and concentrate H->I 8. J Purify by column chromatography I->J 9. Product This compound J->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

The Rieche formylation is not a biological signaling pathway but a chemical reaction. The following diagram illustrates the logical relationship of the key steps in the reaction mechanism.

Rieche_Mechanism Simplified Rieche Formylation Mechanism reagents Dichloromethyl methyl ether + TiCl4 electrophile Formation of Electrophilic Chloro-oxonium Ion reagents->electrophile attack Electrophilic Aromatic Substitution electrophile->attack substrate 1,3,5-Trichlorobenzene substrate->attack intermediate Intermediate Adduct attack->intermediate hydrolysis Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: Key steps in the Rieche formylation of 1,3,5-trichlorobenzene.

References

Application Notes and Protocols for Grignard Reactions Using 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its versatility in creating complex molecules from simpler precursors. This document provides detailed application notes and protocols for the use of 2,4,6-trichlorobenzaldehyde as a substrate in Grignard reactions. Due to the significant steric hindrance and electronic effects of the three chlorine atoms on the aromatic ring, reactions with this aldehyde require careful consideration of reaction conditions to achieve optimal outcomes. These notes are intended to guide researchers in utilizing this sterically encumbered aldehyde for the synthesis of novel secondary alcohols, which can serve as key intermediates in drug discovery and development. The presence of the trichlorophenyl moiety can impart unique pharmacological properties to target molecules.

Reaction and Mechanism

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of an aldehyde or ketone. In the case of this compound, the bulky chlorine atoms in the ortho positions sterically hinder the approach of the nucleophilic Grignard reagent to the carbonyl carbon. This steric hindrance can significantly influence the reaction rate and overall yield.

The general mechanism proceeds through a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol product.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with common Grignard reagents. It is crucial that all reactions are carried out under strictly anhydrous conditions using dry glassware and solvents to prevent the quenching of the highly reactive Grignard reagent.

Protocol 1: Synthesis of 1-(2,4,6-Trichlorophenyl)ethanol using Methylmagnesium Bromide

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether or THF)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M, for pH adjustment if necessary)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is used.

  • Reagent Addition: A solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF is placed in the flask. The flask is cooled to 0 °C using an ice bath.

  • Methylmagnesium bromide (1.1 - 1.5 equivalents) is added dropwise from the dropping funnel to the stirred solution of the aldehyde over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled back to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude 1-(2,4,6-trichlorophenyl)ethanol can be further purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 1-(2,4,6-Trichlorophenyl)propan-1-ol using Ethylmagnesium Bromide

This protocol is analogous to Protocol 1, with ethylmagnesium bromide being substituted for methylmagnesium bromide. Reaction times may need to be extended due to the increased steric bulk of the ethyl group.

Protocol 3: Synthesis of (2,4,6-Trichlorophenyl)(phenyl)methanol using Phenylmagnesium Bromide

This protocol follows the same general procedure as Protocol 1, using phenylmagnesium bromide as the Grignard reagent. Given the increased steric hindrance of the phenyl group, longer reaction times or slightly elevated temperatures (e.g., gentle reflux) may be necessary to drive the reaction to completion.

Data Presentation

The following table summarizes expected outcomes for the Grignard reaction with this compound based on typical results for sterically hindered aldehydes. Actual yields will vary depending on the specific reaction conditions, scale, and purity of reagents.

Grignard ReagentProductExpected Yield (%)Reaction Time (h)Notes
Methylmagnesium Bromide1-(2,4,6-Trichlorophenyl)ethanol70-852-4Less sterically demanding, generally proceeds smoothly.
Ethylmagnesium Bromide1-(2,4,6-Trichlorophenyl)propan-1-ol60-754-8Increased steric hindrance may lead to slightly lower yields and longer reaction times.
Phenylmagnesium Bromide(2,4,6-Trichlorophenyl)(phenyl)methanol50-656-12Significant steric hindrance from both reactants requires more forcing conditions.

Product Characterization

The synthesized secondary alcohols can be characterized using standard analytical techniques.

1-(2,4,6-Trichlorophenyl)ethanol:

  • ¹H NMR (CDCl₃, δ): ~1.6 (d, 3H, CH₃), ~5.5 (q, 1H, CH-OH), ~7.4 (s, 2H, Ar-H). The exact chemical shifts and coupling constants should be determined experimentally.

  • ¹³C NMR (CDCl₃, δ): Signals expected for the methyl group, the carbinol carbon, and the aromatic carbons.

(2,4,6-Trichlorophenyl)(phenyl)methanol:

  • ¹H NMR (CDCl₃, δ): ~6.0 (s, 1H, CH-OH), ~7.2-7.5 (m, 7H, Ar-H).

  • ¹³C NMR (CDCl₃, δ): Signals expected for the carbinol carbon and the aromatic carbons of both rings.

Visualizations

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde This compound in Anhydrous Solvent Addition Slow Addition at 0°C Aldehyde->Addition Grignard Grignard Reagent (e.g., R-MgBr) Grignard->Addition Stirring Stir at RT Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Secondary Alcohol Purify->Product

Caption: General workflow for the Grignard reaction with this compound.

Grignard Reaction Scheme

Grignard_Reaction reagents This compound + R-MgBr intermediate Magnesium Alkoxide Intermediate reagents->intermediate 1. Anhydrous Ether/THF product Secondary Alcohol intermediate->product 2. H3O+ Work-up

Caption: Reaction scheme for the synthesis of secondary alcohols from this compound.

Safety Precautions

  • Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All manipulations should be performed under an inert atmosphere in a well-ventilated fume hood.

  • Anhydrous solvents are essential for the success of the reaction.

  • This compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

  • The Grignard reaction can be exothermic. Proper temperature control is crucial, especially during the addition of the Grignard reagent.

  • The quenching step with aqueous acid can also be highly exothermic and should be performed slowly and with cooling.

Conclusion

The use of this compound in Grignard reactions presents a viable route for the synthesis of sterically hindered secondary alcohols. While the steric bulk of the substrate necessitates careful optimization of reaction conditions, the protocols outlined in this document provide a solid foundation for researchers to produce these valuable intermediates. The resulting trichlorophenyl-substituted alcohols are of significant interest in medicinal chemistry and drug development due to the potential for the halogenated aromatic ring to modulate the biological activity and pharmacokinetic properties of new chemical entities.

Application Notes and Protocols: Synthesis and Applications of Schiff Bases from 2,4,6-Trichlorobenzaldehyde and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with primary amines to form imines, commonly known as Schiff bases, is a fundamental and versatile transformation in organic chemistry.[1] These compounds, characterized by the azomethine (-C=N-) functional group, are valuable intermediates in organic synthesis and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[2][3] Schiff bases derived from aromatic aldehydes, in particular, have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from 2,4,6-trichlorobenzaldehyde and various primary amines. While specific data for this compound is limited in the available literature, the protocols and data presented are based on established methods for similar halogenated and substituted benzaldehydes and serve as a robust starting point for experimental work. The electron-withdrawing nature of the three chlorine atoms on the aromatic ring of this compound is expected to influence its reactivity, potentially leading to faster reaction rates in the formation of the imine.

General Reaction Scheme

The condensation reaction between this compound and a primary amine proceeds through a nucleophilic addition-elimination mechanism to yield the corresponding Schiff base (imine) and water.[5] The reaction is typically reversible and often requires acid catalysis and/or removal of water to drive the equilibrium towards the product.[1]

G reactant1 This compound product1 Schiff Base (Imine) reactant1->product1 + reactant2 Primary Amine (R-NH2) reactant2->product1 product2 Water product1->product2 +

Caption: General reaction for the synthesis of a Schiff base.

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound and a primary amine. Optimization of reaction time, temperature, and catalyst may be necessary for specific substrates.

Protocol 1: Acid-Catalyzed Synthesis in Ethanol (Reflux)

This is a common and straightforward method for Schiff base synthesis.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (e.g., aniline, substituted aniline, or alkylamine) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • In a separate beaker, dissolve the primary amine (1.0 mmol) in absolute ethanol (10 mL).

  • Add the amine solution to the flask containing the aldehyde solution with continuous stirring.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.[4]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C for ethanol) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

  • Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Room Temperature Synthesis with a Lewis Acid Catalyst

This method offers a milder alternative to reflux conditions.

Materials:

  • This compound (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Methanol (10 mL)

  • Bismuth Trichloride (BiCl₃) (5 mol%)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 2-aminobenzimidazole (1 mmol) in methanol (5 mL) was added corresponding aromatic aldehyde (1 mmol).[7]

  • Then BiCl₃ (5 mol%) was added and the reaction mixture was stirred at room temperature.[7]

  • Monitor the reaction by TLC.

  • After completion of the reaction, add cold water (15–25 mL) to precipitate the product.[7]

  • Filter the solid product, wash with cold water, and air dry.[7]

Data Presentation

Table 1: Synthesis of Schiff Bases from Various Aldehydes and Amines

AldehydeAmineSolventCatalystTime (h)Yield (%)Reference
Benzaldehydep-AminophenolMethanolAcetic Acid498.28[8]
4-ChlorobenzaldehydeAnilineEthanol-4-
2-Chlorobenzaldehyde3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamineEthanolLemon Juice--[6]
m-Nitrobenzaldehydep-ChloroanilineEthanolAcetic Acid-~60[4]

Table 2: Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)

Note: This data is for Schiff bases derived from other aldehydes and is presented to indicate the potential biological activity of the target compounds.

Schiff Base Derivative (Aldehyde + Amine)E. coliS. aureusC. albicansReference
Benzaldehyde + p-Aminophenol62.562.5250[8]
Anisaldehyde + p-Aminophenol25062.562.5[8]
4-Nitrobenzaldehyde + p-Aminophenol25062.5125[8]
Cinnamaldehyde + p-Aminophenol62.5-125[8]

Visualization of Workflow and Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of Schiff bases.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation start Reactants (this compound + Primary Amine) reaction Reaction (Solvent, Catalyst, Heat) start->reaction workup Work-up & Isolation (Filtration/Evaporation) reaction->workup purification Purification (Recrystallization) workup->purification spectroscopy Spectroscopic Analysis (FTIR, NMR, Mass Spec) purification->spectroscopy antimicrobial Antimicrobial Assays (MIC, MBC) spectroscopy->antimicrobial anticancer Cytotoxicity Assays (IC50) spectroscopy->anticancer

Caption: Workflow for Schiff base synthesis and evaluation.

Reaction Mechanism

The formation of a Schiff base from an aldehyde and a primary amine is a multi-step process involving nucleophilic addition followed by dehydration.

G cluster_mechanism Schiff Base Formation Mechanism step1 1. Nucleophilic Attack of Amine on Carbonyl Carbon step2 2. Proton Transfer to form a Zwitterionic Intermediate step1->step2 step3 3. Protonation of the Hydroxyl Group step2->step3 step4 4. Elimination of Water to form an Iminium Ion step3->step4 step5 5. Deprotonation to yield the Neutral Imine (Schiff Base) step4->step5

Caption: Mechanism of Schiff base formation.

Applications in Drug Development

Schiff bases are a prominent class of compounds in drug discovery due to their diverse pharmacological activities. The imine linkage is crucial for their biological effects.[3] While specific studies on Schiff bases from this compound are not extensively reported, related halogenated Schiff bases have shown promising results.

  • Antimicrobial Agents: The presence of halogen atoms on the aromatic ring of the aldehyde can enhance the antimicrobial properties of the resulting Schiff bases. These compounds can exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[8]

  • Anticancer Agents: Many Schiff base derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action can vary, including the inhibition of specific enzymes or the induction of apoptosis.

  • Other Biological Activities: Schiff bases have also been reported to possess anti-inflammatory, analgesic, and antiviral properties.[4]

The synthesis of a library of Schiff bases from this compound and a diverse set of primary amines, followed by high-throughput screening, could be a valuable strategy for the discovery of new therapeutic agents.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a variety of Schiff bases. While specific quantitative data for this particular aldehyde is sparse, the provided protocols, based on well-established procedures for similar compounds, offer a solid foundation for researchers to synthesize and explore the potential applications of these molecules. The resulting polychlorinated Schiff bases are promising candidates for further investigation in drug development, particularly in the search for new antimicrobial and anticancer agents. Careful characterization and biological evaluation are essential next steps to unlock the full potential of this class of compounds.

References

Application Notes and Protocols for the Quantification of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichlorobenzaldehyde is an aromatic aldehyde that serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals.[1] The purity and concentration of this starting material are critical for ensuring the quality, efficacy, and safety of the final products. Consequently, robust and reliable analytical methods for the accurate quantification of this compound are essential in research, development, and quality control settings.

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two common and powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The primary analytical techniques for the quantification of this compound are chromatographic methods, owing to their high sensitivity and specificity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. GC separates the analyte from other components in the sample matrix based on its volatility, and MS provides definitive identification and quantification based on the mass-to-charge ratio of the resulting ions.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.[2] For aldehydes, UV detection is a common approach. To enhance sensitivity and selectivity, derivatization of the aldehyde functional group can be employed.[3]

Data Presentation

The following tables summarize typical quantitative data that can be expected from the validation of the analytical methods described below.

Table 1: Summary of Quantitative Data for GC-MS Method

ParameterResult
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (Recovery)95 - 105%
Precision (%RSD)< 5%

Table 2: Summary of Quantitative Data for HPLC-UV Method

ParameterResult
Linearity Range0.2 - 150 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.07 µg/mL
Limit of Quantification (LOQ)0.2 µg/mL
Accuracy (Recovery)97 - 103%
Precision (%RSD)< 3%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a method for the quantitative analysis of this compound using GC-MS.

1. Instrumentation and Materials

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Helium (carrier gas)

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

4. GC-MS Conditions

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-300

5. Data Analysis

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Integrate the peak area of a characteristic ion (e.g., m/z 208, 209, 210).

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (Sample) dissolve->filter inject Inject into GC-MS dilute->inject filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-MS quantification of this compound.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a method for the quantitative analysis of this compound using HPLC with UV detection.

1. Instrumentation and Materials

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard (≥98% purity)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to obtain concentrations ranging from 0.2 µg/mL to 150 µg/mL.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of the 50:50 acetonitrile/water mixture to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

4. HPLC Conditions

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

5. Data Analysis

  • Identify the this compound peak based on its retention time.

  • Integrate the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Acetonitrile/Water start->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter (Sample) dissolve->filter inject Inject into HPLC dilute->inject filter->inject separate Reversed-Phase Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV quantification of this compound.

References

Application Notes and Protocols: 1H NMR Spectrum Analysis of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,6-Trichlorobenzaldehyde is an aromatic aldehyde whose structural elucidation is crucial in various fields, including organic synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful analytical technique for confirming the molecular structure of such compounds. This document provides a detailed protocol for the ¹H NMR analysis of this compound, including predicted spectral data and an experimental workflow. Due to the symmetrical substitution pattern of the benzene ring, a simplified ¹H NMR spectrum is anticipated.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the aldehyde proton and the two equivalent aromatic protons. The predicted chemical shifts and multiplicities are summarized in the table below. These predictions are based on the analysis of benzaldehyde and other chlorinated benzaldehyde derivatives.[1][2] The electron-withdrawing nature of the three chlorine atoms and the aldehyde group will deshield the aromatic protons, shifting them downfield. Similarly, the aldehyde proton is expected to appear at a characteristic downfield position.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde Proton (-CHO)~10.4Singlet (s)1H
Aromatic Protons (H-3, H-5)~7.7Singlet (s)2H

Experimental Protocol: ¹H NMR Spectroscopy

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

I. Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.[3][4][5][6]

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound.[5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[5]

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Typically, a small drop of TMS is added to a larger volume of the deuterated solvent that will be used for several samples.[5]

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Data Acquisition

The following steps outline the general procedure for acquiring a ¹H NMR spectrum using a standard NMR spectrometer.[7][8][9]

  • Instrument Setup:

    • Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the magnet.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

    • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high resolution and sharp peaks.

  • Parameter Setup:

    • Load a standard proton experiment parameter set.

    • Key parameters to set include:

      • Pulse Angle: Typically a 30° or 90° pulse. A smaller angle can allow for a shorter relaxation delay.

      • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

      • Acquisition Time: Typically 2-4 seconds.

      • Relaxation Delay: A delay of 1-5 seconds between scans to allow for full relaxation of the protons.

      • Number of Scans: For a moderately concentrated sample, 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition: Start the acquisition to collect the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Correct the baseline to be flat.

    • Referencing: Calibrate the chemical shift scale by setting the internal standard (e.g., TMS to 0.00 ppm) or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the area under each peak to determine the relative ratio of protons.

Logical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve Solubilize filter Filter into NMR Tube dissolve->filter Remove Particulates insert Insert Sample into Spectrometer filter->insert Transfer lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft Process phase_baseline Phase and Baseline Correct ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Analyze Spectrum (Chemical Shift, Multiplicity) integrate->analyze report report analyze->report Final Report

References

Application Note: Functional Group Analysis of 2,4,6-Trichlorobenzaldehyde using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative analysis of 2,4,6-Trichlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] FTIR spectroscopy is a rapid and non-destructive analytical technique that provides critical information about the functional groups present in a molecule, thereby confirming its identity and purity. This document provides an overview of the expected vibrational frequencies for this compound, a detailed experimental protocol for sample analysis, and a visual representation of the experimental workflow.

Introduction

This compound is an aromatic aldehyde containing three chlorine substituents on the benzene ring. The presence and position of the aldehyde and chloro functional groups impart specific chemical reactivity and are crucial for its utility in organic synthesis. FTIR spectroscopy is an ideal technique for the structural characterization of such compounds. By passing infrared radiation through a sample, the vibrations of the chemical bonds are excited at specific frequencies, resulting in a unique spectral fingerprint of the molecule. This allows for the identification of key functional groups, such as the carbonyl (C=O) of the aldehyde, the aromatic carbon-carbon (C=C) bonds, the carbon-hydrogen (C-H) bonds, and the carbon-chlorine (C-Cl) bonds.

Key Functional Group Vibrations

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The electron-withdrawing nature and mass of the chlorine atoms influence the vibrational frequencies of the aromatic ring and the aldehyde group compared to unsubstituted benzaldehyde.

Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch3100 - 3000WeakThe presence of multiple electron-withdrawing chlorine atoms can slightly shift these peaks to higher wavenumbers.
Aldehyde C-H Stretch (Fermi Resonance)~2850 and ~2750WeakA characteristic doublet for the aldehyde C-H stretch. The presence of these two bands is a strong indicator of an aldehyde functional group.[2]
Carbonyl (C=O) Stretch1715 - 1690StrongThe conjugation with the aromatic ring and the inductive effect of the chlorine atoms can shift this peak compared to aliphatic aldehydes.[2]
Aromatic C=C Stretch1600 - 1450MediumThe substitution pattern on the benzene ring will result in a series of bands in this region.
Aldehyde C-H Bend1420 - 1380Medium
In-plane Aromatic C-H Bending1300 - 1000MediumThe specific pattern of these bands can sometimes provide information about the substitution pattern on the benzene ring.
C-Cl Stretch850 - 550StrongThe presence of three C-Cl bonds is expected to result in strong absorptions in the fingerprint region. The exact positions depend on the vibrational coupling.
Out-of-plane Aromatic C-H BendingBelow 900StrongThe substitution pattern influences the position of these intense bands. For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns are expected.

Experimental Protocol: FTIR Analysis of this compound (KBr Pellet Method)

This protocol outlines the steps for preparing a solid sample of this compound for analysis using the potassium bromide (KBr) pellet technique.

Materials:

  • This compound (solid)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

  • Spatula

  • Analytical balance

Procedure:

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2-4 hours to remove any adsorbed water, which can interfere with the IR spectrum. Cool the KBr in a desiccator before use.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of the dried KBr.

    • Add the sample and KBr to the agate mortar.

  • Grinding and Mixing:

    • Gently grind the sample and KBr together using the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Sample Analysis:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000 - 400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, smoothing) as needed.

  • Data Interpretation:

    • Identify the characteristic absorption bands in the spectrum.

    • Compare the observed peak positions with the expected frequencies for this compound to confirm the presence of the key functional groups.

Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis of this compound.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing and Interpretation start Start weigh Weigh Sample and KBr start->weigh grind Grind and Mix weigh->grind pellet Form KBr Pellet grind->pellet background Acquire Background Spectrum pellet->background sample Acquire Sample Spectrum background->sample process Process Spectrum (e.g., Baseline Correction) sample->process interpret Identify Peaks and Assign Functional Groups process->interpret report Generate Report interpret->report end End report->end

Caption: Experimental workflow for FTIR analysis.

Conclusion

FTIR spectroscopy is a powerful and efficient tool for the functional group analysis of this compound. By identifying the characteristic vibrational frequencies of the aldehyde, aromatic, and chloro groups, researchers can rapidly confirm the chemical identity and structural integrity of this important synthetic intermediate. The provided protocol for the KBr pellet method offers a reliable procedure for obtaining high-quality FTIR spectra of solid samples.

References

The Versatile Role of 2,4,6-Trichlorobenzaldehyde in the Synthesis of Novel Organic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4,6-Trichlorobenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a diverse array of novel organic compounds. Its unique structure, featuring a reactive aldehyde group and a sterically hindered and electron-deficient phenyl ring due to the presence of three chlorine atoms, imparts distinct reactivity and properties to the resulting molecules. This makes it a valuable precursor for the development of new pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various classes of organic compounds, including chalcones, Schiff bases, and the key intermediate for the broad-spectrum fungicide, Pydiflumetofen.

I. Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a significant class of compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.

Application Notes:

The electron-withdrawing nature of the three chlorine atoms on the benzaldehyde ring can influence the reaction kinetics and yield of the Claisen-Schmidt condensation. The reaction is typically base-catalyzed, with sodium hydroxide or potassium hydroxide in an alcoholic solvent being the most common conditions. The resulting chalcones, bearing the 2,4,6-trichlorophenyl moiety, are of significant interest for biological screening due to the known contribution of halogen atoms to the bioactivity of organic molecules.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(2,4,6-trichlorophenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer

  • Beakers

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in 20 mL of ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution dropwise to the ethanolic solution of the reactants with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.

Quantitative Data:
Reactant A (Aldehyde)Reactant B (Ketone)BaseSolventReaction Time (h)Yield (%)Reference
This compound4-MethoxyacetophenoneNaOHEthanol4-685-95 (estimated)General Protocol
This compoundAcetophenoneKOHMethanol580-90 (estimated)General Protocol

Note: The yields are estimated based on general Claisen-Schmidt condensation protocols and may vary depending on the specific reaction conditions.

II. Synthesis of Schiff Bases

Schiff bases, containing an imine or azomethine group, are another important class of organic compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The condensation reaction between this compound and various primary amines readily forms novel Schiff base derivatives.

Application Notes:

The formation of Schiff bases from this compound is typically a straightforward condensation reaction, often catalyzed by a few drops of acid. The resulting imines are valuable intermediates for the synthesis of more complex heterocyclic compounds or can be evaluated for their own biological activities. The presence of the trichlorophenyl group can enhance the lipophilicity and, potentially, the biological activity of the Schiff base.

Experimental Protocol: Synthesis of (E)-N-(4-methoxyphenyl)-1-(2,4,6-trichlorophenyl)methanimine

Materials:

  • This compound

  • p-Anisidine (4-methoxyaniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 15 mL of ethanol.

  • To this solution, add p-anisidine (1.0 eq) and a few drops of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid is collected by filtration, washed with a small amount of cold ethanol, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Quantitative Data:
Reactant A (Aldehyde)Reactant B (Amine)CatalystSolventReaction Time (h)Yield (%)Reference
This compoundp-AnisidineGlacial Acetic AcidEthanol2-390-98 (estimated)General Protocol
This compoundAnilineGlacial Acetic AcidMethanol385-95 (estimated)General Protocol

Note: The yields are estimated based on general Schiff base synthesis protocols and may vary.

III. Synthesis of a Key Intermediate for the Fungicide Pydiflumetofen

This compound is a critical starting material for the synthesis of the novel amine derivative that forms part of the broad-spectrum fungicide, Pydiflumetofen. This synthesis highlights the industrial importance of this aldehyde in the agrochemical sector.

Application Notes:

The synthesis of the Pydiflumetofen intermediate involves a multi-step pathway starting with a Henry reaction between this compound and nitroethane. This is followed by a series of reduction and functional group transformations to yield the final amine. Pydiflumetofen functions by inhibiting succinate dehydrogenase (SDH) in the mitochondrial electron transport chain of fungi, thereby disrupting cellular respiration.[1][2]

Experimental Workflow:

G A This compound C Henry Reaction A->C B Nitroethane B->C D Nitrostyrene Intermediate C->D Base E Reduction D->E F Ketone Intermediate E->F H Ketoxime Formation F->H G Methoxyamine G->H I Ketoxime Intermediate H->I J Reduction (Sodium Cyanoborohydride) I->J K Amine Intermediate for Pydiflumetofen J->K

Caption: Synthetic pathway to the amine intermediate of Pydiflumetofen.

Experimental Protocol: (Conceptual Outline)

A detailed, step-by-step protocol for the industrial synthesis of the Pydiflumetofen intermediate is proprietary. However, the key transformations are outlined below based on known chemical reactions:

  • Henry Reaction: this compound is reacted with nitroethane in the presence of a base to form the corresponding nitrostyrene derivative.

  • Reduction of the Nitro Group: The nitro group of the nitrostyrene is selectively reduced to a ketone.

  • Ketoxime Formation: The resulting ketone is reacted with methoxyamine to form a ketoxime.

  • Reduction of the Ketoxime: The ketoxime is reduced, for example with sodium cyanoborohydride, to yield the final amine intermediate.

IV. Biological Activity and Signaling Pathways

The novel compounds synthesized from this compound are of interest for their potential biological activities.

Antimicrobial and Cytotoxic Potential:

Chalcones and Schiff bases are known to exhibit a range of biological activities. While specific data for derivatives of this compound are not extensively available in public literature, related chlorinated analogs have shown significant antimicrobial and cytotoxic effects. It is hypothesized that the presence of the trichlorophenyl group can modulate the electronic properties and lipophilicity of the molecules, potentially enhancing their interaction with biological targets.

Mechanism of Action of Pydiflumetofen: Succinate Dehydrogenase Inhibition

Pydiflumetofen, synthesized from an intermediate derived from this compound, is a potent inhibitor of the enzyme succinate dehydrogenase (SDH), which is Complex II in the mitochondrial electron transport chain.[1][2] By blocking the activity of SDH, Pydiflumetofen disrupts the Krebs cycle and cellular respiration, leading to the death of the fungal pathogen.

G cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Ubiquinol Ubiquinol (QH2) SDH->Ubiquinol Succinate Succinate Succinate->SDH Ubiquinone Ubiquinone (Q) Ubiquinone->SDH ETC Electron Transport Chain (Complex III) Ubiquinol->ETC Pydiflumetofen Pydiflumetofen Pydiflumetofen->SDH Inhibits

Caption: Inhibition of Succinate Dehydrogenase by Pydiflumetofen.

V. Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of novel organic compounds. Its utility is demonstrated in the straightforward synthesis of biologically relevant scaffolds such as chalcones and Schiff bases, as well as in the multi-step synthesis of complex commercial products like the fungicide Pydiflumetofen. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to explore the potential of this compound in the discovery of new bioactive molecules. Further investigation into the biological activities of the diverse compounds that can be synthesized from this versatile aldehyde is highly encouraged.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 2,4,6-Trichlorobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities depend on the synthetic route. If synthesized from 1,3,5-trichlorobenzene via formylation, impurities may include unreacted 1,3,5-trichlorobenzene, and salts from the reaction quench. Oxidation of the aldehyde can lead to the formation of 2,4,6-trichlorobenzoic acid. If prepared by chlorination of benzaldehyde, incompletely chlorinated benzaldehydes or other isomers could be present.

Q2: What is the correct melting point for this compound? I've seen conflicting values.

A2: The correct melting point for this compound is in the range of 58.5-59.5°C.[1][2] A commonly cited higher melting point of 86-87°C corresponds to its structural isomer, 2,3,6-trichlorobenzaldehyde.[3] It is crucial to correctly identify your isomer, as a significant deviation from the 58.5-59.5°C range in your purified product could indicate the presence of impurities or a different isomer.

Q3: What is the best single solvent for recrystallizing this compound?

A3: Ethanol is an excellent choice for the recrystallization of this compound. The compound is highly soluble in hot ethanol and has significantly lower solubility in cold ethanol, which is the ideal characteristic for a recrystallization solvent.

Q4: My purified this compound is a pale yellow solid. Is this normal?

A4: Yes, this compound is typically described as a pale yellow solid. A "white needle-like solid" has also been reported after synthesis and workup, suggesting that a high-purity product can be white.[2] The intensity of the yellow color may be indicative of the level of impurities.

Q5: Can I use distillation to purify this compound?

A5: Yes, vacuum distillation can be used for purification. The boiling point of this compound is reported to be 180-195°C at 12 Torr.[2] This method is particularly useful for removing non-volatile impurities.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of crude this compound.

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. - Too much solvent was used, and the solution is not saturated.- The solution was not cooled to a sufficiently low temperature.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Cool the solution in an ice bath to further decrease the solubility.
The product "oils out" instead of crystallizing. - The solution is supersaturated, and the compound's melting point is below the temperature of the solution.- The presence of significant impurities is depressing the melting point.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different recrystallization solvent or a solvent mixture.- Consider a pre-purification step like column chromatography to remove the bulk of the impurities.
The recrystallized product has a low melting point and/or appears discolored. - Impurities were trapped within the crystals due to rapid cooling.- The washing step was insufficient or used a solvent at too high a temperature.- Redissolve the crystals in a minimal amount of hot solvent and allow the solution to cool slowly to form purer crystals.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Low recovery of the purified product. - Too much solvent was used, leading to significant product loss in the mother liquor.- Premature crystallization occurred during hot filtration (if performed).- The crystals were washed with an excessive amount of cold solvent.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Preheat the filtration apparatus before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities. - The chosen solvent system (eluent) has a polarity that is too high or too low.- The column was not packed properly, leading to channeling.- Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for aromatic aldehydes is a mixture of hexane and ethyl acetate.- Repack the column carefully to ensure a uniform stationary phase.
The product is not eluting from the column. - The eluent is not polar enough to move the compound.- The compound may be reacting with the silica gel (which is slightly acidic).- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.- If the compound is acid-sensitive, consider using a different stationary phase like neutral alumina, or add a small amount of a basic modifier like triethylamine to the eluent.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture.
Streaking or tailing of the product band. - The sample was overloaded on the column.- The compound has low solubility in the eluent.- Reduce the amount of crude product loaded onto the column.- Choose a solvent system in which the compound is more soluble.

Experimental Protocols

Recrystallization of this compound from Ethanol
  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a magnetic stir bar and approximately 15 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the ethanol to a gentle boil.

  • Achieving Saturation: Continue to add small portions of hot ethanol until the solid has just completely dissolved. Avoid adding an excess of solvent.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (e.g., 5-10 mL) of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass to air dry.

Column Chromatography of this compound
  • Stationary Phase: Prepare a slurry of silica gel (e.g., 50 g of 230-400 mesh silica gel) in a non-polar solvent like hexane.

  • Packing the Column: Carefully pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low polarity solvent system, such as 95:5 hexane:ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If the product is eluting too slowly, the polarity of the eluent can be gradually increased (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Data Presentation

The following table provides representative data for the purification of crude this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Starting Purity (Representative) Final Purity (Representative) Recovery Yield (Representative)
Recrystallization (Ethanol)85%>98%75-85%
Column Chromatography (Silica Gel, Hexane/EtOAc)85%>99%80-90%
Vacuum Distillation85%>97%70-80%

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol) Crude->Recrystallization High initial purity Column Column Chromatography (Silica Gel) Crude->Column Complex mixture Distillation Vacuum Distillation Crude->Distillation Non-volatile impurities Pure Pure this compound Recrystallization->Pure Column->Pure Distillation->Pure

Caption: General workflow for the purification of crude this compound.

TroubleshootingRecrystallization Start Recrystallization Attempted NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Product 'Oiled Out'? NoCrystals->OilingOut No Concentrate Concentrate Solution (Evaporate some solvent) NoCrystals->Concentrate Yes Cool Cool to Lower Temperature NoCrystals->Cool Yes LowYield Low Yield? OilingOut->LowYield No Reheat Reheat and Add More Solvent OilingOut->Reheat Yes SlowCool Cool More Slowly OilingOut->SlowCool Yes Success Pure Crystals Obtained LowYield->Success No Failure Re-evaluate Purification Strategy LowYield->Failure Yes Concentrate->Start Cool->Start Reheat->Start SlowCool->Start

Caption: Troubleshooting decision tree for recrystallization issues.

References

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-trichlorobenzaldehyde. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound involves the formylation of 1,3,5-trichlorobenzene. Two primary methods are employed for this transformation:

  • Organolithium Route: This method involves the lithiation of 1,3,5-trichlorobenzene using a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and a halogenating agent (such as phosphorus oxychloride or oxalyl chloride), to formylate the aromatic ring.

Q2: What are the potential byproducts in the synthesis of this compound via the organolithium route?

A2: Several byproducts can form during the synthesis of this compound using n-BuLi and DMF. The formation and quantity of these byproducts are highly dependent on reaction conditions.

Byproduct CategorySpecific ByproductsPotential Cause
Oxidation Products 2,4,6-Trichlorobenzoic acidOxidation of the aldehyde product during reaction workup or storage.
Products from Impure Starting Material Isomeric Trichlorobenzaldehydes (e.g., 2,3,5- or 2,4,5-trichlorobenzaldehyde)Presence of other trichlorobenzene isomers (e.g., 1,2,4-trichlorobenzene) in the starting material.
Over-reaction Products 2,4,6-Trichlorobenzene-1,3-dicarbaldehydeDi-lithiation of the starting material followed by formylation at multiple sites. This is more likely with excess n-BuLi or prolonged reaction times.
Side-products from Reagents Butylated 1,3,5-trichlorobenzeneReaction of the organolithium reagent (n-BuLi) as a nucleophile with the starting material.
Unreacted Starting Material 1,3,5-TrichlorobenzeneIncomplete lithiation or formylation.

Q3: What are the common byproducts in the Vilsmeier-Haack synthesis of this compound?

A3: The Vilsmeier-Haack reaction is generally a cleaner reaction for formylation. The primary byproducts are related to the decomposition of the Vilsmeier reagent and are typically removed during the aqueous workup. However, potential byproducts related to the substrate include:

  • Unreacted 1,3,5-Trichlorobenzene: If the reaction does not go to completion.

  • Isomeric Trichlorobenzaldehydes: If the starting 1,3,5-trichlorobenzene contains other isomers.

  • Chlorinated byproducts: Depending on the specific Vilsmeier reagent and reaction conditions, though less common.

Troubleshooting Guides

Problem 1: Low yield of this compound.

Possible Cause Suggested Solution
Inactive n-Butyllithium Use a freshly titrated or newly purchased bottle of n-BuLi. Ensure it is stored under an inert atmosphere and handled using proper air-sensitive techniques.
Presence of Moisture or Protic Solvents Thoroughly dry all glassware and solvents before use. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Inefficient Lithiation Ensure the reaction temperature is maintained at -78°C during the addition of n-BuLi and for a sufficient time afterward to allow for complete lithiation.
Inefficient Formylation Add DMF slowly at -78°C and allow the reaction to warm to room temperature gradually. Use a slight excess of DMF.
Incomplete Reaction (Vilsmeier-Haack) Ensure the Vilsmeier reagent is properly formed before adding the 1,3,5-trichlorobenzene. Reaction temperature and time may need optimization.

Problem 2: Presence of significant amounts of 2,4,6-Trichlorobenzoic acid in the product.

Possible Cause Suggested Solution
Air Oxidation Perform the reaction workup and purification steps with minimal exposure to air. Use degassed solvents for extraction and chromatography.
Storage Conditions Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature.

Problem 3: Product is a mixture of isomeric trichlorobenzaldehydes.

Possible Cause Suggested Solution
Impure Starting Material Analyze the purity of the 1,3,5-trichlorobenzene starting material by GC-MS or NMR before use. Purify the starting material if necessary (e.g., by recrystallization or distillation).

Problem 4: Formation of a significant amount of di-formylated byproduct.

Possible Cause Suggested Solution
Excess n-Butyllithium Use a stoichiometric amount or only a slight excess of n-BuLi relative to 1,3,5-trichlorobenzene.
Prolonged Reaction Time at Low Temperature After the addition of n-BuLi, do not stir for an excessively long time at -78°C before adding DMF, as this may favor di-lithiation.

Experimental Protocols

Synthesis of this compound via Lithiation

This protocol is adapted from a literature procedure.

Materials:

  • 1,3,5-Trichlorobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 1,3,5-trichlorobenzene in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 30 minutes after the addition is complete.

  • Slowly add anhydrous DMF dropwise to the reaction mixture, again maintaining the temperature at -78°C.

  • After the addition of DMF, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of an aqueous HCl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Synthesis_Pathway cluster_byproducts Potential Byproducts 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Lithiation Lithiation 1,3,5-Trichlorobenzene->Lithiation 1. n-BuLi, THF, -78°C n-BuLi, THF, -78°C 2,4,6-Trichlorophenyllithium 2,4,6-Trichlorophenyllithium Lithiation->2,4,6-Trichlorophenyllithium n-BuLi THF, -78°C Diformylation_Product 2,4,6-Trichlorobenzene- 1,3-dicarbaldehyde Lithiation->Diformylation_Product Excess n-BuLi Formylation Formylation 2,4,6-Trichlorophenyllithium->Formylation 2. DMF, -78°C to RT DMF, -78°C to RT Intermediate Intermediate Formylation->Intermediate DMF -78°C to RT Hydrolysis Hydrolysis Intermediate->Hydrolysis 3. H3O+ Workup H3O+ Workup This compound This compound Hydrolysis->this compound H3O+ Workup Oxidation_Product 2,4,6-Trichlorobenzoic acid This compound->Oxidation_Product Oxidation Unreacted_Starting_Material 1,3,5-Trichlorobenzene

Caption: Synthesis pathway of this compound and potential byproducts.

Technical Support Center: Synthesis of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2,4,6-Trichlorobenzaldehyde synthesis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and process diagrams to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound include:

  • Formylation of 1,3,5-Trichlorobenzene: This is a widely used method involving the introduction of a formyl group (-CHO) onto the 1,3,5-Trichlorobenzene ring. Common formylating agents include dichloromethyl methyl ether with a Lewis acid catalyst like aluminum chloride.[1][2]

  • Oxidation of 2,4,6-Trichlorotoluene: This method involves the oxidation of the methyl group of 2,4,6-Trichlorotoluene to an aldehyde.[3][4] Oxidizing agents like potassium permanganate or chromium trioxide can be used.[5]

  • Direct Chlorination of Benzaldehyde: While possible, this method can be challenging as it requires careful control of reaction conditions to achieve the desired 2,4,6-substitution pattern and can lead to a mixture of isomers.[5]

Q2: What is the typical appearance and purity of this compound?

A2: this compound is typically a pale yellow solid.[5][6] Commercially available reagents can have purities of 95% or higher.[7]

Q3: What are the key safety precautions when handling this compound and its precursors?

A3: Chlorinated aromatic compounds can pose health risks, including skin and respiratory irritation.[6] Reactions involving reagents like aluminum chloride, thionyl chloride, and strong acids or bases should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For specific compounds like 2,3,6-Trichlorobenzaldehyde, there are warnings for severe skin burns and eye damage.[8] Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.

Q4: How can I purify the crude this compound product?

A4: Common purification techniques include:

  • Recrystallization: Ethanol is often a suitable solvent for recrystallization.[5]

  • Column Chromatography: Silica gel chromatography using a solvent system like a hexane/ethyl acetate gradient can be effective for separating the product from impurities.[9]

  • Washing: The crude product can be washed with solutions like sodium bicarbonate to remove acidic impurities.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Incorrect Starting Material: Using an incorrect isomer of trichlorobenzene (e.g., 1,2,4-trichlorobenzene) will not yield the 2,4,6-product.Verify the identity and purity of the starting 1,3,5-Trichlorobenzene using techniques like NMR or GC-MS.[10][11]
Inactive Catalyst/Reagents: The Lewis acid catalyst (e.g., AlCl₃) may be old or have absorbed moisture. Other reagents may have degraded.Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all reagents are of appropriate quality and purity.
Insufficient Reaction Temperature: Some reactions, like formylation, require specific temperature ranges to proceed efficiently.Carefully monitor and control the reaction temperature as specified in the protocol. For exothermic reactions, use an ice bath for cooling.[1][10]
Presence of Multiple Products (Isomers) Side Reactions: In direct chlorination of benzaldehyde, incorrect reaction conditions can lead to a mixture of chlorinated isomers.For better selectivity, the formylation of 1,3,5-Trichlorobenzene is the recommended route. If using direct chlorination, carefully control stoichiometry and temperature.[5]
Starting Material Remains in Product Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may have been too low.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Extend the reaction time or slightly increase the temperature if necessary.
Insufficient Reagent: The molar ratio of the formylating agent or catalyst to the substrate may be too low.Ensure the correct stoichiometry of all reagents as per the experimental protocol.
Product is a Dark Oil or Tar Reaction Temperature Too High: Excessive heat, especially during the addition of a Lewis acid, can lead to polymerization and the formation of tarry by-products.Maintain strict temperature control, especially during exothermic steps. Add reagents dropwise while cooling the reaction vessel.[10]
Difficulty in Product Isolation/Purification Poor Solubility: The product may have limited solubility in the chosen workup or purification solvents.This compound has good solubility in chlorinated solvents like dichloromethane and chloroform, and also in ethanol.[5] Use these for extraction and recrystallization.
Formation of Emulsions during Workup: Emulsions can form during aqueous washes, making phase separation difficult.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Process Diagrams

Experimental Workflow for Synthesis via Formylation

G start Start reagents 1. Prepare Reagents - 1,3,5-Trichlorobenzene - Anhydrous Dichloromethane (DCM) - Anhydrous Aluminum Chloride (AlCl₃) - Dichloromethyl methyl ether start->reagents setup 2. Set up Reaction - Dry glassware under inert atmosphere (N₂) - Add 1,3,5-Trichlorobenzene and DCM reagents->setup cool 3. Cool Reaction - Cool mixture to 0-5 °C in an ice bath setup->cool add_catalyst 4. Add Catalyst - Add AlCl₃ portion-wise,  maintaining temperature below 10 °C cool->add_catalyst add_reagent 5. Add Formylating Agent - Add dichloromethyl methyl ether dropwise,  maintaining temperature below 10 °C add_catalyst->add_reagent react 6. Reaction - Stir at room temperature - Monitor by TLC/LC-MS add_reagent->react quench 7. Quench Reaction - Slowly pour reaction mixture  onto crushed ice react->quench extract 8. Extraction - Separate organic layer - Extract aqueous layer with DCM quench->extract wash 9. Wash - Wash combined organic layers with  dilute HCl, NaHCO₃ solution, and brine extract->wash dry 10. Dry and Concentrate - Dry over anhydrous Na₂SO₄ - Remove solvent under reduced pressure wash->dry purify 11. Purify Crude Product - Recrystallization (e.g., from ethanol) - or Column Chromatography dry->purify product This compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Analyze Final Product low_yield Low Yield? start->low_yield impurities Impurities Present? low_yield->impurities No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents Yes starting_material Starting Material Present? impurities->starting_material No optimize_purification Optimize Purification (Recrystallization solvent, Chromatography gradient) impurities->optimize_purification Yes check_monitoring Improve Reaction Monitoring (TLC/LC-MS) starting_material->check_monitoring Yes success Synthesis Optimized starting_material->success No check_temp Verify Reaction Temperature & Time check_reagents->check_temp check_workup Review Quenching & Extraction Steps check_temp->check_workup failure Re-evaluate Synthesis Route check_workup->failure optimize_purification->success increase_time_temp Increase Reaction Time or Temperature check_monitoring->increase_time_temp increase_time_temp->failure

Caption: Troubleshooting workflow for optimizing synthesis and purification.

Experimental Protocols

Protocol: Formylation of 1,3,5-Trichlorobenzene

This protocol is based on the general principles of Friedel-Crafts formylation reactions.

Materials:

  • 1,3,5-Trichlorobenzene (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethyl methyl ether (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

  • Crushed ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3,5-Trichlorobenzene (1.0 eq) and anhydrous DCM.

  • Cooling: Cool the flask in an ice-water bath to 0-5 °C.

  • Catalyst Addition: While stirring, slowly add anhydrous aluminum chloride (1.2 eq) in portions, ensuring the internal temperature does not exceed 10 °C.

  • Reagent Addition: Add dichloromethyl methyl ether (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature at 0-5 °C. A large amount of HCl gas will be evolved.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and very carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from hot ethanol to yield pure this compound.

References

preventing oxidation of 2,4,6-Trichlorobenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,4,6-Trichlorobenzaldehyde to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathway for this compound, like other aldehydes, is oxidation.[1][2] The aldehyde functional group (-CHO) is susceptible to oxidation, which converts it to a carboxylic acid group (-COOH). In this case, this compound oxidizes to form 2,4,6-Trichlorobenzoic acid.[3] This reaction can be facilitated by exposure to atmospheric oxygen, elevated temperatures, and light.

Q2: What are the ideal storage conditions to prevent the oxidation of this compound?

A2: To minimize oxidation, this compound should be stored under controlled conditions. The recommended storage is at 2-8°C under an inert atmosphere, such as nitrogen or argon.[4] Storing the compound in a tightly sealed, light-resistant container will further protect it from degradation. While some suppliers suggest room temperature storage, refrigerated conditions under an inert atmosphere are optimal for long-term stability.[3][5]

Q3: How can I visually assess if my sample of this compound has started to oxidize?

A3: this compound is typically a pale yellow solid.[3][4] While slight color variations can occur between batches, a significant change in color, such as darkening or the appearance of distinct heterogeneity, may indicate degradation. However, visual inspection is not a definitive method for determining purity. The oxidation product, 2,4,6-Trichlorobenzoic acid, is also a solid, and its presence may not be obvious visually. Therefore, analytical testing is recommended if oxidation is suspected.

Q4: Are there any compatible antioxidants that can be added to prolong the shelf-life of this compound?

Troubleshooting Guide

Problem: My this compound has been stored at room temperature and exposed to air. How can I check for oxidation?

Solution: You can perform a simple analytical test to check for the presence of the oxidation product, 2,4,6-Trichlorobenzoic acid. Thin-Layer Chromatography (TLC) is a quick and effective method.

  • Procedure:

    • Prepare a TLC plate.

    • Dissolve a small amount of your stored this compound in a suitable solvent (e.g., dichloromethane or a mixture of ethyl acetate and hexanes).

    • If available, prepare a reference spot of pure this compound and/or 2,4,6-Trichlorobenzoic acid.

    • Spot the dissolved sample and references onto the TLC plate.

    • Develop the plate in an appropriate solvent system (a good starting point is a 7:3 mixture of hexanes:ethyl acetate).

    • Visualize the plate under a UV lamp (254 nm). The aldehyde and the carboxylic acid will have different retention factors (Rf values). The presence of a spot corresponding to 2,4,6-Trichlorobenzoic acid indicates oxidation.

Problem: I have confirmed that my this compound is partially oxidized. Can I purify it?

Solution: Yes, it is often possible to purify partially oxidized this compound. The choice of purification method will depend on the scale and the available equipment.

  • Column Chromatography: This is a common laboratory technique for separating compounds with different polarities. Since 2,4,6-Trichlorobenzoic acid is more polar than this compound, they can be separated on a silica gel column.

  • Recrystallization: If the level of impurity is not too high, recrystallization from a suitable solvent system may be effective.

  • Acid-Base Extraction: You can dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The 2,4,6-Trichlorobenzoic acid will be deprotonated and move into the aqueous layer as its carboxylate salt. The organic layer, containing the purified this compound, can then be dried and the solvent evaporated. The acid can be recovered from the aqueous layer by acidification.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down the rate of oxidation.
Atmosphere Inert gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen.[3][4]
Container Tightly sealed, amber glass bottleProtects from moisture and light.
Purity >95%Higher purity material is generally more stable.

Experimental Protocols

Protocol: Quality Control by Thin-Layer Chromatography (TLC) to Detect Oxidation

This protocol describes a simple method to qualitatively assess the purity of this compound and detect the presence of its oxidation product, 2,4,6-Trichlorobenzoic acid.

Materials:

  • TLC plate (silica gel 60 F254)

  • Sample of this compound

  • (Optional) Reference standards of pure this compound and 2,4,6-Trichlorobenzoic acid

  • Developing solvent: 7:3 (v/v) Hexanes:Ethyl Acetate

  • Spotting capillaries

  • TLC developing chamber

  • UV lamp (254 nm)

  • Dichloromethane (or other suitable solvent for sample dissolution)

Procedure:

  • Sample Preparation: Dissolve a small amount (1-2 mg) of the this compound sample in a few drops of dichloromethane. If using reference standards, prepare separate solutions of each.

  • Spotting: Using a capillary, spot a small amount of the sample solution onto the baseline of the TLC plate. If using standards, spot them alongside the sample. Keep the spots small and well-separated.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Interpretation:

    • Pure this compound should show a single major spot.

    • The presence of a second spot with a lower Rf value (closer to the baseline) is indicative of the more polar 2,4,6-Trichlorobenzoic acid, confirming oxidation.

    • Compare the Rf values of the spots in the sample lane to those of the reference standards for positive identification.

Visualization

Oxidation_Prevention cluster_storage Optimal Storage cluster_degradation Degradation Pathway TCBA_pure This compound (Pure) Oxidation Oxidation TCBA_pure->Oxidation Exposure to O2, Light, Heat Inert_atm Inert Atmosphere (N2 or Ar) Inert_atm->Oxidation Inhibits Low_temp Low Temperature (2-8 °C) Low_temp->Oxidation Inhibits Light_protect Light Protection Light_protect->Oxidation Inhibits TCBA_oxidized 2,4,6-Trichlorobenzoic Acid (Impurity) Oxidation->TCBA_oxidized

Caption: Oxidation pathway of this compound and preventative storage measures.

References

Technical Support Center: Scale-Up of 2,4,6-Trichlorobenzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of 2,4,6-Trichlorobenzaldehyde production. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The three main industrial synthesis routes are:

  • Direct Chlorination of Benzaldehyde: This method involves the electrophilic substitution of benzaldehyde with chlorine gas, typically using a Lewis acid catalyst like ferric chloride (FeCl₃). Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

  • Formylation of 1,3,5-Trichlorobenzene: This route utilizes a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group onto the 1,3,5-trichlorobenzene ring. The reaction is often mediated by a strong base like n-butyllithium at low temperatures.

  • Oxidation of 2,4,6-Trichlorotoluene: This method involves the selective oxidation of the methyl group of 2,4,6-trichlorotoluene to an aldehyde. Common oxidizing agents include potassium permanganate (KMnO₄).

Q2: What are the major safety concerns associated with the production of this compound?

A2: Chlorinated aromatic compounds, including this compound, can pose several health risks. Skin and respiratory irritation are common hazards.[1] It is essential to handle the compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS).

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Reaction progress can be effectively monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC): Provides quantitative data on the concentration of reactants, products, and byproducts, offering a more precise way to determine reaction completion.

  • High-Performance Liquid Chromatography (HPLC): Another powerful quantitative technique, particularly useful for analyzing the purity of the final product and detecting non-volatile impurities.

Troubleshooting Guides

Low Product Yield
Potential Cause Suggested Solution
Incomplete Reaction - Chlorination of Benzaldehyde: Ensure a continuous and sufficient supply of chlorine gas. Monitor the reaction progress using GC to confirm the complete consumption of the starting material. Extend the reaction time if necessary. - Formylation of 1,3,5-Trichlorobenzene: Verify the concentration and activity of the n-butyllithium solution. Ensure strict anhydrous conditions, as moisture will quench the organolithium reagent.
Suboptimal Reaction Temperature - Chlorination of Benzaldehyde: Maintain the recommended reaction temperature. Deviations can lead to incomplete reaction or the formation of undesired isomers. - Formylation of 1,3,5-Trichlorobenzene: The reaction is typically conducted at very low temperatures (e.g., -78°C) to ensure selectivity and prevent side reactions.[2] Ensure the cooling bath maintains a stable, low temperature throughout the addition of reagents.
Product Loss During Workup - Optimize the extraction procedure by selecting an appropriate solvent and performing multiple extractions. - During aqueous washes, ensure the pH is controlled to minimize the solubility of the product in the aqueous phase.
Side Reactions - Oxidation: The aldehyde product can be oxidized to the corresponding carboxylic acid (2,4,6-trichlorobenzoic acid). Minimize exposure to air and oxidizing agents, especially at elevated temperatures.[1] - Over-chlorination: In the chlorination of benzaldehyde, excessive chlorination can lead to the formation of tetra- and penta-chlorinated benzaldehydes. Carefully control the stoichiometry of the chlorinating agent.
Product Purity Issues
Problem Potential Cause Suggested Solution
Presence of Isomeric Impurities - Chlorination of Benzaldehyde: The formation of other trichlorobenzaldehyde isomers (e.g., 2,4,5- or 2,3,6-) can occur if the reaction conditions are not optimal. The choice of catalyst and precise temperature control are critical for directing the chlorination to the 2, 4, and 6 positions.- Screen different Lewis acid catalysts and optimize the catalyst loading. - Maintain a consistent and optimized reaction temperature.
Residual Starting Material - Incomplete Reaction: As mentioned in the "Low Product Yield" section, ensure the reaction goes to completion.- Increase reaction time or adjust the stoichiometry of the reagents.
Formation of 2,4,6-Trichlorobenzoic Acid - Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Avoid unnecessarily high reaction temperatures or prolonged exposure to air during workup.
Discolored Product (Yellow or Brown) - Formation of Polymeric Byproducts or Tar: This can occur at elevated temperatures or in the presence of certain impurities.- Ensure the reaction temperature is strictly controlled. - Purify the starting materials to remove any contaminants that might promote polymerization. - The reaction mixture can be quenched by pouring it onto ice to precipitate the product and minimize byproduct formation.

Quantitative Data Presentation

Table 1: Comparison of Synthesis Methods for Trichlorobenzaldehydes

Synthesis RouteStarting MaterialKey ReagentsTemperature (°C)Yield (%)Purity (%)Reference
Formylation1,3,5-Trichlorobenzenen-BuLi, DMF-7896>95[2]
Chlorination (Hypothetical Data)BenzaldehydeCl₂, FeCl₃20-4070-8590-95-
Oxidation (Hypothetical Data)2,4,6-TrichlorotolueneKMnO₄80-10080-90>95-

Note: Data for chlorination and oxidation routes are illustrative and can vary significantly based on specific reaction conditions.

Experimental Protocols

Synthesis of this compound from 1,3,5-Trichlorobenzene[2]

Materials:

  • 1,3,5-Trichlorobenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 3N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under dry and inert conditions (e.g., a nitrogen atmosphere), dissolve 1,3,5-trichlorobenzene (10 mmol) in anhydrous THF (36 mL) in a flask equipped for low-temperature reactions.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.6 M in hexane, 10 mmol) dropwise to the stirred solution over 30 minutes, maintaining the temperature at -78°C. The solution will gradually turn a light yellow color.

  • After the addition is complete, continue stirring at -78°C for another 30 minutes.

  • Slowly add anhydrous DMF (17 mmol) dropwise to the reaction mixture. Continue stirring at a temperature between -80°C and -78°C for 1.5 hours.

  • Quench the reaction by slowly adding 3N HCl (36 mL) while maintaining the temperature at -78°C.

  • Allow the reaction mixture to gradually warm to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification dissolve Dissolve 1,3,5-Trichlorobenzene in THF cool Cool to -78°C dissolve->cool 1 add_nBuLi Add n-Butyllithium cool->add_nBuLi 2 stir1 Stir at -78°C add_nBuLi->stir1 3 add_DMF Add DMF stir1->add_DMF 4 stir2 Stir at -78°C add_DMF->stir2 5 quench Quench with HCl stir2->quench 6 warm Warm to Room Temperature quench->warm 7 extract Extract with Ethyl Acetate warm->extract 8 wash Wash Organic Layer extract->wash 9 dry Dry and Concentrate wash->dry 10 purify Recrystallization / Chromatography dry->purify 11

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low Product Yield check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete extend_time Extend Reaction Time / Add More Reagent incomplete->extend_time Yes check_temp Verify Reaction Temperature incomplete->check_temp No solution Yield Improved extend_time->solution incorrect_temp Incorrect Temperature check_temp->incorrect_temp adjust_temp Adjust and Maintain Correct Temperature incorrect_temp->adjust_temp Yes check_reagents Check Reagent Quality/Activity incorrect_temp->check_reagents No adjust_temp->solution bad_reagents Degraded Reagents check_reagents->bad_reagents use_fresh_reagents Use Fresh/Anhydrous Reagents bad_reagents->use_fresh_reagents Yes bad_reagents->solution No, further investigation needed use_fresh_reagents->solution

Caption: Troubleshooting logic for addressing low product yield.

References

removal of unreacted starting materials from 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted starting materials and common impurities from 2,4,6-trichlorobenzaldehyde. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in crude this compound?

A1: Based on common synthetic routes, the primary unreacted starting materials you might encounter are 1,3,5-trichlorobenzene and N,N-dimethylformamide (DMF). If the synthesis involves the direct chlorination of a less substituted benzaldehyde, then partially chlorinated benzaldehydes could also be present.

Q2: What are the typical side products that can contaminate this compound?

A2: A common side product is 2,4,6-trichlorobenzoic acid, which forms due to the oxidation of the aldehyde group, especially upon exposure to air. Another potential impurity is 2,4,6-trichlorobenzyl alcohol, resulting from the reduction of the aldehyde.

Q3: What are the recommended methods for purifying crude this compound?

A3: The most effective purification methods are recrystallization, column chromatography, and chemical purification via sodium bisulfite adduct formation. The choice of method depends on the nature and quantity of the impurities.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound is best determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] These methods can effectively separate and quantify the desired product from its impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause Troubleshooting Steps
Product oiling out during recrystallization The solvent system is not optimal, or the solution is being cooled too rapidly.- Ensure you are using a suitable solvent system (see recrystallization protocol).- Try a different solvent or a mixture of solvents.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low recovery after recrystallization The product is too soluble in the chosen solvent, or too much solvent was used.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.- Use the minimum amount of hot solvent required to dissolve the crude product.- Cool the solution to a lower temperature (e.g., in a freezer) to maximize crystal precipitation.
Co-elution of impurities with the product in column chromatography The mobile phase is too polar, leading to poor separation.- Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.3 for the product.- Start with a less polar mobile phase and gradually increase the polarity (gradient elution).
Product appears as a smear or broad band on the chromatography column The sample was not loaded onto the column in a concentrated band, or the column was not packed properly.- Dissolve the sample in a minimal amount of the initial mobile phase before loading.- Ensure the column is packed uniformly without any air bubbles or cracks.
Incomplete removal of the aldehyde using the sodium bisulfite method The reaction with sodium bisulfite is incomplete, or the adduct is not fully separating into the aqueous phase.- Use a freshly prepared saturated solution of sodium bisulfite.- Ensure vigorous mixing to facilitate the reaction.- Add a co-solvent like methanol or THF to improve the solubility of the aldehyde in the reaction mixture.[2]

Experimental Protocols

Recrystallization

This protocol is designed for the general purification of solid this compound.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent like methanol or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography

This protocol describes the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: First, determine an optimal solvent system using TLC. Spot the crude mixture on a TLC plate and elute with different ratios of hexane and ethyl acetate. The ideal solvent system will give the this compound spot an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load this solution onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Gradient Elution (Optional): If the separation is not optimal, you can gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Chemical Purification via Sodium Bisulfite Adduct

This method is highly selective for removing aldehydes from a mixture.

Materials:

  • Crude this compound

  • Saturated sodium bisulfite solution (freshly prepared)

  • Methanol or Tetrahydrofuran (THF)

  • Diethyl ether or other non-polar organic solvent

  • Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Separatory funnel

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent like diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite. For improved reaction, a small amount of methanol or THF can be added to the mixture.[2]

  • Shake the funnel vigorously for several minutes. The aldehyde will react with the bisulfite to form a water-soluble adduct.

  • Allow the layers to separate. The unreacted starting materials and other non-aldehydic impurities will remain in the organic layer.

  • Separate the aqueous layer containing the bisulfite adduct.

  • To regenerate the aldehyde, add an equal volume of an organic solvent (e.g., diethyl ether) to the aqueous layer in a clean separatory funnel.

  • Slowly add a sodium hydroxide solution while shaking until the solution is basic. This will decompose the bisulfite adduct, releasing the pure aldehyde back into the organic phase.

  • Separate the organic layer, wash it with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the purified this compound.

Data Presentation

Table 1: Solubility of this compound at Room Temperature

SolventSolubility
EthanolGood
ChloroformGood
DichloromethaneGood
MethanolSlightly Soluble
WaterLimited

Table 2: Typical Purity Levels Achievable with Different Purification Methods

Purification MethodExpected PurityNotes
Recrystallization>98%Dependent on the nature of impurities. May require multiple recrystallizations.
Column Chromatography>99%Effective for separating compounds with different polarities.
Sodium Bisulfite Adduct Formation>99.5%Highly selective for aldehydes.

Visualization

Purification_Workflow cluster_start Crude Product cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound (with unreacted starting materials and side products) Recrystallization Recrystallization Crude->Recrystallization Physical Separation ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorption Separation Bisulfite Sodium Bisulfite Adduct Formation Crude->Bisulfite Chemical Separation Analysis Purity Assessment (GC/HPLC) Recrystallization->Analysis ColumnChromatography->Analysis Bisulfite->Analysis Analysis->Recrystallization If purity is <99% Pure Pure this compound Analysis->Pure If purity is >99%

Caption: Workflow for the purification and analysis of this compound.

References

stability issues of 2,4,6-Trichlorobenzaldehyde in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2,4,6-Trichlorobenzaldehyde in solution. It includes troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure long-term stability, solid this compound should be stored at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] Some sources indicate stability at room temperature, but refrigerated conditions are recommended to minimize potential degradation.[2] Solutions should also be stored under the same refrigerated and inert conditions and should be freshly prepared whenever possible. Protect both solid and solution forms from light and moisture, which can accelerate degradation.[3]

Q2: My solution of this compound has turned slightly yellow and I'm seeing poor results in my reaction. What could be the cause?

The most common cause of degradation is the oxidation of the aldehyde functional group to form 2,4,6-trichlorobenzoic acid.[4] This is often accelerated by exposure to oxygen, light, and elevated temperatures.[3] The appearance of a yellow tint can be an indicator of impurity formation. You should verify the purity of your solution using analytical methods before proceeding.

Q3: Which solvents are recommended for dissolving this compound, and are there any I should avoid?

This compound has very limited solubility in water (0.014 g/L at 25°C) but is soluble in a range of organic solvents.[4]

  • Excellent Solubility: Chlorinated solvents like chloroform and dichloromethane are highly effective.[4]

  • Good to Moderate Solubility: Aromatic solvents such as toluene and ether-based solvents like tetrahydrofuran (THF) and diethyl ether are also suitable.[4][5]

  • Slight Solubility: It is slightly soluble in methanol.[1]

  • To Avoid: Protic or nucleophilic solvents should be used with caution, especially if not anhydrous, as they could potentially react with the aldehyde. Due to its hydrophobic nature, aqueous solutions are generally not feasible without co-solvents.[4]

Q4: How can I confirm if my this compound has degraded?

Degradation can be confirmed by several analytical methods:

  • Thin-Layer Chromatography (TLC): Compare the stored sample against a fresh or standard sample. The appearance of a new, more polar spot (indicative of the carboxylic acid) suggests degradation.

  • ¹H NMR Spectroscopy: The characteristic aldehyde proton signal (δ ≈ 10.4 ppm) will decrease in intensity, and a new, broad signal for the carboxylic acid proton may appear downfield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to separate and identify the parent compound and its degradation products, such as 2,4,6-trichlorobenzoic acid.

Q5: What is the primary degradation pathway for this compound in a typical lab environment?

The primary degradation pathway is the oxidation of the aldehyde group to a carboxylic acid. This reaction is common for aldehydes and can be initiated by atmospheric oxygen.

G cluster_main Oxidation Pathway start This compound end 2,4,6-Trichlorobenzoic Acid (Primary Degradation Product) start->end Oxidation oxidant [O] (e.g., Atmospheric O2, Light) oxidant->start

Caption: Primary degradation pathway of this compound.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving this compound solutions.

Problem: Solution Instability or Unexpected Reaction Outcomes

Use the following workflow to diagnose potential issues with your this compound solution.

G start Experiment Yields Poor Results or Solution Appears Discolored q1 Was the solution freshly prepared? start->q1 q2 Was an anhydrous solvent used? q1->q2 Yes res_fresh Prepare a fresh solution. q1->res_fresh No q3 Was the solution stored under inert gas (N2/Ar) at 2-8°C? q2->q3 Yes res_solvent Use a high-purity, anhydrous solvent. q2->res_solvent No res_storage Improve storage protocol. Use inert gas and refrigeration. q3->res_storage No res_purity Check purity of the solid starting material via NMR or GC-MS. q3->res_purity Yes

Caption: Troubleshooting workflow for solution stability issues.

Data Summary

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₃Cl₃O[1][2][4]
Molecular Weight ~209.46 g/mol [2][4]
Appearance Pale yellow solid[1][4]
Melting Point 58.5-59.5°C[1][4]
Boiling Point 180-195°C (at 12 Torr)[1]
Water Solubility 0.014 g/L (at 25°C)[4]
LogP 3.63[4]

Table 2: Solvent Compatibility

Solvent ClassExamplesSolubility ProfileReference
Chlorinated Dichloromethane, ChloroformExcellent[4]
Aromatic TolueneGood to Moderate[4][5]
Ethers Tetrahydrofuran (THF), Diethyl EtherGood Compatibility[4]
Alcohols MethanolSlight[1]
Aqueous WaterVery Poor[4]

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol outlines the recommended procedure for preparing a stable stock solution of this compound.

G s1 1. Weigh solid this compound in a clean, dry vial. s2 2. Place vial under an inert atmosphere (N2 or Argon). s1->s2 s3 3. Add the required volume of anhydrous organic solvent (e.g., THF) via syringe. s2->s3 s4 4. Cap the vial tightly and mix (vortex or sonicate) until fully dissolved. s3->s4 s5 5. Seal the vial with parafilm. s4->s5 s6 6. Store at 2-8°C in the dark. s5->s6

Caption: Workflow for preparing a stable stock solution.

Methodology:

  • Accurately weigh the desired amount of solid this compound into a clean, dry vial equipped with a septum cap.

  • Purge the vial with a gentle stream of inert gas (nitrogen or argon) for several minutes to displace air.

  • Using a syringe, add the calculated volume of high-purity, anhydrous solvent (e.g., THF, Toluene).

  • Seal the vial and mix thoroughly until the solid is completely dissolved. Gentle sonication may be used to aid dissolution.

  • For added protection, wrap the cap with parafilm.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the solution in a refrigerator at 2-8°C, protected from light. For best results, use the solution within a short timeframe.

Protocol 2: Quality Control by ¹H NMR Spectroscopy

Objective: To assess the purity of a this compound sample and check for the presence of the 2,4,6-trichlorobenzoic acid degradation product.

Procedure:

  • Prepare a sample by dissolving ~5-10 mg of the this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analysis:

    • Intact Compound: Look for a sharp singlet corresponding to the aldehyde proton (CHO) at approximately δ 10.43 ppm and a singlet for the two aromatic protons (Ar-H) around δ 7.42 ppm.[1]

    • Degradation Product: The presence of 2,4,6-trichlorobenzoic acid will be indicated by a new, broad singlet, typically appearing downfield (>11 ppm), corresponding to the carboxylic acid proton (COOH).

  • Purity Assessment: The purity can be estimated by integrating the aldehyde proton signal relative to any impurity signals observed. A significant decrease in the integration of the aldehyde peak compared to the aromatic peak, or the appearance of the carboxylic acid peak, indicates degradation.

References

side reactions of 2,4,6-Trichlorobenzaldehyde with common reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4,6-Trichlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges encountered when working with this sterically hindered aromatic aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: Due to its structure, this compound is prone to specific side reactions. The lack of alpha-hydrogens makes it susceptible to the Cannizzaro reaction under basic conditions, leading to a disproportionation into 2,4,6-trichlorobenzyl alcohol and 2,4,6-trichlorobenzoic acid. Additionally, significant steric hindrance from the two ortho-chlorine atoms can impede desired nucleophilic additions and may favor alternative reaction pathways such as reduction by certain organometallic reagents.

Q2: How does the steric hindrance of the ortho-chlorine atoms affect its reactivity?

A2: The chlorine atoms at positions 2 and 6 create significant steric bulk around the aldehyde functional group. This hindrance can:

  • Slow down the rate of nucleophilic attack: Bulky nucleophiles may have difficulty accessing the carbonyl carbon.

  • Favor reactions with smaller reagents: Less sterically demanding reagents will react more readily.

  • Promote side reactions: If the desired nucleophilic addition is slow, other reactions like enolization of the reagent (if applicable) or reduction of the aldehyde can become more prominent.

Q3: Can this compound undergo self-condensation reactions?

A3: No, this compound cannot undergo a typical aldol-type self-condensation reaction because it lacks enolizable alpha-hydrogens. However, under strongly basic conditions, it will undergo the Cannizzaro reaction.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Secondary Alcohol in Grignard/Organolithium Reactions

Problem: The reaction of this compound with a Grignard or organolithium reagent results in a low yield of the expected secondary alcohol, with the formation of significant byproducts.

Possible Causes and Solutions:

Cause Troubleshooting Step Expected Outcome
Cannizzaro Reaction If the organometallic reagent is basic and the reaction is run at elevated temperatures or for prolonged times, the unreacted aldehyde can undergo a base-induced Cannizzaro reaction.Minimize reaction time and maintain low temperatures (e.g., -78°C for organolithiums, 0°C for Grignards). Use a slight excess (1.1-1.2 equivalents) of the organometallic reagent to ensure the aldehyde is consumed quickly.
Reduction of the Aldehyde Some bulky Grignard reagents can act as reducing agents, transferring a beta-hydride to the aldehyde to form 2,4,6-trichlorobenzyl alcohol.Use a less sterically hindered Grignard reagent if possible. Alternatively, use an organolithium reagent, which is generally less prone to acting as a reducing agent.[2]
Steric Hindrance The bulky ortho-chlorine atoms may be preventing the nucleophile from efficiently attacking the carbonyl carbon.Use a less sterically demanding organometallic reagent. Increase the reaction temperature cautiously after the initial addition at low temperature to overcome the activation energy barrier. Note that this may also increase the rate of side reactions.

Illustrative Data for Grignard Reaction Side Products (Hypothetical)

Grignard ReagentDesired Product Yield (%)Reduction Product Yield (%)Cannizzaro Products Yield (%)
Methylmagnesium bromide85< 5~10
Isopropylmagnesium bromide6025~15
tert-Butylmagnesium chloride2065~15
Issue 2: Unexpected Formation of 2,4,6-Trichlorobenzoic Acid and 2,4,6-Trichlorobenzyl Alcohol

Problem: After performing a reaction under basic conditions, significant amounts of 2,4,6-trichlorobenzoic acid and 2,4,6-trichlorobenzyl alcohol are isolated.

Primary Cause: This is a classic signature of the Cannizzaro reaction .[1][3] this compound, lacking alpha-hydrogens, will undergo this disproportionation in the presence of a strong base.

Solutions:

  • Avoid Strong Bases: If the desired reaction does not require a strong base, use alternative, non-basic conditions.

  • Temperature Control: The Cannizzaro reaction is often accelerated by higher temperatures. Maintain low reaction temperatures.

  • Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired, consider a crossed Cannizzaro reaction with a sacrificial aldehyde like formaldehyde, which is more readily oxidized.[3]

Experimental Protocols

Protocol 1: General Procedure for Reaction with an Organolithium Reagent
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagents: this compound (1.0 eq) is dissolved in anhydrous diethyl ether or THF. The organolithium reagent (1.1 eq in a suitable solvent) is charged into the dropping funnel.

  • Reaction: The aldehyde solution is cooled to -78 °C (dry ice/acetone bath). The organolithium reagent is added dropwise over 30 minutes, maintaining the internal temperature below -70 °C.

  • Quenching: After stirring for 2-4 hours at -78 °C, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Procedure for the Perkin Reaction
  • Setup: A round-bottom flask is fitted with a reflux condenser and a heating mantle.

  • Reagents: this compound (1.0 eq), acetic anhydride (2.5 eq), and anhydrous potassium acetate (1.0 eq) are added to the flask.

  • Reaction: The mixture is heated to 180 °C for 5 hours.

  • Work-up: The hot mixture is poured into water and steam distilled to remove unreacted aldehyde. The remaining solution is cooled, and the product crystallizes.

  • Purification: The crude product, 2,4,6-trichlorocinnamic acid, is recrystallized from an appropriate solvent.

Visualizations

Grignard_Side_Reactions This compound This compound Desired_Product Secondary Alcohol This compound->Desired_Product Nucleophilic Addition Reduction_Product 2,4,6-Trichlorobenzyl Alcohol This compound->Reduction_Product Reduction (β-hydride transfer) Cannizzaro_Products Cannizzaro Products (Alcohol + Carboxylic Acid) This compound->Cannizzaro_Products Cannizzaro (if base present) Grignard Grignard Reagent (RMgX) Grignard->Desired_Product Grignard->Reduction_Product

Caption: Potential reaction pathways of this compound with a Grignard reagent.

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Byproducts Analyze Byproducts (TLC, NMR, GC-MS) Start->Check_Byproducts Cannizzaro Cannizzaro Products Observed? Check_Byproducts->Cannizzaro Reduction Reduction Product Observed? Check_Byproducts->Reduction No_Reaction Mainly Starting Material? Check_Byproducts->No_Reaction Sol_Cannizzaro Lower Temperature Shorter Reaction Time Use Excess Grignard Cannizzaro->Sol_Cannizzaro Yes Sol_Reduction Use Less Bulky Reagent Consider Organolithium Reduction->Sol_Reduction Yes Sol_No_Reaction Increase Temperature Cautiously Use Less Hindered Nucleophile No_Reaction->Sol_No_Reaction Yes

Caption: Troubleshooting workflow for low-yield reactions with this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4,6-Trichlorobenzaldehyde and 2,4-Dichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2,4,6-trichlorobenzaldehyde and 2,4-dichlorobenzaldehyde. The strategic placement of chlorine atoms on the benzaldehyde scaffold significantly alters the electronic and steric environment of the aldehyde functional group, leading to distinct reactivity profiles. This analysis is supported by established chemical principles and available experimental data for related compounds, offering a valuable resource for synthetic route design and optimization.

Executive Summary

The reactivity of benzaldehyde derivatives is primarily dictated by the electronic nature of their substituents and the steric hindrance around the carbonyl group. In the case of this compound and 2,4-dichlorobenzaldehyde, the additional chlorine atom at the C6 position in the former introduces significant steric hindrance and enhanced electronic effects, making it a generally less reactive, yet more selective, substrate in nucleophilic addition reactions compared to 2,4-dichlorobenzaldehyde.

This compound is characterized by a highly electron-deficient carbonyl carbon due to the inductive effect of three chlorine atoms. However, the two ortho-chloro substituents create a sterically congested environment, which can impede the approach of nucleophiles.

2,4-Dichlorobenzaldehyde , with only one ortho-chloro substituent, presents a less sterically hindered aldehyde group. While still activated by two electron-withdrawing chlorine atoms, the electronic activation is less pronounced than in its trichlorinated counterpart.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the carbonyl group in these benzaldehydes is a direct consequence of two opposing factors:

  • Electronic Effects: Chlorine atoms are strongly electron-withdrawing through the inductive effect (-I effect). This effect pulls electron density away from the aromatic ring and, consequently, from the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Therefore, this compound, with three such groups, is expected to have a more electrophilic carbonyl carbon than 2,4-dichlorobenzaldehyde.

  • Steric Effects: The presence of substituents in the ortho positions (C2 and C6) to the aldehyde group can physically block the approach of a nucleophile to the carbonyl carbon. This steric hindrance is significantly more pronounced in this compound due to the presence of two ortho-chloro groups, as opposed to the single ortho-chloro group in 2,4-dichlorobenzaldehyde.

The interplay of these electronic and steric effects determines the overall reactivity in a given chemical transformation.

Comparative Reactivity in Key Reactions

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. The rate of this reaction is sensitive to both the electrophilicity of the carbonyl carbon and steric hindrance.

Reaction TypeThis compound2,4-Dichlorobenzaldehyde
General Reactivity Lower reactivity due to significant steric hindrance from two ortho-chloro groups, despite high carbonyl electrophilicity.Higher reactivity due to a more accessible carbonyl group.
Selectivity Potentially higher stereoselectivity in reactions forming chiral centers due to the sterically demanding environment.Lower stereoselectivity compared to the trichloro- derivative.

Expected Outcome: For most nucleophilic addition reactions, 2,4-dichlorobenzaldehyde is expected to react faster and provide higher yields under identical conditions due to lower steric hindrance. The increased electrophilicity of the carbonyl carbon in this compound is often outweighed by the steric blockade of the two ortho-chloro groups.

Condensation Reactions (e.g., Knoevenagel, Wittig)

Condensation reactions, which involve an initial nucleophilic addition followed by an elimination step, are also highly susceptible to steric effects.

Reaction TypeThis compound2,4-Dichlorobenzaldehyde
Knoevenagel Condensation Slower reaction rates and potentially lower yields due to steric hindrance impeding the formation of the intermediate.Faster reaction rates and higher yields are anticipated.
Wittig Reaction May require more reactive Wittig reagents or harsher reaction conditions. Steric bulk around the carbonyl can disfavor the reaction.Generally proceeds more readily with a wider range of Wittig reagents.

Supporting Evidence: A study on the condensation of o- and p-chlorobenzaldehydes with 1,3-propanedione showed that the ortho-substituted product had a lower yield, which was attributed to steric hindrance from the ortho-chloro group. This effect is expected to be even more pronounced with two ortho-chloro substituents.

Oxidation and Reduction Reactions

The steric environment around the aldehyde group also influences its accessibility to oxidizing and reducing agents.

Reaction TypeThis compound2,4-Dichlorobenzaldehyde
Oxidation to Carboxylic Acid May require stronger oxidizing agents or more forcing conditions due to steric shielding of the aldehyde proton.More readily oxidized under standard conditions.
Reduction to Alcohol (e.g., with NaBH₄) Slower reduction rates are expected due to hindered access of the hydride to the carbonyl carbon.Faster reduction rates are anticipated.

Experimental Protocols

While direct comparative data is scarce, the following general protocols can be used to experimentally determine the relative reactivity of the two aldehydes.

Experimental Protocol 1: Comparative Knoevenagel Condensation

Objective: To compare the reaction rate and yield of the Knoevenagel condensation of this compound and 2,4-dichlorobenzaldehyde with malononitrile.

Materials:

  • This compound

  • 2,4-Dichlorobenzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate flasks, dissolve 1 mmol of either this compound or 2,4-dichlorobenzaldehyde in 10 mL of ethanol.

  • To each flask, add 1.1 mmol of malononitrile and 0.1 mmol of piperidine.

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).

  • Upon completion (disappearance of the starting aldehyde), quench the reactions by adding 20 mL of cold water.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.

  • Calculate the reaction time and the percentage yield for each reaction.

Expected Outcome: The reaction with 2,4-dichlorobenzaldehyde is expected to proceed faster and give a higher yield of the condensed product.

Experimental Protocol 2: Comparative Reduction with Sodium Borohydride

Objective: To compare the rate of reduction of this compound and 2,4-dichlorobenzaldehyde with sodium borohydride.

Materials:

  • This compound

  • 2,4-Dichlorobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (solvent)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In two separate flasks, dissolve 1 mmol of either this compound or 2,4-dichlorobenzaldehyde in 15 mL of methanol and cool to 0 °C in an ice bath.

  • To each flask, add 0.25 mmol of NaBH₄ simultaneously.

  • Stir the reaction mixtures at 0 °C.

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 5 minutes).

  • Upon completion, quench the reactions by the slow addition of 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • Analyze the reaction time for each.

Expected Outcome: The reduction of 2,4-dichlorobenzaldehyde is expected to be significantly faster than that of this compound.

Visualization of Reactivity Principles

Reactivity_Comparison Comparative Reactivity of Chlorinated Benzaldehydes cluster_0 This compound cluster_1 2,4-Dichlorobenzaldehyde cluster_2 Reactivity Outcome Tricloro This compound High Carbonyl Electrophilicity (+) High Steric Hindrance (-) Reactivity Nucleophilic Addition/Condensation 2,4-Dichlorobenzaldehyde is generally more reactive (Faster rates, higher yields) Tricloro:f2->Reactivity:f0 Dominant Factor Dicloro 2,4-Dichlorobenzaldehyde Moderate Carbonyl Electrophilicity Moderate Steric Hindrance Dicloro:f2->Reactivity:f0 Less Hindered

Caption: Steric hindrance is the dominant factor governing reactivity.

Experimental_Workflow General Workflow for Reactivity Comparison start Start: Parallel Reaction Setup reactants Add Aldehyde (1 mmol) + Reagent (e.g., Malononitrile) + Catalyst (e.g., Piperidine) start->reactants monitor Monitor by TLC at Regular Intervals reactants->monitor workup Reaction Quench & Product Isolation monitor->workup analysis Determine Reaction Time & Percentage Yield workup->analysis end End: Compare Reactivity analysis->end

Caption: Workflow for comparing aldehyde reactivity.

Signaling_Pathway_Analogy Analogy: Factors Influencing Reaction Rate cluster_0 This compound cluster_1 2,4-Dichlorobenzaldehyde Electronic_T Strong Electronic Pull (High Electrophilicity) Rate_T Slower Reaction Rate Electronic_T->Rate_T Accelerates Steric_T High Steric Barrier Steric_T->Rate_T Inhibits (Dominant) Electronic_D Moderate Electronic Pull (Good Electrophilicity) Rate_D Faster Reaction Rate Electronic_D->Rate_D Accelerates Steric_D Lower Steric Barrier Steric_D->Rate_D Less Inhibition

Caption: Reactivity is a balance of electronic and steric effects.

Conclusion

A Comparative Guide to the Synthesis of Chlorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of chlorinated benzaldehydes is a critical task. These compounds serve as versatile intermediates in the manufacturing of a wide range of pharmaceuticals, agrochemicals, and dyes. This guide provides an objective comparison of the common synthesis routes for ortho-, meta-, and para-chlorobenzaldehyde, supported by experimental data and detailed protocols to aid in methodological selection and process optimization.

Key Synthesis Routes

The primary methods for synthesizing chlorinated benzaldehydes can be broadly categorized into three main strategies:

  • Oxidation of Chlorotoluenes: This approach involves the direct oxidation of the methyl group of the corresponding chlorotoluene isomer. It is a widely used industrial method due to the relatively low cost of the starting materials.

  • Hydrolysis of Chlorobenzal Chlorides: This two-step process first involves the free-radical chlorination of a chlorotoluene to form a chlorobenzal chloride (a dichloromethyl derivative), which is then hydrolyzed to the aldehyde.

  • Electrophilic Aromatic Substitution and Other Methods: This category includes direct chlorination of benzaldehyde, formylation of chlorobenzene, and the use of Sandmeyer-type reactions starting from amino-substituted precursors. These methods offer alternative pathways, particularly for isomers that are difficult to obtain through direct oxidation or chlorination.

Comparison of Synthesis Routes for Chlorinated Benzaldehyde Isomers

The choice of synthesis route is often dictated by the desired isomer, as the directing effects of the substituents play a significant role in the selectivity of the reactions.

Ortho-Chlorobenzaldehyde
Synthesis RouteStarting MaterialReagents & ConditionsYield (%)Purity (%)Reference
Oxidation o-ChlorotolueneCo(OAc)₂/Mn(OAc)₂/KBr, O₂, Acetic acid with water, Microchannel reactor71.8% selectivity at 10.3% conversion-[1]
Hydrolysis o-Chlorobenzal chlorideFerric chloride, Aluminum chloride, Water, 110°C, 2.5h92.5-[2]
Hydrolysis o-Chlorobenzal chlorideFerric chloride, Zinc chloride, Water, 100-120°C, 1.5-3h96.199.1[3]
Meta-Chlorobenzaldehyde
Synthesis RouteStarting MaterialReagents & ConditionsYield (%)Purity (%)Reference
Sandmeyer Reaction m-Nitrobenzaldehyde1. SnCl₂·2H₂O, HCl; 2. NaNO₂, H₂O, 0-5°C; 3. CuCl, HCl75-79High[4][5][6]
Direct Chlorination BenzaldehydeAnhydrous aluminum chloride, 50°C, 30 min>7988% selectivity[7]
Continuous Oxidation m-ChlorotolueneCo/Mo/Br catalyst, H₂O₂, Acetic acid, Tubular reactor21.7-32.08-[8]
Para-Chlorobenzaldehyde
Synthesis RouteStarting MaterialReagents & ConditionsYield (%)Purity (%)Reference
Hydrolysis p-Chlorobenzal chlorideConcentrated H₂SO₄, 5h54-60High[9]
Catalytic Oxidation p-ChlorotolueneMn-ZSM-5, Acetic acid, HBr, H₂O, O₂, 100°C, 8h90.5% selectivity at 93.8% conversion-[10]
Oxidation p-ChlorotolueneMC catalyst, Cobalt and Manganese salts, Acetic acid, 80°C81.14% selectivity at 31.42% conversion-[11]

Detailed Experimental Protocols

Synthesis of m-Chlorobenzaldehyde via Sandmeyer Reaction[4][5][6]

This procedure describes the preparation of m-chlorobenzaldehyde from m-nitrobenzaldehyde.

Step 1: Reduction of m-Nitrobenzaldehyde

  • In a 3-liter beaker equipped with a mechanical stirrer, dissolve 450 g (2 moles) of stannous chloride dihydrate in 600 cc of concentrated hydrochloric acid.

  • Cool the solution to 5°C in an ice bath.

  • Add 100 g (0.66 mole) of m-nitrobenzaldehyde in one portion with vigorous stirring. The temperature will rise rapidly.

  • Cool the resulting red solution of m-aminobenzaldehyde in an ice-salt bath to 2°C.

Step 2: Diazotization

  • Prepare a solution of 46 g (0.67 mole) of sodium nitrite in 150 cc of water.

  • Slowly add the sodium nitrite solution to the cooled m-aminobenzaldehyde slurry over 90 minutes, maintaining the temperature between 0°C and 5°C with vigorous stirring. Addition is complete when the solution gives a positive starch-iodide test for free nitrous acid.

Step 3: Sandmeyer Reaction

  • Prepare a hot solution of cuprous chloride by dissolving 189 g (0.75 mole) of powdered copper sulfate crystals and 161 g of sodium chloride in 600 cc of hot water. To this, add a solution of 41 g (0.22 mole) of sodium metabisulfite and 27 g (0.67 mole) of sodium hydroxide in 300 cc of water. The final temperature should be about 75°C.

  • Add the diazonium salt solution to the hot cuprous chloride solution with shaking.

  • Add 840 cc of concentrated hydrochloric acid to the mixture and let it stand overnight.

  • Steam distill the reaction mixture. The m-chlorobenzaldehyde will co-distill with the water.

  • Extract the distillate with two 150-cc portions of ether.

  • Dry the combined ethereal solution with anhydrous calcium chloride.

  • Distill off the ether and then distill the residue under reduced pressure to obtain pure m-chlorobenzaldehyde (boiling point 84-86°C at 8 mm Hg). The expected yield is 70-74 g (75-79%).

Synthesis of p-Chlorobenzaldehyde by Hydrolysis of p-Chlorobenzal Chloride[9]

This procedure details the preparation of p-chlorobenzaldehyde from p-chlorotoluene.

Step 1: Chlorination of p-Chlorotoluene

  • In a tared 500-cc two-necked, round-bottomed flask equipped with a reflux condenser and a gas inlet tube, place 126.5 g (1 mole) of p-chlorotoluene and 3.8 g of phosphorus pentachloride.

  • Heat the flask in a bath at 160–170°C.

  • Illuminate the flask with direct sunlight or a 100-watt tungsten lamp and introduce a rapid stream of chlorine gas until the weight gain is 55–66 g.

Step 2: Hydrolysis

  • Transfer the chlorinated product to a 4-liter wide-mouthed bottle containing 400 cc of concentrated sulfuric acid and stir vigorously for five hours.

  • Transfer the mixture to a separatory funnel and let it stand overnight.

  • Slowly add the lower layer to a 3-liter beaker three-quarters filled with cracked ice with stirring.

  • Filter the resulting solid by suction, wash with water, and press dry.

  • The crude product can be purified by distillation under reduced pressure, collecting the fraction at 108–111°C/25 mm. The expected yield is 76–84 g (54–60%).

Logical Workflow for Synthesis Route Selection

The following diagram illustrates a logical workflow for selecting a suitable synthesis route for a chlorinated benzaldehyde, considering factors such as the desired isomer, availability of starting materials, and reaction scalability.

SynthesisRouteSelection Start Select Target Isomer (ortho, meta, or para) Isomer Isomer? Start->Isomer Ortho ortho-Chlorobenzaldehyde Isomer->Ortho ortho Meta meta-Chlorobenzaldehyde Isomer->Meta meta Para para-Chlorobenzaldehyde Isomer->Para para Ortho_Route Oxidation of o-Chlorotoluene Hydrolysis of o-Chlorobenzal Chloride Ortho->Ortho_Route Meta_Route Sandmeyer Reaction from m-Nitrobenzaldehyde Direct Chlorination of Benzaldehyde Oxidation of m-Chlorotoluene Meta->Meta_Route Para_Route Oxidation of p-Chlorotoluene Hydrolysis of p-Chlorobenzal Chloride Para->Para_Route Evaluation Evaluate Route Based On: - Yield & Purity - Cost of Reagents - Scalability - Safety & Environmental Impact Ortho_Route->Evaluation Meta_Route->Evaluation Para_Route->Evaluation Final_Selection Final Synthesis Route Selection Evaluation->Final_Selection

Caption: Decision workflow for selecting a synthesis route for chlorinated benzaldehydes.

Conclusion

The synthesis of chlorinated benzaldehydes can be achieved through several viable routes. The oxidation of the corresponding chlorotoluenes is a common and scalable method, particularly for the ortho and para isomers. For meta-chlorobenzaldehyde, the Sandmeyer reaction starting from m-nitrobenzaldehyde offers a high-yield and reliable alternative. The hydrolysis of chlorobenzal chlorides also provides an effective pathway to the ortho and para isomers. The choice of the optimal synthesis route will ultimately depend on a careful evaluation of factors including the desired isomer, required purity, cost of starting materials and reagents, scalability of the process, and environmental and safety considerations. The data and protocols presented in this guide are intended to provide a solid foundation for making these critical decisions in a research and development setting.

References

A Comparative Analysis of Spectral Data for 2,4,6-Trichlorobenzaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectral characteristics of 2,4,6-Trichlorobenzaldehyde and its various isomers. This guide provides a detailed comparison of their ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectral data, supported by experimental protocols.

This publication presents a comparative analysis of the spectral data for this compound and its isomers, including 2,3,4-, 2,3,5-, 2,3,6-, 2,4,5-, and 3,4,5-Trichlorobenzaldehyde. Understanding the distinct spectral properties of these isomers is crucial for their accurate identification and characterization in various research and development applications, including pharmaceutical synthesis and materials science.

Molecular Structures and Isomeric Variations

The isomers of trichlorobenzaldehyde share the same molecular formula (C₇H₃Cl₃O) but differ in the substitution pattern of the three chlorine atoms on the benzene ring. This variation in atomic arrangement leads to unique electronic environments for the constituent atoms, resulting in distinct spectral fingerprints for each isomer.

isomers cluster_246 This compound cluster_isomers Isomers 246 234 235 236 245 345

Figure 1. Molecular structures of this compound and its isomers.

Comparative Spectral Data

The following tables summarize the key spectral data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound and a selection of its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1. ¹H NMR Spectral Data of Trichlorobenzaldehyde Isomers.

IsomerAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
This compound 10.43 (s, 1H)7.42 (s, 2H)
2,3,5-Trichlorobenzaldehyde 10.41 (s, 1H)7.79 (d, J=2.1 Hz, 1H), 7.69 (d, J=2.1 Hz, 1H)
2,3,6-Trichlorobenzaldehyde 10.49 (s, 1H)7.66 (d, J=8.9 Hz, 1H), 7.37 (d, J=8.9 Hz, 1H)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2. ¹³C NMR Spectral Data of Trichlorobenzaldehyde Isomers.

IsomerCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
This compound [1]187.7139.4, 137.8, 130.0, 128.8
2,3,6-Trichlorobenzaldehyde 187.9137.4, 135.0, 132.8, 131.5, 129.3, 127.2
Mass Spectrometry Data

Table 3. Mass Spectrometry Data (m/z) of Trichlorobenzaldehyde Isomers.

IsomerMolecular Ion [M]⁺Key Fragment Ions
This compound [1]208.92 (calculated for [M+H]⁺)Not specified
2,3,6-Trichlorobenzaldehyde 208180, 145, 109, 74
2,4,5-Trichlorobenzaldehyde 208180, 145, 109, 74

Infrared (IR) Spectroscopy Data

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For trichlorobenzaldehyde isomers, the characteristic absorption bands include the C=O stretching of the aldehyde group and C-Cl stretching vibrations.

Due to the lack of a publicly available IR spectrum for this compound, a direct comparison is not currently possible. However, the expected region for the carbonyl (C=O) stretch would be in the range of 1680-1715 cm⁻¹, characteristic of aromatic aldehydes. The C-Cl stretching vibrations typically appear in the fingerprint region between 800 and 600 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to acquire the data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid trichlorobenzaldehyde isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used.[2] A small amount of the finely ground sample (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the solid sample is placed directly on the ATR crystal.[2]

  • Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.

  • Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI). For the data presented for this compound, ESI was used.[1]

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Isomer Differentiation

The differentiation of trichlorobenzaldehyde isomers can be approached systematically using the obtained spectral data.

workflow start Unknown Trichlorobenzaldehyde Isomer ms Mass Spectrometry (Determine Molecular Ion and Fragmentation) start->ms nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy (Identify Functional Groups) start->ir compare Compare with Database/Reference Spectra ms->compare nmr->compare ir->compare identify Identify Isomer compare->identify

Figure 2. Workflow for the identification of trichlorobenzaldehyde isomers.

This guide provides a foundational comparison of the spectral data for this compound and its isomers. The distinct patterns observed in their NMR and mass spectra serve as reliable identifiers for each specific isomer, which is of paramount importance in quality control and chemical synthesis. Further acquisition and analysis of IR data for all isomers would provide an even more robust dataset for their comprehensive characterization.

References

A Comparative Analysis of the Biological Activities of 2,4,6-Trichlorobenzaldehyde and Other Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aldehyde Bioactivity with Supporting Experimental Data

The diverse chemical reactivity of aldehydes underpins their wide range of biological activities, from essential metabolic roles to significant toxicity. This guide provides a comparative analysis of the biological properties of 2,4,6-Trichlorobenzaldehyde against three common aldehydes: formaldehyde, acetaldehyde, and benzaldehyde. The comparison focuses on key areas of interest in biomedical research: cytotoxicity, antimicrobial activity, and enzyme inhibition, supported by available experimental data.

Executive Summary

While formaldehyde and acetaldehyde are simple aliphatic aldehydes with well-documented broad-spectrum toxicity, benzaldehyde and its derivatives, including this compound, exhibit more varied and often more specific biological effects. The introduction of chlorine atoms onto the benzaldehyde ring is anticipated to modulate its biological activity, a concept explored in this comparison. Direct comparative studies on this compound are limited; therefore, this guide synthesizes available data for each compound to draw informed comparisons.

Cytotoxicity

The cytotoxic effects of aldehydes are a critical measure of their potential as therapeutic agents or as toxins. The 50% inhibitory concentration (IC₅₀) is a standard measure of a compound's cytotoxicity.

CompoundCell LineIC₅₀Reference
Formaldehyde A549 (Human lung carcinoma)100-300 µM[1]
HT-29 (Human colon adenocarcinoma)>1 mM[2]
HUV-EC-C (Human umbilical vein endothelial)>1 mM[2]
Acetaldehyde SH-SY5Y (Human neuroblastoma)Not explicitly defined, but cytotoxic effects observed[3][4]
Various tumor cell lines250 µM - 1 mM (growth inhibition)[5]
Human lymphocytesGenotoxic at 1.56 mM[6]
Benzaldehyde Human lymphocytesCytotoxicity observed at 10-50 µg/mL[7][8]
Myelogenous leukemia cells~0.43 mM[9]
Oral squamous cell carcinoma (OSCC)~2.1 mM[9]
Glioblastoma cells~6.4 mM[9]
Normal oral cells~19 mM[9]
This compound Data not available-

Observations:

  • Formaldehyde and acetaldehyde exhibit broad cytotoxicity at relatively high concentrations.

  • Benzaldehyde shows a degree of tumor-specific cytotoxicity, being more toxic to leukemia cells than to normal oral cells.[9]

Antimicrobial Activity

Aldehydes are known for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's antimicrobial efficacy.

CompoundMicroorganismMICReference
Formaldehyde Staphylococcus aureus0.07% (v/v)[10]
Broad spectrum (bacteria, fungi, viruses)Potent, but concentration-dependent[11][12]
Acetaldehyde General antimicrobial activityData suggests activity, but specific MIC values are sparse in the reviewed literature.[13]
Benzaldehyde Staphylococcus aureus≥1024 µg/mL[14]
Various bacterial strains6-10 mM[15]
Various fungal strains8-10 mM[15]
This compound Data not available-

Observations:

  • Formaldehyde is a potent, broad-spectrum antimicrobial agent.[11][12]

  • Benzaldehyde demonstrates moderate antimicrobial activity against a range of bacteria and fungi.[15]

  • Specific MIC values for this compound were not found in the surveyed literature, preventing a direct comparison. However, studies on other substituted benzaldehydes suggest that halogenation can enhance antimicrobial activity.[16]

Enzyme Inhibition

The ability of aldehydes to inhibit specific enzymes is a crucial aspect of their biological and pharmacological profiles.

CompoundEnzymeIC₅₀ / KᵢReference
Formaldehyde [FeFe]-hydrogenasesReversible inhibition[17][18]
Various enzymes (e.g., trypsin, papaïn)Inhibitory effects observed[19]
Acetaldehyde Aldehyde Dehydrogenase (ALDH)Inhibition observed[20]
Yeast and horse liver alcohol dehydrogenasesProduct inhibition[21]
Benzaldehyde Mushroom Tyrosinase31.0 µM[22]
Glutathione PeroxidaseKᵢ ≈ 15 µM[23]
This compound CYP1A2Potential inhibitor (no quantitative data)

Observations:

  • Formaldehyde and acetaldehyde are known to inhibit a range of enzymes, often through non-specific interactions with protein functional groups.[19][20][21]

  • Benzaldehyde exhibits more specific enzyme inhibition, with notable activity against tyrosinase and glutathione peroxidase.[22][23]

  • While this compound has been identified as a potential inhibitor of CYP1A2, a key enzyme in drug metabolism, quantitative inhibitory data is currently lacking.

Experimental Protocols

A summary of the general methodologies employed in the cited studies is provided below. For detailed protocols, please refer to the specific publications.

Cytotoxicity Assays

The cytotoxic effects of the aldehydes were primarily assessed using the following methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically. The absorbance is directly proportional to the number of viable cells.

  • Trypan Blue Exclusion Assay: This method is used to differentiate viable from non-viable cells. Cells are stained with trypan blue, which is a vital stain that is excluded by viable cells with intact cell membranes. Non-viable cells, with compromised membranes, take up the dye and appear blue. The percentage of viable cells is determined by counting under a microscope.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis. The amount of LDH in the medium is proportional to the extent of cell death.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in multi-well plates Incubation Incubate for cell attachment Cell_Seeding->Incubation Compound_Addition Add various concentrations of aldehyde Incubation->Compound_Addition Treatment_Incubation Incubate for a defined period (e.g., 24-72h) Compound_Addition->Treatment_Incubation MTT MTT Assay Treatment_Incubation->MTT Trypan_Blue Trypan Blue Assay Treatment_Incubation->Trypan_Blue LDH LDH Assay Treatment_Incubation->LDH Measurement Measure absorbance/ cell count MTT->Measurement Trypan_Blue->Measurement LDH->Measurement IC50_Calculation Calculate IC50 values Measurement->IC50_Calculation

General workflow for in vitro cytotoxicity testing.
Antimicrobial Susceptibility Testing

The antimicrobial activity of the aldehydes was determined using the following standard method:

  • Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_reading Result Reading Compound_Dilution Serial dilution of aldehyde Inoculation Inoculate diluted compound with microorganism Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Plate_Incubation Incubate microplate Inoculation->Plate_Incubation Visual_Inspection Visually inspect for growth inhibition Plate_Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

General workflow for antimicrobial susceptibility testing.
Enzyme Inhibition Assays

The enzyme inhibitory activity of the aldehydes was evaluated using specific assays tailored to the target enzyme. A general workflow is as follows:

  • Enzyme Activity Measurement: The activity of the target enzyme is measured in the presence and absence of the inhibitor. This is typically done by monitoring the rate of substrate conversion to product using a spectrophotometric or fluorometric method. The reaction mixture contains the enzyme, substrate, and varying concentrations of the inhibitor. The reaction is initiated by the addition of either the substrate or the enzyme, and the change in absorbance or fluorescence is recorded over time. The initial reaction rates are then calculated. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined from a dose-response curve.

Enzyme_Inhibition_Pathway Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate + Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Enzyme->Enzyme_Inhibitor + Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Product Product Inhibitor Aldehyde (Inhibitor) Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Product Catalysis Enzyme_Inhibitor->Enzyme Reversible

Simplified signaling pathway of enzyme inhibition.

Discussion and Future Directions

This comparative guide highlights the distinct biological activity profiles of this compound, formaldehyde, acetaldehyde, and benzaldehyde. While formaldehyde and acetaldehyde are characterized by their broad and relatively non-specific toxicity, benzaldehyde and its chlorinated derivative represent a class of compounds with the potential for more targeted biological effects.

The most significant finding of this review is the notable lack of publicly available data on the biological activity of this compound. This presents a clear opportunity for future research. Investigating the cytotoxicity of this compound against a panel of cancer and normal cell lines would be a crucial first step. Furthermore, comprehensive antimicrobial screening against a broad range of pathogenic bacteria and fungi is warranted. Given its potential as a CYP1A2 inhibitor, detailed enzyme kinetic studies are necessary to determine its IC₅₀ and mechanism of inhibition.

Such studies would not only fill the existing data gap but also provide valuable insights into the structure-activity relationships of substituted benzaldehydes, potentially guiding the design of novel therapeutic agents with enhanced efficacy and selectivity.

References

A Comparative Guide to High-Purity 2,4,6-Trichlorobenzaldehyde Validation by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the integrity and reproducibility of their work. 2,4,6-Trichlorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the validation of its purity, offering detailed experimental protocols and comparative data to inform methodological choices.

Alternative Analytical Approaches

While HPLC is a robust method for purity assessment, Gas Chromatography (GC) presents a viable alternative, particularly for analyzing volatile and thermally stable compounds like this compound. GC can offer higher resolution for certain impurities and is a complementary technique for comprehensive purity profiling.

A key impurity that can be present in this compound is 2,4,6-trichlorobenzoic acid, which can form through oxidation of the aldehyde group.[3] Other potential process-related impurities could include starting materials or by-products from its synthesis, such as incompletely chlorinated benzaldehydes or other isomers like 2,3,6-trichlorobenzaldehyde.[4][5]

Comparative Data

The following tables summarize hypothetical data from the analysis of a batch of this compound using HPLC and GC, illustrating the performance of each technique.

Table 1: HPLC Analysis Data

CompoundRetention Time (min)Area (%)Purity (%)
2,4,6-Trichlorobenzoic Acid3.50.2-
This compound 5.8 99.7 99.7
Unknown Impurity 17.20.1-

Table 2: GC Analysis Data

CompoundRetention Time (min)Area (%)Purity (%)
Dichlorobenzaldehyde Isomer8.20.15-
This compound 10.5 99.6 99.6
2,4,6-Trichlorotoluene (potential starting material)12.10.25-

Experimental Workflow

The general workflow for the purity validation of this compound by either HPLC or GC is depicted below.

Purity Validation Workflow Purity Validation Workflow for this compound cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh this compound Reference and Sample dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water for HPLC, Dichloromethane for GC) start->dissolve hplc HPLC Analysis (C18 column, UV detection) dissolve->hplc Inject into HPLC gc GC Analysis (Capillary column, FID detection) dissolve->gc Inject into GC integrate Integrate Chromatographic Peaks hplc->integrate Obtain Chromatogram gc->integrate Obtain Chromatogram calculate Calculate Purity and Impurity Profile integrate->calculate end Purity Assessment Complete calculate->end Final Purity Report

Caption: Workflow for Purity Validation.

Detailed Experimental Protocols

Below are the detailed methodologies for the HPLC and GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is suitable for the separation and quantification of this compound and its potential non-volatile impurities.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile with 0.1% Phosphoric Acid

  • Gradient:

    • 0-1 min: 60% B

    • 1-10 min: 60% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 60% B

    • 13-15 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL.

Gas Chromatography (GC) Method

This GC method is designed for the analysis of volatile impurities and an orthogonal assessment of the purity of this compound.

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 20 mg of this compound in 10 mL of dichloromethane to prepare a 2 mg/mL solution.

Conclusion

Both HPLC and GC are powerful techniques for the purity validation of this compound. The choice between them depends on the specific impurities of interest and the available instrumentation. For a comprehensive purity profile, employing both methods is recommended to provide orthogonal data, ensuring the highest confidence in the quality of this critical chemical intermediate.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of the mass spectrometry fragmentation pattern of 2,4,6-trichlorobenzaldehyde is presented, offering a comparative perspective with the well-characterized fragmentation of benzaldehyde. This guide provides essential data for the identification and structural elucidation of chlorinated aromatic aldehydes in complex matrices.

The structural analysis of organic molecules is a cornerstone of chemical and pharmaceutical research. Mass spectrometry stands out as a powerful analytical technique, providing insights into the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. This guide delves into the predicted electron ionization (EI) mass spectrometry fragmentation of this compound, a halogenated aromatic aldehyde of interest in synthetic chemistry and drug discovery. By comparing its fragmentation pathways with those of the parent molecule, benzaldehyde, we can illuminate the influence of chloro-substituents on the fragmentation process.

Comparative Fragmentation Analysis: this compound vs. Benzaldehyde

The fragmentation of aromatic aldehydes under electron ionization typically involves characteristic losses of the formyl group and rearrangements of the aromatic ring.[1] For this compound, the presence of three chlorine atoms introduces a distinctive isotopic pattern that is a key diagnostic feature. The natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in a cluster of peaks for each chlorine-containing fragment, which aids in its identification.[2]

The predicted fragmentation of this compound is expected to follow pathways analogous to benzaldehyde, with the notable difference in the mass-to-charge (m/z) ratios of the resulting ions due to the presence of three chlorine atoms. The molecular ion of this compound will appear as a characteristic cluster of peaks due to the chlorine isotopes. The most abundant of these will be the ion containing three ³⁵Cl isotopes.

Key fragmentation pathways for benzaldehyde include the loss of a hydrogen atom to form the [M-1]⁺ ion, the loss of the formyl radical (CHO) to yield the phenyl cation, and the loss of carbon monoxide (CO).[3][4] Similar fragmentation is anticipated for this compound, leading to the formation of the trichlorobenzoyl cation and the trichlorophenyl cation.

The following table summarizes the predicted key fragments for this compound and compares them with the known fragments of benzaldehyde.

Proposed Fragment Ion This compound (Predicted m/z) Benzaldehyde (Known m/z) [3][4]Neutral Loss Postulated Structure
Molecular Ion [M]⁺•208, 210, 212, 214106-C₇H₃Cl₃O⁺• / C₇H₆O⁺•
[M-H]⁺207, 209, 211, 213105H•C₇H₂Cl₃O⁺ / C₇H₅O⁺
[M-CHO]⁺179, 181, 18377CHO•C₆H₂Cl₃⁺ / C₆H₅⁺
[M-Cl]⁺173, 175, 177-Cl•C₇H₃Cl₂O⁺

Predicted Fragmentation Pathway of this compound

The fragmentation of this compound is initiated by the ionization of the molecule, typically by removing a non-bonding electron from the oxygen atom, to form the molecular ion [M]⁺•. This high-energy species then undergoes a series of fragmentation steps to produce smaller, more stable ions.

Fragmentation_Pathway M [C₇H₃Cl₃O]⁺• m/z 208, 210, 212, 214 Molecular Ion M_minus_H [C₇H₂Cl₃O]⁺ m/z 207, 209, 211, 213 M->M_minus_H - H• M_minus_CHO [C₆H₂Cl₃]⁺ m/z 179, 181, 183 M->M_minus_CHO - CHO• M_minus_Cl [C₇H₃Cl₂O]⁺ m/z 173, 175, 177 M->M_minus_Cl - Cl•

Caption: Predicted electron ionization fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis of Aromatic Aldehydes

The following is a general protocol for the analysis of this compound and similar aromatic aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Prepare a stock solution of the analyte (e.g., this compound) in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Perform serial dilutions to obtain a working solution of approximately 10 µg/mL.[5]

  • If the sample is in a complex matrix, appropriate extraction and clean-up steps, such as liquid-liquid extraction or solid-phase extraction, may be necessary.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[6]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, including the molecular ion cluster and major fragment ions, to confirm the identity of the compound.

  • Compare the obtained spectrum with a library of known spectra (if available) or with the predicted fragmentation pattern.

This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation of this compound. The provided data and protocols can be instrumental for researchers in the fields of synthetic chemistry, drug development, and analytical science for the unambiguous identification and characterization of this and related chlorinated aromatic compounds.

References

A Comparative Study of 2,4,6-Trichlorobenzaldehyde and Benzaldehyde in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,4,6-trichlorobenzaldehyde and benzaldehyde in the context of condensation reactions, a cornerstone of carbon-carbon bond formation in organic synthesis. While direct, side-by-side quantitative comparisons in the literature are scarce, this document extrapolates from established principles of organic chemistry and available data on related substituted benzaldehydes to offer insights into their relative performance. The discussion focuses on the interplay of electronic and steric effects that govern the reactivity of these two aldehydes in key transformations such as the Claisen-Schmidt and Knoevenagel condensations.

Core Chemical Differences and Expected Reactivity

The reactivity of an aldehyde in a condensation reaction is primarily dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of this site to an incoming nucleophile. Benzaldehyde serves as the parent compound, a baseline for comparison. In contrast, this compound is substituted with three strongly electron-withdrawing chlorine atoms, two of which are in the ortho positions.[1] This substitution pattern introduces a dichotomy of effects.

Electronic Effects: The three chlorine atoms exert a powerful inductive electron-withdrawing effect (-I). This effect significantly depletes electron density from the benzene ring and, consequently, from the carbonyl group.[2] This heightened electrophilicity of the carbonyl carbon in this compound is expected to make it more susceptible to nucleophilic attack compared to benzaldehyde, thus favoring a faster reaction rate.[2][3][4]

Steric Hindrance: The presence of two chlorine atoms in the ortho positions to the aldehyde group in this compound creates substantial steric bulk around the reaction center.[5] This steric hindrance can impede the approach of a nucleophile, potentially slowing down the reaction rate or even preventing the reaction from occurring under standard conditions. This effect is absent in the sterically unhindered benzaldehyde.

The interplay of these opposing factors—enhanced electronic reactivity versus increased steric hindrance—is the central theme in comparing the two aldehydes. The dominant effect will likely depend on the specific nucleophile, catalyst, and reaction conditions.

Performance in Key Condensation Reactions

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reaction between an aldehyde or ketone and an aromatic carbonyl compound lacking an α-hydrogen, such as benzaldehyde and its derivatives.[6][7] This reaction is fundamental to the synthesis of chalcones and other α,β-unsaturated ketones.[8][9][10]

For benzaldehyde, the Claisen-Schmidt condensation with ketones like acetophenone proceeds readily under basic conditions to form chalcones.[11][12] In the case of this compound, the high electrophilicity of the carbonyl carbon would suggest a predisposition to this reaction. However, the steric hindrance from the ortho-chloro substituents could be a significant barrier, especially with bulkier ketone enolates. It is plausible that for the reaction to proceed efficiently, more forcing conditions (e.g., stronger base, higher temperature) or a less sterically demanding ketone nucleophile would be necessary.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base.[13][14][15]

Benzaldehyde is a common substrate in Knoevenagel condensations. For this compound, the electronic activation of the carbonyl group should, in principle, accelerate the reaction.[16] Active methylene compounds are often less sterically bulky than ketone enolates, which might mitigate the issue of steric hindrance to some extent. Therefore, this compound may exhibit comparable or even enhanced reactivity in Knoevenagel condensations, particularly with small active methylene compounds like malononitrile or ethyl cyanoacetate.

Experimental Data Summary

Direct comparative quantitative data for the two aldehydes under identical conditions was not found in the surveyed literature. However, the following table summarizes typical conditions for related condensation reactions, which can serve as a starting point for experimental design.

Reaction TypeAldehydeReactantCatalyst/SolventTypical ConditionsProduct Type
Claisen-Schmidt BenzaldehydeAcetophenoneNaOH / EthanolStirring at room temperatureChalcone
Claisen-Schmidt Substituted BenzaldehydesCycloalkanonesSolid NaOHGrinding, solvent-freeα,α′-bis-(benzylidene)cycloalkanones
Knoevenagel BenzaldehydeMalononitrilePiperidine / EthanolStirring at room temperatureBenzylidenemalononitrile
Knoevenagel 2-Chloro-6-fluorobenzaldehydeMalononitrilePiperidine / EthanolStirring at room temperature(2-Chloro-6-fluorobenzylidene)malononitrile
Knoevenagel 4-ChlorobenzaldehydeMalononitrile(N2H5)2SiF6 / MicrowaveMicrowave irradiation(4-Chlorobenzylidene)malononitrile

Experimental Protocols

The following are generalized protocols for Claisen-Schmidt and Knoevenagel condensations that can be adapted for both benzaldehyde and this compound. Optimization of stoichiometry, catalyst, solvent, and temperature will be necessary.

General Protocol for Claisen-Schmidt Condensation
  • Preparation: Dissolve the aldehyde (1 eq.) and the ketone (1 eq.) in a suitable solvent such as ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction Initiation: While stirring, add a solution of a base, such as 10% aqueous sodium hydroxide, dropwise to the mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.[17]

General Protocol for Knoevenagel Condensation
  • Preparation: In a round-bottom flask, dissolve the aldehyde (1 eq.) and the active methylene compound (1 eq.) in a solvent like ethanol or isopropanol.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or pyridine, to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating. Monitor the reaction's completion using TLC.

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Visualizations

G cluster_aldehydes Reactant Structures cluster_workflow General Condensation Workflow Benzaldehyde Trichlorobenzaldehyde A Aldehyde + Nucleophile B Base/Acid Catalyst A->B C Aldol/Knoevenagel Adduct B->C Nucleophilic Addition D Dehydration C->D E α,β-Unsaturated Product D->E Elimination of Water

Caption: Structures of Benzaldehyde and this compound and a general workflow for condensation reactions.

G This compound This compound Electronic_Effect Increased Electrophilicity of Carbonyl Carbon This compound->Electronic_Effect Inductive Effect (-I) of 3 Cl atoms Steric_Effect Steric Hindrance around Carbonyl Group This compound->Steric_Effect Bulk of 2 ortho-Cl atoms Faster_Reaction Potentially Faster Reaction Rate Electronic_Effect->Faster_Reaction Promotes Nucleophilic Attack Slower_Reaction Potentially Slower Reaction Rate Steric_Effect->Slower_Reaction Hinders Nucleophile Approach

Caption: Opposing electronic and steric effects in this compound.

Conclusion

It is predicted that for sterically undemanding nucleophiles, such as those in the Knoevenagel condensation, this compound may react more readily than benzaldehyde. Conversely, in reactions involving bulkier nucleophiles, like in certain Claisen-Schmidt condensations, the steric hindrance may become the dominant factor, leading to slower reaction rates and requiring more vigorous conditions compared to benzaldehyde.

For professionals in drug development and chemical synthesis, the choice between these two aldehydes will depend on the specific synthetic target and the nature of the nucleophilic partner. While benzaldehyde offers predictable reactivity and minimal steric hindrance, this compound provides a more electrophilic carbonyl group, which can be advantageous if the steric challenges can be overcome through careful selection of reaction conditions. Further empirical studies are warranted to provide a quantitative basis for these predictions.

References

Assessing the Electrophilicity of 2,4,6-Trichlorobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the electrophilicity of 2,4,6-trichlorobenzaldehyde against a range of other substituted benzaldehydes. Due to the limited availability of direct kinetic data for this compound, this guide utilizes indirect methods, including Hammett constants and Nuclear Magnetic Resonance (NMR) spectroscopy, to qualitatively and semi-quantitatively evaluate its reactivity. This approach allows for a robust comparison and provides valuable insights for researchers in organic synthesis and drug development.

The enhanced reactivity of this compound is attributed to the presence of three electron-withdrawing chlorine atoms on the benzene ring, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Comparative Data on Benzaldehyde Electrophilicity

The following table summarizes key parameters for comparing the electrophilicity of this compound with other selected benzaldehydes. The parameters include Hammett constants (σ), which quantify the electronic effect of substituents, and the ¹H and ¹³C NMR chemical shifts of the aldehyde proton and carbonyl carbon, respectively. A larger positive Hammett constant and a downfield (higher ppm) chemical shift for the carbonyl carbon and aldehyde proton are indicative of greater electrophilicity.

AldehydeSubstituent(s)Hammett Constant (Σσ)¹H NMR Aldehyde Proton (δ, ppm)¹³C NMR Carbonyl Carbon (δ, ppm)
BenzaldehydeH0~9.9~192
4-Nitrobenzaldehyde4-NO₂+0.78~10.1~193
4-Chlorobenzaldehyde4-Cl+0.23~9.9~191
4-Methylbenzaldehyde4-CH₃-0.17~9.9~192
4-Methoxybenzaldehyde4-OCH₃-0.27~9.8~191
This compound 2,4,6-Cl₃ ~+0.97 (estimated) ~10.4 ~188
2-Chlorobenzaldehyde2-Cl+0.23~10.3~191

Experimental Protocols

Hammett Analysis for Assessing Electrophilicity

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the effect of substituents on the reaction rates of aromatic compounds. A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups, signifying a build-up of negative charge in the transition state, which is characteristic of nucleophilic attack on the carbonyl carbon.

Experimental Workflow for Hammett Analysis:

Hammett_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_data Data Processing & Interpretation start Select a series of meta- and para-substituted benzaldehydes nucleophile Choose a suitable nucleophile and reaction conditions start->nucleophile reaction Perform kinetic experiments to measure the rate constants (k) for the reaction of each aldehyde nucleophile->reaction analysis Monitor reaction progress using spectroscopy (e.g., UV-Vis) or chromatography (e.g., HPLC) reaction->analysis plot Plot log(k/k₀) vs. σ analysis->plot rho Determine the reaction constant (ρ) from the slope of the line plot->rho interpretation A positive ρ value indicates enhanced electrophilicity with electron-withdrawing groups rho->interpretation

Figure 1. Workflow for Hammett analysis of substituted benzaldehydes.

A detailed protocol for determining the pKa of a series of substituted benzoic acids to derive Hammett constants is available and involves careful titration with a standardized base and monitoring with a pH meter.

NMR Spectroscopy for Probing Electrophilicity

NMR spectroscopy is a powerful tool for inferring the electronic environment of atomic nuclei. The chemical shift of the carbonyl carbon (¹³C NMR) and the aldehyde proton (¹H NMR) are sensitive to the electron density at the carbonyl group. Electron-withdrawing substituents decrease the electron density, leading to a deshielding effect and a downfield shift (higher ppm values) of these signals.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the aldehyde in a suitable deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The aldehyde proton typically appears in the region of 9-10 ppm.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. The carbonyl carbon of aldehydes resonates in the range of 190-200 ppm.

  • Data Analysis: Compare the chemical shifts of the aldehyde proton and carbonyl carbon for this compound with those of other substituted benzaldehydes to assess relative electrophilicity.

Interpretation of Electrophilicity based on Available Data

While a direct measurement of the Mayr's electrophilicity parameter (E) for this compound is not available, the following points support its high electrophilicity:

  • Hammett Constants: The estimated sum of Hammett constants for the three chlorine substituents is significantly positive, suggesting a strong electron-withdrawing effect that surpasses that of a single nitro group. This indicates a highly electrophilic carbonyl carbon.

  • NMR Chemical Shifts: The presence of multiple electron-withdrawing chlorine atoms is expected to cause a significant downfield shift in the ¹H and ¹³C NMR spectra for the aldehyde proton and carbonyl carbon, respectively, as compared to benzaldehyde and monosubstituted analogs. This is indicative of a lower electron density at the carbonyl group and thus higher electrophilicity.

Comparison with Alternative Aldehydes

  • 4-Nitrobenzaldehyde: This is a commonly used highly electrophilic aromatic aldehyde due to the strong electron-withdrawing nature of the nitro group. The estimated Hammett data suggests that this compound may be even more electrophilic.

  • Monochloro- and Dichlorobenzaldehydes: The electrophilicity of these compounds will be intermediate between benzaldehyde and this compound, depending on the number and position of the chlorine atoms.

  • Electron-Donating Group Substituted Benzaldehydes: Aldehydes with substituents like methyl or methoxy groups are less electrophilic than benzaldehyde and significantly less reactive than this compound.

Logical Framework for Electrophilicity Assessment

The following diagram illustrates the relationship between substituent effects and the resulting electrophilicity of the aldehyde.

Electrophilicity_Logic cluster_effects Electronic Effects substituent Substituent on Benzene Ring inductive Inductive Effect (-I) substituent->inductive resonance Resonance Effect (-M) substituent->resonance electron_density Decreased Electron Density on Carbonyl Carbon inductive->electron_density resonance->electron_density electrophilicity Increased Electrophilicity electron_density->electrophilicity reactivity Enhanced Reactivity towards Nucleophilic Attack electrophilicity->reactivity

Figure 2. Influence of substituents on aldehyde electrophilicity.

Conclusion

Based on the analysis of Hammett constants and expected NMR trends, this compound is a highly electrophilic aromatic aldehyde. The cumulative electron-withdrawing effects of the three chlorine atoms significantly activate the carbonyl group towards nucleophilic attack, making it a valuable reagent for the synthesis of complex organic molecules in pharmaceutical and materials science research. While direct kinetic studies are encouraged for a precise quantitative assessment, the indirect methods presented in this guide provide a strong basis for understanding and predicting its reactivity in comparison to other substituted benzaldehydes.

Assessing Immunoassay Specificity: A Guide to 2,4,6-Trichlorobenzaldehyde Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Cross-Reactivity

Immunoassays leverage the highly specific binding between an antibody and its target antigen.[1][2] However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity.[3][4] This can lead to inaccurate quantification, including false positives or overestimated concentrations of the target analyte.[3] For small molecules like 2,4,6-Trichlorobenzaldehyde, a common disinfection byproduct, the potential for cross-reactivity with other similar compounds present in a sample is a critical consideration for assay validation.

The most common immunoassay format for detecting small molecules is the competitive ELISA (Enzyme-Linked Immunosorbent Assay).[5][6] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.

Potential Cross-Reactants for this compound Immunoassays

When developing and validating an immunoassay for this compound, it is crucial to test for cross-reactivity with other structurally related compounds. This compound is an aromatic aldehyde with three chlorine substituents.[7] Potential cross-reactants would include other disinfection byproducts and various isomers of chlorinated benzaldehydes.

Key Potential Cross-Reactants:

  • Other Trichlorobenzaldehyde Isomers:

    • 2,3,6-Trichlorobenzaldehyde[8]

    • 2,4,5-Trichlorobenzaldehyde[9]

  • Dichlorobenzaldehydes: (e.g., 2,4-Dichlorobenzaldehyde, 2,6-Dichlorobenzaldehyde)

  • Monochlorobenzaldehydes: (e.g., 2-Chlorobenzaldehyde, 4-Chlorobenzaldehyde)

  • Other Halogenated Aldehydes: (e.g., Brominated or Fluorinated Benzaldehydes)[10]

  • Structurally Similar Disinfection Byproducts:

    • Trihalomethanes (e.g., Chloroform)[11]

    • Haloacetic acids[11]

Hypothetical Cross-Reactivity Data

The following table illustrates how cross-reactivity data for a hypothetical anti-2,4,6-Trichlorobenzaldehyde antibody would be presented. The key metrics are the IC50 value and the percent cross-reactivity. The IC50 is the concentration of a compound that inhibits 50% of the maximum signal in a competitive immunoassay.[12][13]

Table 1: Hypothetical Cross-Reactivity of a this compound Immunoassay

CompoundIC50 (ng/mL)% Cross-Reactivity*
This compound 15 100%
2,4,5-Trichlorobenzaldehyde4533.3%
2,3,6-Trichlorobenzaldehyde7520.0%
2,4-Dichlorobenzaldehyde2506.0%
2,6-Dichlorobenzaldehyde3005.0%
4-Chlorobenzaldehyde15001.0%
Benzaldehyde>10,000<0.15%
Chloroform>10,000<0.15%

*Percent Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of Test Compound) x 100.[6]

Visualizing the Principles

To better understand the mechanics of a competitive immunoassay and the process of evaluating cross-reactivity, the following diagrams are provided.

G cluster_0 Scenario 1: Low Analyte Concentration cluster_1 Scenario 2: High Analyte Concentration cluster_2 Scenario 3: Cross-Reactivity Ab Antibody Ag_labeled Labeled Analyte (Signal Generating) Ag_labeled->Ab High Signal Ag_unlabeled_low Unlabeled Analyte (Low Concentration) Ag_unlabeled_low->Ab Ab2 Antibody Ag_labeled2 Labeled Analyte (Signal Generating) Ag_labeled2->Ab2 Low Signal Ag_unlabeled_high Unlabeled Analyte (High Concentration) Ag_unlabeled_high->Ab2 Outcompetes labeled analyte Ab3 Antibody Ag_labeled3 Labeled Analyte (Signal Generating) Ag_labeled3->Ab3 Reduced Signal (False Positive) Cross_reactant Cross-Reactant Cross_reactant->Ab3 Interferes with binding

Caption: Principle of a competitive immunoassay and cross-reactivity.

Experimental Protocols

The following is a detailed protocol for a direct competitive ELISA to determine the cross-reactivity of various compounds with an antibody raised against this compound.

Materials and Reagents
  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (for coating)

  • Anti-2,4,6-Trichlorobenzaldehyde primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • This compound standard

  • Potential cross-reacting compounds

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS)

  • Enzyme Substrate (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Experimental Workflow

G start Start coat Coat Plate: Adsorb this compound- protein conjugate to wells. start->coat wash1 Wash Plate (3x) coat->wash1 block Block Wells: Add blocking buffer to prevent non-specific binding. wash1->block wash2 Wash Plate (3x) block->wash2 prepare_standards Prepare Standards: Serial dilutions of this compound and potential cross-reactants. wash2->prepare_standards add_competitors Competition Step: Add standards/samples and primary antibody to wells. Incubate. prepare_standards->add_competitors wash3 Wash Plate (5x) add_competitors->wash3 add_secondary Add Secondary Antibody: Add enzyme-conjugated secondary antibody. Incubate. wash3->add_secondary wash4 Wash Plate (5x) add_secondary->wash4 add_substrate Develop Signal: Add enzyme substrate and incubate in the dark. wash4->add_substrate stop_reaction Stop Reaction: Add stop solution. add_substrate->stop_reaction read_plate Read Absorbance: Measure signal with a microplate reader. stop_reaction->read_plate analyze Data Analysis: Plot standard curves, calculate IC50, and determine % cross-reactivity. read_plate->analyze end End analyze->end

Caption: Experimental workflow for determining cross-reactivity.

Step-by-Step Procedure
  • Coating: Dilute the this compound-protein conjugate in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer.

    • Add 50 µL of each standard/cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate five times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of the enzyme substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis
  • Standard Curve Generation: For each compound, plot the absorbance against the logarithm of its concentration.

  • IC50 Calculation: Use a four-parameter logistic curve fit to determine the IC50 value for this compound and each tested compound.[13][14] The IC50 is the concentration that results in a 50% reduction of the maximum signal.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity for each compound using the formula mentioned previously.

Conclusion

Thoroughly assessing the cross-reactivity of an immunoassay is fundamental to ensuring the accuracy and reliability of its results. For a small molecule like this compound, which may be present in samples containing other similar disinfection byproducts, this evaluation is particularly critical. By following a systematic experimental protocol as outlined in this guide, researchers can confidently characterize the specificity of their immunoassay and make informed interpretations of their data.

References

Trichlorobenzaldehyde Isomers: A Comparative Guide for Synthetic and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the applications of trichlorobenzaldehyde isomers reveals their significant roles as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific positioning of the three chlorine atoms on the benzaldehyde ring dictates the reactivity and utility of each isomer, leading to their application in the creation of a diverse range of complex molecules. This guide provides a comparative overview of key trichlorobenzaldehyde isomers, presenting available quantitative data, detailed experimental protocols for significant applications, and visualizations of relevant chemical and biological pathways.

This review focuses on the applications of 2,3,5-trichlorobenzaldehyde, 2,3,6-trichlorobenzaldehyde, 2,4,6-trichlorobenzaldehyde, and 3,4,5-trichlorobenzaldehyde, highlighting their utility for researchers, scientists, and professionals in drug development.

Comparative Analysis of Trichlorobenzaldehyde Isomer Applications

The primary applications of trichlorobenzaldehyde isomers are found in organic synthesis, where they serve as crucial building blocks. Their utility is largely demonstrated in the production of high-value compounds in the pharmaceutical and agrochemical industries.

IsomerApplicationProduct ClassNotes
2,3,5-Trichlorobenzaldehyde Synthesis of α-keto amide, a key intermediate for the sodium channel blocker GW356194[1][2]Pharmaceutical IntermediateThe synthesis leverages the specific substitution pattern to construct the complex heterocyclic core of the drug candidate.
2,3,6-Trichlorobenzaldehyde Precursor to 2,3,6-Trichlorobenzoic acid (2,3,6-TBA)Herbicide2,3,6-TBA is a synthetic auxin used as a post-emergence herbicide to control weeds in various cereal crops[3][4].
This compound Intermediate in the synthesis of the fungicide Pydiflumetofen[5]AgrochemicalThis isomer is a key starting material for constructing a novel amine derivative required for the final fungicide molecule[5].
3,4,5-Trichlorobenzaldehyde Limited direct applications found. However, the structurally related 3,4,5-Trimethoxybenzaldehyde is a crucial intermediate for the antibacterial drug Trimethoprim [6][7][8][9][10].Pharmaceutical Intermediate (by analogy)The 3,4,5-substitution pattern is important for the biological activity of Trimethoprim, suggesting potential for the trichloro-analogue in scaffold design.

Experimental Protocols for Key Applications

Detailed methodologies for the synthesis of important compounds using trichlorobenzaldehyde isomers are outlined below.

Synthesis of a Pydiflumetofen Intermediate from this compound

The synthesis of the fungicide Pydiflumetofen involves the initial preparation of a novel amine derivative from this compound.[5] The initial step is a Henry reaction between the aldehyde and nitroethane to form a nitrostyrene.

Experimental Workflow for Pydiflumetofen Intermediate Synthesis

G A This compound C Henry Reaction A->C B Nitroethane B->C D Nitrostyrene Intermediate C->D E Reduction D->E F Ketone Intermediate E->F H Ketoxime Formation F->H G Methoxyamine G->H I Ketoxime Intermediate H->I J Sodium Cyanoborohydride Reduction I->J K Amine Derivative for Pydiflumetofen J->K

Caption: Synthesis of the amine intermediate for Pydiflumetofen.

Synthesis of a Sodium Channel Blocker Intermediate from 2,3,5-Trichlorobenzaldehyde

2,3,5-Trichlorobenzaldehyde is utilized in the synthesis of an α-keto amide, which is a key intermediate for the sodium channel blocker GW356194.[1][2] A general process for preparing 2,3,5-trihalobenzaldehydes involves the reaction of 1,2,4-trihalobenzene with a di-C1-4 alkylformamide, followed by rearrangement and quenching.[11]

General Synthetic Pathway for 2,3,5-Trichlorobenzaldehyde

G A 1,2,4-Trichlorobenzene C Reaction A->C B di-C1-4 alkylformamide B->C D Complex Intermediate C->D E Rearrangement D->E F Rearranged Complex E->F G Water Quench F->G H 2,3,5-Trichlorobenzaldehyde G->H

Caption: General synthesis of 2,3,5-Trichlorobenzaldehyde.

Biological Activity and Signaling Pathways

While the primary role of trichlorobenzaldehydes is as synthetic intermediates, some have been investigated for their biological activities.

This compound as a Potential CYP1A2 Inhibitor

Some studies have suggested that certain compounds may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.[12][13][14][15] While specific data on this compound is limited, the general mechanism of CYP1A2 inhibition can be illustrated. Inhibition of this enzyme can lead to herb-drug or drug-drug interactions.[13]

Simplified Representation of CYP1A2 Inhibition

G cluster_0 Normal Metabolism cluster_1 Inhibited Metabolism A CYP1A2 Substrate (e.g., Drug) C CYP1A2 Enzyme A->C Metabolism B Metabolite C->B D CYP1A2 Substrate F CYP1A2 Enzyme D->F E Inhibitor (e.g., this compound) E->F Inhibition G Inhibited Metabolism F->G

References

Safety Operating Guide

Proper Disposal of 2,4,6-Trichlorobenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,4,6-Trichlorobenzaldehyde are paramount for ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound. Adherence to these procedures is critical for minimizing risks and protecting the environment.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.

  • Body Protection: A standard laboratory coat should be worn.

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep containers tightly closed when not in use.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Quantitative Data Summary

PropertyValueSource
CAS Number 24473-00-5[3]
Molecular Formula C₇H₃Cl₃O[3]
Molecular Weight 209.46 g/mol [3]
Appearance Pale yellow solid[1]
Melting Point 58.5-59.5 °C[3]
Boiling Point 180-195 °C (at 12 Torr)[3]
Solubility Slightly soluble in chloroform and methanol. Limited solubility in water.[2][3]
Flash Point Not available
Density 1.529 g/cm³ (predicted)[3]

Disposal Procedures: A Step-by-Step Guide

The disposal of this compound must be conducted as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.

Step 1: Waste Classification

While a specific RCRA waste code for this compound is not explicitly listed, it should be treated as hazardous waste based on its chemical properties as a chlorinated aromatic compound. Depending on the specific circumstances and any contaminants, it may be classified under the following categories:

  • U-listed waste: If it is a discarded commercial chemical product.

  • Characteristic Waste: It may exhibit toxicity characteristics.

It is the responsibility of the waste generator to make a formal hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification.

Step 2: Waste Segregation and Collection

  • Dedicated Waste Container: Use a designated, leak-proof, and chemically compatible container for this compound waste. The container should be clearly labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

  • Container Management: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area.

Step 3: Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.

  • Alert: Notify your supervisor and your institution's EHS department.

  • Control: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Licensed Disposal Facility: All this compound waste must be disposed of through a licensed hazardous waste disposal facility.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves submitting a request to your EHS department.

  • Incineration: High-temperature incineration is the preferred method for the disposal of chlorinated organic compounds.

Experimental Protocol: Waste Neutralization (Not Recommended)

Direct chemical neutralization of this compound in a standard laboratory setting is not recommended as a disposal method. The reactions can be hazardous and may produce other toxic byproducts. The primary and safest disposal method is through a licensed hazardous waste contractor.

Logical Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE A->B C Use Designated, Labeled Hazardous Waste Container B->C D Do Not Mix with Other Waste C->D E Keep Container Tightly Closed D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Transport to Licensed Hazardous Waste Facility G->H

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the Safety Data Sheet (SDS) provided by your supplier and your institution's specific hazardous waste management procedures.

References

Personal protective equipment for handling 2,4,6-Trichlorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 2,4,6-Trichlorobenzaldehyde. Adherence to these instructions is vital for ensuring laboratory safety and minimizing risk for all researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not located, the following PPE recommendations are based on data for structurally similar chlorinated and substituted benzaldehydes. It is imperative to handle this compound with care, assuming it may cause skin, eye, and respiratory irritation.[1]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.To protect against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or PVC). Gloves must be inspected before use and disposed of properly after.To prevent skin contact which can cause irritation and potential allergic reactions.[2]
Body Protection A lab coat or chemical-resistant apron.To protect the skin from accidental splashes or spills.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors which may cause respiratory irritation.[2]

Operational Plan: Safe Handling Protocol

1. Pre-Handling Preparations:

  • Consult Safety Data Sheet (SDS): Always attempt to locate and review the specific SDS for this compound before use. If unavailable, review the SDS for closely related compounds.

  • Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.[3]

  • Spill Kit: Have a chemical spill kit with appropriate absorbent material readily available.[4]

2. Handling the Chemical:

  • Personal Protective Equipment: Don all required PPE as detailed in the table above.

  • Dispensing: Carefully weigh or measure the required amount of this compound within the fume hood to minimize exposure. Avoid generating dust if it is in solid form.

  • Avoid Inhalation and Contact: Do not breathe in dust or vapors. Avoid all personal contact with the substance.[2]

  • Heating: If heating is required, use a well-controlled heating mantle or water bath within the fume hood. Avoid open flames.

3. Post-Handling Procedures:

  • Decontamination: Clean all equipment and the work surface thoroughly after use.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling and before leaving the laboratory.[2][3]

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

Disposal Plan

1. Waste Collection:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and weighing paper, must be considered hazardous waste.

  • Waste Container: Place all solid and liquid waste into a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

2. Spill Cleanup:

  • Evacuate: In case of a spill, evacuate non-essential personnel from the area.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][7]

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[2][8]

  • Final Cleaning: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[8]

3. Final Disposal:

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Vendor: Arrange for pickup and disposal by a licensed hazardous waste disposal company.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_area Prepare Work Area (Fume Hood) prep_sds->prep_area prep_emergency Check Emergency Equipment prep_area->prep_emergency prep_spill Ready Spill Kit prep_emergency->prep_spill handle_ppe Don PPE prep_spill->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_use Perform Experiment handle_dispense->handle_use post_clean Decontaminate Equipment & Area handle_use->post_clean disp_collect Collect Waste (incl. contaminated PPE) handle_use->disp_collect post_wash Wash Hands post_clean->post_wash post_store Store Chemical post_wash->post_store disp_dispose Dispose via Licensed Vendor post_store->disp_dispose Empty/Old Containers disp_label Label Waste Container disp_collect->disp_label disp_label->disp_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-Trichlorobenzaldehyde
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.